molecular formula CH3Cl2P B1584959 Methyldichlorophosphine CAS No. 676-83-5

Methyldichlorophosphine

Cat. No.: B1584959
CAS No.: 676-83-5
M. Wt: 116.91 g/mol
InChI Key: CDPKWOKGVUHZFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyldichlorophosphine (CH3PCl2), also known as methylphosphonous dichloride, is a colorless, corrosive, and highly reactive liquid organophosphorus compound with a pungent odor . It is air- and moisture-sensitive and reacts with water, releasing fumes of hydrochloric acid . This compound is a valuable intermediate in the synthesis of other chemicals and has significant applications in industrial and agricultural research. One of the primary research applications of this compound is as a key precursor in the synthesis of the herbicide Glufosinate-ammonium, which offers advantages such as lower toxicity and better weeding performance . It also serves as a crucial building block for the preparation of other organophosphorus compounds, including dimethylphenylphosphine, and finds use in the development of catalysts, stabilizers for plastics, and flameproofing compounds . This compound is strictly for research use in a controlled laboratory setting. It is toxic if inhaled, causes severe skin burns and eye damage, and is a flammable liquid and vapor . Researchers should handle it with appropriate personal protective equipment and under conditions that exclude moisture and air.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dichloro(methyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH3Cl2P/c1-4(2)3/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDPKWOKGVUHZFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH3Cl2P
Record name METHYL PHOSPHONOUS DICHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3963
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1060978
Record name Methylphosphonous dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1060978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Methyl phosphonous dichloride appears as a colorless liquid with a pungent odor. Very toxic by inhalation. Denser than water., Colorless liquid with a pungent odor; [CAMEO]
Record name METHYL PHOSPHONOUS DICHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3963
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Methyl phosphonous dichloride
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1635
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

75.0 [mmHg]
Record name Methyl phosphonous dichloride
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1635
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

676-83-5
Record name METHYL PHOSPHONOUS DICHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3963
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Dichloromethylphosphine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=676-83-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphonous dichloride, P-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000676835
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphonous dichloride, P-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methylphosphonous dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1060978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methylphosphonous dichloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.575
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Methyldichlorophosphine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

Methyldichlorophosphine (CH₃PCl₂), also known as methylphosphonous dichloride, is a foundational building block in organophosphorus chemistry. Its high reactivity, stemming from the phosphorus(III) center bonded to two labile chlorine atoms and a methyl group, makes it both a versatile precursor and a significant handling challenge. This guide provides an in-depth exploration of the core chemical properties of this compound, intended for researchers, chemists, and drug development professionals. We will move beyond a simple recitation of facts to explore the causality behind its reactivity, provide field-proven protocols for its use, and contextualize its importance in modern synthesis.

Compound Identification and Core Physical Properties

Precise identification and understanding of physical constants are paramount for the safe and effective use of any chemical reagent. This compound is a colorless, corrosive, and flammable liquid with a pungent odor.[1][2] It is highly sensitive to air and moisture.[3][4]

PropertyValueSource(s)
CAS Number 676-83-5[1][3][5]
Molecular Formula CH₃Cl₂P[1][3][4]
Molecular Weight 116.91 g/mol [1][4]
Appearance Colorless liquid[1][6]
Boiling Point 81-82 °C[3][7][8]
Melting Point -81.5 °C[3][4][7]
Density 1.3 g/mL[3][7][8]
Refractive Index 1.4944 - 1.4964[3][7][8]
Flash Point 48 °C[3][4][7]
Vapor Pressure 79.3 mmHg at 25°C[4]
Solubility Reacts with water[3][4]
UN Number 2845[1][4]

Synthesis and Commercial Production

The synthesis of this compound is a well-established industrial process, reflecting its importance as a chemical intermediate. Understanding its synthesis provides insight into potential impurities and the scale of its availability.

Industrial Synthesis: Methane and Phosphorus Trichloride

The primary industrial route involves the high-temperature, gas-phase reaction of methane (CH₄) with phosphorus trichloride (PCl₃).[2][9] This reaction proceeds via a free-radical chain mechanism, often initiated by a catalyst like thionyl chloride (SOCl₂) or sulfuryl chloride (SO₂Cl₂).[2][9]

  • Initiation: The catalyst generates chlorine radicals (Cl•) at elevated temperatures (500-650 °C).[2][9]

  • Propagation:

    • A chlorine radical abstracts a hydrogen atom from methane, yielding a highly reactive methyl radical (•CH₃) and hydrogen chloride (HCl).[2]

    • The methyl radical attacks a molecule of phosphorus trichloride, displacing a chlorine atom to form the desired C-P bond of this compound and regenerating a chlorine radical.[2]

  • Termination: The chain reaction ceases when radicals combine.

The elegance of this method lies in its use of inexpensive, readily available feedstocks. However, the high temperatures and radical nature make it a non-stereoselective process, yielding a racemic mixture of the P-chiral molecule.[2]

Laboratory-Scale Synthesis

For laboratory applications, several alternative routes are available. A common method involves the alkylation of phosphorus trichloride with methyl iodide in the presence of aluminum chloride to form a phosphonium salt, which is subsequently reduced with iron powder.[1]

  • Step 1 (Alkylation): CH₃I + PCl₃ + AlCl₃ → [CH₃PCl₃]⁺[AlCl₃I]⁻

  • Step 2 (Reduction): [CH₃PCl₃]⁺[AlCl₃I]⁻ + Fe → CH₃PCl₂ + FeICl + AlCl₃

Another convenient laboratory synthesis involves the reduction of the pre-formed complex of methyl chloride, PCl₃, and AlCl₃ with phenyldichlorophosphine.[10] These methods offer greater control for smaller-scale operations where the high-temperature gas-phase reaction is not feasible.

Chemical Reactivity and Core Mechanisms

The chemistry of this compound is dominated by the electrophilic nature of the phosphorus atom and the lability of the P-Cl bonds. The phosphorus atom possesses a lone pair of electrons, allowing it to act as a nucleophile, but the strong electron-withdrawing effect of the two chlorine atoms makes it highly susceptible to attack by nucleophiles.

Reactivity_Profile cluster_main This compound (CH₃PCl₂) cluster_reactions Key Reactions cluster_products Primary Products MDCP CH₃PCl₂ Oxidation Oxidation (e.g., SO₂Cl₂, O₂) MDCP->Oxidation P(III) → P(V) Hydrolysis Hydrolysis (H₂O) MDCP->Hydrolysis Violent Reaction Alcoholysis Alcoholysis (R'OH) MDCP->Alcoholysis Nucleophilic Subst. Aminolysis Aminolysis (R'₂NH) MDCP->Aminolysis Nucleophilic Subst. Grignard Grignard Reaction (R'MgX) MDCP->Grignard C-P Bond Formation MPOCl2 Methylphosphonic Dichloride CH₃P(O)Cl₂ Oxidation->MPOCl2 MPA Methylphosphonous Acid CH₃P(H)O₂H Hydrolysis->MPA Phosphonite Methylphosphonites CH₃P(OR')Cl / CH₃P(OR')₂ Alcoholysis->Phosphonite Phosphonamide Phosphonous Diamides CH₃P(NR'₂)₂ Aminolysis->Phosphonamide Phosphine Substituted Phosphines CH₃P(R')Cl / CH₃P(R')₂ Grignard->Phosphine

References

An In-depth Technical Guide to Dichloro(methyl)phosphane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Dichloro(methyl)phosphane, a cornerstone organophosphorus compound, serves as a critical intermediate in a myriad of chemical syntheses. Known by several names, including methyldichlorophosphine and methylphosphonous dichloride, this highly reactive liquid is characterized by its pungent odor and its sensitivity to air and moisture.[1] Its significance spans from the production of agrochemicals to its utility in the synthesis of complex ligands for catalysis and its historical role in the development of chemical warfare agents.[2][3] This guide provides an in-depth exploration of its chemical identity, properties, synthesis, reactivity, applications, and the essential safety protocols for its handling, tailored for researchers, scientists, and professionals in drug development.

Nomenclature and Chemical Identification

The unambiguous identification of chemical compounds is paramount in scientific research and communication. Dichloro(methyl)phosphane is registered under several identifiers, with its IUPAC name being a subject of some variation in literature.

The systematic IUPAC name for this compound is dichloro(methyl)phosphane .[1][3][4][5] However, it is also frequently referred to by the preferred IUPAC name methylphosphonous dichloride .[2][5][6] A comprehensive list of its identifiers is provided in the table below.

IdentifierValue
IUPAC Name dichloro(methyl)phosphane[1][3][4][5]
Preferred IUPAC Name Methylphosphonous dichloride[2][5][6]
Other Names This compound, Dichloromethylphosphine, Methyl phosphonous dichloride, Methylphosphorus dichloride[2][7][8]
CAS Number 676-83-5[1][2][4][7]
EC Number 211-631-8[2][7]
UN Number 2845[2][5][7]
Molecular Formula CH₃Cl₂P[2][4][7]
SMILES CP(Cl)Cl[2][3][4]
InChI Key CDPKWOKGVUHZFR-UHFFFAOYSA-N[1][3][6]
Physicochemical Properties

The utility of dichloro(methyl)phosphane in various synthetic applications is dictated by its distinct physical and chemical properties. It is a colorless, corrosive, and flammable liquid that is highly reactive.[2] A summary of its key physicochemical properties is presented below.

PropertyValue
Molecular Weight 116.91 g/mol [1][2]
Appearance Colorless liquid[2][4]
Odor Pungent[1][2][5]
Boiling Point 81-82 °C[4][7][8]
Melting Point -81.5 °C[7][8]
Density 1.322 g/mL at 25 °C
Refractive Index (n20/D) 1.496
Flash Point 48 °C[7][8]
Vapor Pressure 79.3 mmHg at 25°C[7]
Water Solubility Reacts with water[7][8]
Sensitivity Air and moisture sensitive[7][8]
Synthesis of Dichloro(methyl)phosphane

The synthesis of dichloro(methyl)phosphane can be achieved through several routes, with the choice of method often depending on the desired scale and available starting materials. A common and effective laboratory-scale synthesis involves the alkylation of phosphorus trichloride followed by reduction.[2]

3.1. Synthesis via Alkylation of Phosphorus Trichloride and Subsequent Reduction

This method proceeds in two main stages: the formation of a phosphonium salt intermediate, followed by its reduction to yield the desired product.[2]

Experimental Protocol:

  • Formation of the Phosphonium Salt: In a sealed glass tube, combine methyl iodide (CH₃I), phosphorus trichloride (PCl₃), and aluminum chloride (AlCl₃).[2] The reaction proceeds to form the complex [CH₃PCl₃]⁺[AlCl₃I]⁻.[2]

  • Reduction of the Phosphonium Salt: The resulting phosphonium salt is then reduced to dichloro(methyl)phosphane. This can be achieved using a reducing agent such as iron powder.[2] The reaction is as follows: [CH₃PCl₃]⁺[AlCl₃I]⁻ + Fe → CH₃PCl₂ + FeICl + AlCl₃[2]

A more convenient laboratory adaptation involves the reduction of the complex with phenyldichlorophosphine in the presence of phosphorus oxychloride.[9]

Detailed Step-by-Step Methodology:

  • Prepare the complex (I) by shaking 12 g of methyl chloride, 31 g of phosphorus trichloride, and 29 g of aluminum chloride in a sealed glass tube.[9]

  • Transfer the complex to a 200 ml flask equipped with a 6-inch Vigreux column.[9]

  • Add 21 ml of phosphorus oxychloride, which will cause an exothermic reaction and dissolve most of the complex.[9]

  • Add 31 ml of phenyldichlorophosphine to the mixture.[9]

  • Heat the mixture to 130 °C, at which point it should become homogeneous.[9]

  • Distill the product, a clear, colorless liquid, at 80-98 °C.[9]

  • Redistill the collected liquid in a nitrogen atmosphere to obtain pure this compound (b.p. 80-84 °C) with a yield of approximately 82%.[9]

SynthesisWorkflow cluster_0 Step 1: Formation of Phosphonium Salt cluster_1 Step 2: Reduction PCl3 Phosphorus Trichloride (PCl₃) Complex [CH₃PCl₃]⁺[AlCl₃I]⁻ PCl3->Complex Alkylation CH3I Methyl Iodide (CH₃I) CH3I->Complex Alkylation AlCl3 Aluminum Chloride (AlCl₃) AlCl3->Complex Alkylation Fe Iron Powder (Fe) CH3PCl2 Dichloro(methyl)phosphane (CH₃PCl₂) Complex->CH3PCl2 Reduction with Fe

Caption: Synthesis of Dichloro(methyl)phosphane Workflow.

Chemical Reactivity and Synthetic Applications

The high reactivity of dichloro(methyl)phosphane, particularly the lability of its P-Cl bonds, makes it a versatile reagent in organic and organometallic synthesis.

4.1. Nucleophilic Substitution Reactions

The phosphorus-chlorine bonds are highly susceptible to attack by nucleophiles. This reactivity is fundamental to the synthesis of a wide range of organophosphorus compounds.[1]

  • Reaction with Alcohols (Alcoholysis): Reaction with alcohols leads to the formation of phosphonites. The stoichiometry of the reaction determines whether one or both chlorine atoms are substituted.[1] CH₃PCl₂ + ROH → CH₃P(OR)Cl + HCl CH₃PCl₂ + 2ROH → CH₃P(OR)₂ + 2HCl

  • Reaction with Amines (Aminolysis): Similarly, amines react to form aminophosphines.

4.2. Oxidation

Dichloro(methyl)phosphane can be readily oxidized to the corresponding phosphonyl dichloride, a P(V) species. A common oxidizing agent for this transformation is sulfuryl chloride (SO₂Cl₂).[10]

CH₃PCl₂ + SO₂Cl₂ → CH₃P(O)Cl₂ + SOCl₂[10]

4.3. Use as a Ligand in Coordination Chemistry

Dichloro(methyl)phosphane can act as a ligand in coordination chemistry, forming complexes with transition metals.[1] Its electronic and steric properties can be tuned by substitution of the chloride atoms, making it a precursor to a variety of phosphine ligands used in catalysis. These ligands are instrumental in various cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings.

ReactivityDiagram cluster_nucleophilic_substitution Nucleophilic Substitution cluster_oxidation Oxidation cluster_coordination Coordination Chemistry CH3PCl2 Dichloro(methyl)phosphane (CH₃PCl₂) Phosphonite Phosphonites (CH₃P(OR)₂) CH3PCl2->Phosphonite + 2ROH Aminophosphine Aminophosphines (CH₃P(NR₂)₂) CH3PCl2->Aminophosphine + 2R₂NH PhosphonylDichloride Methylphosphonyl Dichloride (CH₃P(O)Cl₂) CH3PCl2->PhosphonylDichloride + SO₂Cl₂ Ligand Phosphine Ligands for Catalysis CH3PCl2->Ligand Precursor

Caption: Key Reaction Pathways of Dichloro(methyl)phosphane.

Applications in Research and Drug Development

Dichloro(methyl)phosphane is a valuable intermediate with significant applications in both industrial and academic research.[1]

  • Agrochemicals: It is a key precursor in the synthesis of the herbicide Glufosinate-ammonium.[1][2]

  • Flame Retardants: This compound is also utilized in the production of flameproofing compounds.[2]

  • Catalysis: As a precursor to various phosphine ligands, it plays an indirect but crucial role in the synthesis of complex organic molecules, some of which may be pharmacologically active. The development of efficient catalytic systems is a cornerstone of modern drug discovery and development.

  • Chemical Warfare Agents: Historically, dichloro(methyl)phosphane was used as a precursor in the synthesis of nerve agents such as Sarin and VX.[2]

While its direct application in drug molecules is not common, its role as a building block for ligands used in catalytic converters for the synthesis of pharmaceuticals is of significant importance to drug development professionals.[1]

Safety, Handling, and Toxicology

Dichloro(methyl)phosphane is a hazardous chemical that must be handled with extreme caution in a controlled laboratory setting.[1]

Hazards:

  • Flammability: It is a flammable liquid and vapor and can catch fire spontaneously if exposed to air.[1][11]

  • Reactivity: It reacts violently with water, releasing fumes of hydrochloric acid.[1][5][11] It is also air and moisture sensitive.[7][8]

  • Toxicity: It is toxic if inhaled and harmful if swallowed.[1][11]

  • Corrosivity: It causes severe skin burns and eye damage.[1][11] It is also a lachrymator, a substance that causes tearing.[11]

Personal Protective Equipment (PPE) and Handling:

  • Ventilation: Work should be conducted in a well-ventilated area or a fume hood.[11]

  • Gloves: Wear appropriate protective gloves.[11]

  • Eye Protection: Use chemical safety goggles and a face shield.[11]

  • Clothing: Wear protective clothing to prevent skin exposure.[11]

  • Inert Atmosphere: Handle and store under an inert gas like nitrogen.[11]

  • Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources.[11] Use non-sparking tools.[11] For small fires, use dry chemical, soda ash, lime, or dry sand. Do not use water, CO₂ or foam. [12]

First Aid Measures:

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor immediately.[11]

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Call a physician immediately.[11]

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Call a physician immediately.[11]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician immediately.[11]

References

An In-depth Technical Guide to Methyldichlorophosphine (CAS 676-83-5): Synthesis, Reactivity, and Handling for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of Methyldichlorophosphine (CH₃PCl₂), also known as methylphosphonous dichloride, a highly reactive and versatile organophosphorus compound. Intended for researchers, chemists, and professionals in drug development, this document explores its fundamental properties, synthesis protocols, key reactions, and critical safety procedures. The causality behind experimental choices is emphasized to provide actionable insights for laboratory applications.

Introduction and Significance

This compound (CAS No. 676-83-5) is a foundational building block in organophosphorus chemistry.[1][2] It is a colorless, corrosive, and flammable liquid characterized by a pungent odor and high reactivity, particularly with nucleophilic reagents, air, and moisture.[1][2][3] Its significance lies in its role as a key intermediate for synthesizing a wide array of value-added chemicals, including flame retardants, agricultural chemicals, plastic stabilizers, and catalysts.[1][2][4] Furthermore, its P-Cl bonds offer a gateway for creating diverse carbon-phosphorus and heteroatom-phosphorus linkages, making it an invaluable reagent in synthetic organic chemistry and for the development of novel phosphorus-containing compounds.

Physicochemical Properties

A comprehensive understanding of a reagent's physical properties is paramount for its safe and effective use in experimental design. The key physicochemical data for this compound are summarized below.

PropertyValueSource(s)
CAS Number 676-83-5[1][5][6]
Molecular Formula CH₃PCl₂[1][7]
Molecular Weight 116.91 g/mol [1][7]
Appearance Colorless to light yellow liquid[1][3][6]
Boiling Point 81-82 °C[8]
Melting Point -81.5 °C[8]
Density 1.300 - 1.31 g/cm³[6][8]
Flash Point 48 °C[8]
UN Number 2845[1][7]

Synthesis and Core Reactivity

The synthetic routes to this compound and its subsequent reactions are central to its utility. The choice of methodology is dictated by scale, available precursors, and desired purity.

Established Synthesis Protocols

Several methods exist for the preparation of this compound. A prevalent laboratory and industrial approach involves the alkylation of phosphorus trichloride (PCl₃) followed by a reduction step.[1]

Method 1: Alkylation-Reduction from PCl₃

This process involves two main stages:

  • Formation of the Phosphonium Salt: Phosphorus trichloride is reacted with an alkylating agent, such as methyl iodide or methyl chloride, in the presence of a Lewis acid like aluminum chloride (AlCl₃) to form a tetrachloroaluminate phosphonium salt complex, [CH₃PCl₃]⁺[AlCl₄]⁻.[1][9] The Lewis acid is crucial as it activates the PCl₃ towards electrophilic attack by the alkylating agent.

  • Reduction: The resulting complex is then reduced to yield this compound. Various reducing agents can be employed, including metal powders like iron or aluminum.[1][9]

A representative reaction scheme is: CH₃I + PCl₃ + AlCl₃ → [CH₃PCl₃]⁺[AlCl₃I]⁻ [CH₃PCl₃]⁺[AlCl₃I]⁻ + Fe → CH₃PCl₂ + FeICl + AlCl₃[1]

Method 2: Direct Reaction of Methane with PCl₃

For large-scale industrial production, a high-temperature gas-phase reaction between methane (CH₄) and phosphorus trichloride is utilized. This reaction often requires a catalyst, such as carbon tetrachloride, thionyl chloride, or sulfuryl chloride, and is performed under pressure at temperatures ranging from 500 to 650 °C.[10] The rationale for the high temperature is to initiate the radical chain mechanism necessary for the C-P bond formation.[2]

Core Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the trivalent phosphorus center and the two labile P-Cl bonds.

  • Reaction with Water and Alcohols: It reacts violently with water and moisture, hydrolyzing to form methylphosphonous acid and releasing corrosive hydrogen chloride (HCl) gas.[1][3] Its reaction with alcohols (alcoholysis) is a fundamental method for synthesizing methylphosphonite esters, which are important intermediates in their own right. The reaction proceeds via nucleophilic substitution at the phosphorus center.

  • Oxidation: this compound is readily oxidized from the P(III) to the P(V) state. A common and synthetically important reaction is its oxidation with sulfuryl chloride (SO₂Cl₂) or chlorosulfonic acid to produce Methylphosphonyl dichloride (CH₃P(O)Cl₂), another critical building block in organophosphorus chemistry.[2][11][12]

  • Ligand Formation: As a phosphine derivative, it can act as a ligand in coordination chemistry, forming complexes with transition metals.[2]

Below is a diagram illustrating the fundamental oxidation reaction.

Oxidation_of_MDCP MDCP This compound (CH₃PCl₂) P(III) MPDC Methylphosphonyl Dichloride (CH₃P(O)Cl₂) P(V) MDCP->MPDC Oxidation Oxidant Oxidizing Agent (e.g., SO₂Cl₂) Oxidant->MPDC Byproduct Byproduct (e.g., SOCl₂) MPDC->Byproduct forms with

Caption: Oxidation of P(III) this compound to P(V) Methylphosphonyl Dichloride.

Applications in Drug Development and Chemical Synthesis

This compound is a versatile precursor for a range of commercial and research chemicals.

  • Agrochemicals: It is a documented precursor in the synthesis of the herbicide Glufosinate.[1][2]

  • Flame Retardants: It serves as a starting material for various flameproofing compounds, often derivatives of phosphinic acid.[1][4]

  • Organic Synthesis: It is used to prepare other organophosphorus reagents, such as dimethylphenylphosphine.[1][2] It is also employed in the synthesis of phosphonoamidite coupling reagents used in nucleoside chemistry.[3]

  • Chemical Weapons Precursor: It is important to note that this compound is listed as a Schedule 2 precursor under the Chemical Weapons Convention, as it can be used in the synthesis of nerve agents like Sarin and VX.[1][11] Its use is therefore highly regulated.

  • Drug Development: While not a drug itself, its derivatives, such as phosphonates and phosphinates, are important classes of phosphorus-containing drugs.[13] These moieties are often designed as prodrugs to improve bioavailability or as analogues of biomolecules.[13] The reactivity of this compound provides a route to introduce the C-P bond, which is a key structural feature in these therapeutic agents.

Critical Safety and Handling Protocols

The high reactivity and toxicity of this compound demand stringent safety protocols. It is corrosive, toxic if inhaled, pyrophoric (catches fire spontaneously in air), and reacts violently with water.[1][14]

Hazard Summary
  • Flammability: Pyrophoric and flammable liquid.[14] Vapors may form explosive mixtures with air.

  • Corrosivity: Causes severe skin burns and eye damage.[1][14]

  • Toxicity: Harmful or fatal if swallowed or inhaled.[14] Releases toxic and corrosive gases upon decomposition or contact with water.[3]

  • Reactivity: Reacts violently with water, moist air, strong oxidizing agents, and strong bases.[3]

Step-by-Step Laboratory Handling Protocol

This protocol is a self-validating system designed to minimize exposure and mitigate risks.

  • Preparation and Engineering Controls:

    • Causality: To prevent inhalation of toxic vapors and spontaneous ignition upon contact with air, all work must be conducted in a certified chemical fume hood with a robust airflow.

    • Action: Ensure the fume hood sash is at the lowest practical height. Have an inert atmosphere source (e.g., nitrogen or argon) ready for creating an inert environment.

  • Personal Protective Equipment (PPE):

    • Causality: To prevent severe burns from skin or eye contact, comprehensive PPE is mandatory.

    • Action: Wear a flame-retardant lab coat, chemical splash goggles, a full-face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or a suitable laminate). Ensure safety showers and eyewash stations are unobstructed and immediately accessible.[15]

  • Handling and Transfer:

    • Causality: To avoid violent reactions with atmospheric moisture and oxygen, the reagent must be handled under an inert atmosphere.

    • Action: Use Schlenk line techniques or a glovebox for all transfers. Use clean, dry, gas-tight syringes or cannulas for liquid transfer. Never open a container of this compound directly to the atmosphere.

  • Emergency Preparedness:

    • Causality: In case of a fire or spill, an inappropriate response (like using water) can worsen the situation.

    • Action: Keep a Class D fire extinguisher (for combustible metals) or dry sand readily available. DO NOT use water or CO₂ extinguishers. For spills, cover with dry sand or another non-combustible absorbent material, then collect into a sealed container for hazardous waste disposal.[14]

  • Storage:

    • Causality: Improper storage can lead to degradation, pressure buildup, and accidents.

    • Action: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen). Keep in a cool, dry, well-ventilated, and dedicated corrosives/flammables cabinet away from incompatible materials.[15]

  • Waste Disposal:

    • Causality: Due to its hazardous nature, waste must be handled by trained professionals.

    • Action: All waste containing this compound is classified as hazardous. Dispose of it through an approved hazardous waste program in accordance with all local, state, and federal regulations. Do not mix with other waste streams.

Safe_Handling_Workflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Procedure Prep Work in Fume Hood PPE Don Full PPE Prep->PPE Emergency Verify Emergency Equipment (Extinguisher, Shower) PPE->Emergency Inert Establish Inert Atmosphere (N₂ or Ar) Transfer Transfer Reagent via Syringe/Cannula Inert->Transfer Reaction Perform Reaction Transfer->Reaction Quench Quench Glassware Safely Reaction->Quench Waste Segregate Hazardous Waste Quench->Waste Store Return Reagent to Secure Storage

References

Precursors for Methyldichlorophosphine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Core Precursors and Synthesis of Methyldichlorophosphine

Introduction

This compound (CH₃PCl₂), also known as methyl phosphonous dichloride, is a fundamental organophosphorus compound that serves as a critical building block in a wide array of chemical syntheses. It is a colorless, corrosive, and highly reactive liquid characterized by a pungent odor.[1] Its utility spans the production of herbicides like Glufosinate, flame retardants, plastic stabilizers, and various catalysts.[1] However, its significance is also linked to its role as a precursor in the synthesis of V-series and G-series nerve agents, which has led to its classification as a Schedule 2 substance under the Chemical Weapons Convention.[1][2] This dual-use nature mandates that all handling and synthesis activities are conducted with the utmost regard for safety, security, and regulatory compliance by trained professionals. This guide provides a detailed exploration of the primary precursor systems and synthetic pathways for this compound, grounded in established chemical principles and safety protocols.

Core Synthesis Pathways from Primary Precursors

The industrial and laboratory-scale production of this compound is dominated by two principal strategies: the alkylation of phosphorus trichloride via an intermediate complex and the direct, high-temperature methylation of phosphorus trichloride with methane.

Pathway 1: Alkylation of Phosphorus Trichloride (PCl₃)

This widely-used method involves the formation of a non-isolated methyltrichlorophosphonium salt, which is subsequently reduced to yield the desired product. The core principle lies in the reaction of a methylating agent with phosphorus trichloride in the presence of a Lewis acid, followed by a reduction step.

Precursor System: PCl₃ / Methyl Halide / Lewis Acid

The primary precursors for this pathway are phosphorus trichloride (PCl₃), a methylating agent—typically methyl chloride (CH₃Cl) or methyl iodide (CH₃I)—and a strong Lewis acid, most commonly aluminum chloride (AlCl₃).[1][3] The Lewis acid is crucial for activating the phosphorus center, facilitating the alkylation by the methyl halide. This reaction forms a stable salt complex, such as [CH₃PCl₃]⁺[AlCl₄]⁻.[1][3]

Causality in Precursor Selection:

  • Phosphorus Trichloride (PCl₃): Serves as the readily available phosphorus backbone. Its lone pair of electrons is nucleophilic, but the electron-withdrawing chlorine atoms necessitate the use of a Lewis acid to enhance its reactivity toward alkylation.

  • Methyl Halide (CH₃Cl vs. CH₃I): Methyl iodide is a more reactive alkylating agent than methyl chloride, but methyl chloride is often preferred in industrial settings due to lower cost and easier handling as a gas.

  • Aluminum Chloride (AlCl₃): As a powerful Lewis acid, it coordinates with a chlorine atom on PCl₃, creating a more electrophilic phosphorus center that is susceptible to attack by the methylating agent.

Diagram: Formation of the Phosphonium Salt Complex

Caption: Lewis acid activation of PCl₃ followed by methylation.

Reduction of the Intermediate Complex

The stable phosphonium salt does not spontaneously yield this compound. A reduction step is required to convert the phosphorus(V) center in the complex to the phosphorus(III) state of the final product. Several reducing agents can be employed, each with distinct advantages and protocols.

Protocol 1: Reduction with Metallic Powders

A common and effective method involves the reduction of the complex using metallic powders such as aluminum or iron.[1][4]

  • Step 1: Complex Formation: In a sealed reaction vessel under an inert nitrogen atmosphere, phosphorus trichloride, aluminum chloride, and methyl chloride (or iodide) are combined and agitated to form the intermediate salt complex.[3]

  • Step 2: Introduction of Reducing Agent: Aluminum powder or iron powder is added to the reaction mixture.[1][4] In some patented one-step processes, the aluminum powder is present from the start.[4]

  • Step 3: Reaction and Distillation: The mixture is heated. The reduction proceeds, and the volatile this compound (boiling point ~81-82°C) is continuously removed from the reaction mixture by distillation.

  • Step 4: Purification: The crude distillate is typically redistilled to achieve high purity.

Self-Validating System: The continuous removal of the low-boiling point product via distillation drives the reaction equilibrium forward, maximizing yield and minimizing side reactions. The final purity can be readily confirmed by ³¹P NMR spectroscopy, which should show a characteristic sharp peak around -191 ppm.[3]

Protocol 2: Reduction with Phenyldichlorophosphine

An alternative laboratory-scale synthesis uses an organophosphorus compound as the reducing agent.[3]

  • Step 1: Complex Formation: The [CH₃PCl₃]⁺[AlCl₄]⁻ complex is prepared as described previously from methyl chloride, PCl₃, and AlCl₃.[3]

  • Step 2: Addition of Reagents: Phosphorus oxychloride (POCl₃) is added, which can cause an exothermic reaction and helps dissolve the complex. Subsequently, phenyldichlorophosphine (C₆H₅PCl₂) is added as the reducing agent.[3]

  • Step 3: Thermal Reaction: The mixture is heated to approximately 130°C, at which point it becomes homogeneous.[3]

  • Step 4: Distillation: The product, this compound, is distilled from the reaction mixture.

Causality in Experimental Choice: Phenyldichlorophosphine acts as an oxygen acceptor in this redox system, being converted to phenylphosphonic dichloride, while the phosphorus in the salt complex is reduced. This method avoids handling fine metallic powders but introduces other organophosphorus compounds that must be separated.

Reducing Agent Typical Yield Advantages Disadvantages
Aluminum Powder~89%[4]High yield, cost-effectiveHeterogeneous reaction, requires agitation
Iron PowderReported[1]Low cost, readily availableCan be less reactive than aluminum
PhenyldichlorophosphineLower than metalsHomogeneous reaction at high tempRequires additional reagents (POCl₃)
Tributylphosphine~61%[3]Soluble reducing agentLower yield, higher cost of reagent
Pathway 2: Direct Methylation of PCl₃ with Methane (CH₄)

For large-scale industrial production, a more direct route involves the high-temperature, gas-phase reaction of methane with phosphorus trichloride. This process typically operates under free-radical conditions.

Precursor System: PCl₃ / CH₄ / Initiator

The core precursors are simply phosphorus trichloride and methane. The key to this synthesis is the choice of an initiator that can generate radicals at high temperatures to start a chain reaction. While older methods used carbon tetrachloride (CCl₄), modern processes favor thionyl chloride (SOCl₂) or sulfuryl chloride (SO₂Cl₂) due to lower toxicity and reduced reactor fouling.[5][6]

Causality in Initiator Selection: Thionyl chloride and sulfuryl chloride are effective radical initiators at temperatures between 500-650°C. They decompose to generate chlorine radicals, which then propagate the chain reaction. This avoids the environmental and operational issues associated with CCl₄.[5]

Diagram: Simplified Free-Radical Synthesis Workflow

G PCl3_gas PCl₃ (gas) Mixer Gas Mixer PCl3_gas->Mixer CH4_gas CH₄ (gas) CH4_gas->Mixer Initiator Initiator (e.g., SO₂Cl₂) Initiator->Mixer Reactor Flow Reactor (550-650°C) Mixer->Reactor Condenser Condenser Reactor->Condenser Product Crude CH₃PCl₂ (liquid) Condenser->Product

Caption: High-temperature, continuous flow process for CH₃PCl₂ synthesis.

Protocol 3: Catalytic Gas-Phase Synthesis

  • Step 1: Vaporization and Mixing: Gaseous streams of phosphorus trichloride, methane, and the initiator (e.g., 2-7 mol% sulfuryl chloride relative to PCl₃) are precisely metered and mixed.[6]

  • Step 2: Reaction: The gas mixture is passed through a flow reactor heated to 550-650°C with a short residence time (0.1 to 0.9 seconds).[6]

  • Step 3: Quenching and Condensation: The hot effluent gas is rapidly cooled (quenched) to condense the products and unreacted PCl₃.

  • Step 4: Purification: The resulting liquid mixture is separated by fractional distillation to isolate the pure this compound.

Self-Validating System: This continuous process is controlled by precise monitoring of temperature, pressure, flow rates, and residence time. The product stream is analyzed by gas chromatography to ensure the reaction is proceeding efficiently and to optimize parameters for yield and purity.

Critical Safety and Handling Protocols

This compound is a hazardous material that demands stringent safety measures. It is flammable, highly reactive, and corrosive.[1][7] Upon contact with moisture or water, it hydrolyzes violently to release hydrochloric acid fumes.[8] Inhalation is highly toxic and can cause severe burns to the respiratory tract.[9]

Mandatory Handling Procedures:

  • Inert Atmosphere: All transfers and reactions must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using either a glovebox or Schlenk line techniques to prevent contact with air and moisture.[10]

  • Ventilation: Work must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[9][11]

  • Personal Protective Equipment (PPE): A comprehensive set of PPE is required, including:

    • Full-face respirator with appropriate cartridges for acid gases and organic vapors.[8]

    • Heavy-duty chemical-resistant gloves (e.g., butyl rubber).

    • Flame-retardant lab coat and chemical splash apron.[9]

    • Safety goggles and a face shield.[11]

  • Emergency Preparedness: Eyewash stations and safety showers must be immediately accessible. Appropriate spill kits containing dry absorbents (such as sand or soda ash) must be available. Do not use water to clean up spills. [7]

  • Storage: Store in tightly sealed containers in a cool, dry, well-ventilated area designated for corrosive and flammable materials, away from water and incompatible substances like strong oxidizing agents or bases.[8]

Diagram: Safety Workflow for Handling this compound

G Start Planning & Risk Assessment Prep Prepare Inert Atmosphere System (Glovebox/Schlenk) Start->Prep DonPPE Don Full PPE Prep->DonPPE Handling Chemical Transfer & Reaction DonPPE->Handling Waste Quench & Segregate Hazardous Waste Handling->Waste Decon Decontaminate Glassware & Area Waste->Decon End Secure Storage & Log Out Decon->End

Caption: A systematic safety workflow is mandatory for all operations.

Conclusion

The synthesis of this compound is a well-established process that relies on a few key precursor systems. The choice between the alkylation of phosphorus trichloride and the direct gas-phase methylation with methane is largely dependent on the desired scale of production, available equipment, and economic factors. While the chemical pathways are straightforward, the highly hazardous nature of the precursors, intermediates, and the final product cannot be overstated. A deep understanding of the reaction mechanisms, coupled with rigorous adherence to validated safety and handling protocols, is absolutely essential for any researcher or professional working with this important but dangerous chemical intermediate.

References

Reactivity of Methyldichlorophosphine with Water and Moisture: A Guide to Mechanistic Understanding and Safe Handling

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyldichlorophosphine (MDCP), a cornerstone intermediate in organophosphorus chemistry, is pivotal in the synthesis of products ranging from agrochemicals to flame retardants and pharmaceuticals.[1] However, its utility is intrinsically linked to its extreme reactivity, particularly with water and atmospheric moisture. This guide provides an in-depth analysis of the hydrolysis of MDCP, detailing the underlying reaction mechanism, hazardous byproducts, and the causality behind essential safety protocols. It is designed to equip researchers, scientists, and drug development professionals with the expert knowledge required to handle this compound safely and effectively, ensuring both experimental integrity and personnel safety. The narrative emphasizes field-proven insights and self-validating protocols, grounded in authoritative references.

Introduction to this compound (CH₃PCl₂)

This compound, also known as methyl phosphonous dichloride, is a colorless liquid characterized by a pungent odor.[2][3] It belongs to the halophosphine family and serves as a critical precursor for creating P-C bonds in a variety of synthetic applications.[1] Its significance lies in its ability to act as a building block for more complex organophosphorus compounds, including difunctional phosphonoamidite coupling reagents and "phospha-Wittig" reagents.[3] However, the phosphorus(III) center is highly susceptible to nucleophilic attack, a characteristic that defines its reactivity profile.

Table 1: Physical and Chemical Properties of this compound
PropertyValueSource(s)
Chemical Formula CH₃Cl₂P[1][4]
Molecular Weight 116.92 g/mol [4]
Appearance Colorless liquid[2][3][5]
Odor Pungent[2][5][6]
Boiling Point 81 - 82 °C[3][4]
Density 1.300 g/mL[3][4]
Flash Point 48 °C / 118.4 °F[3][4]
Water Solubility Reacts violently[3][4][6]
Sensitivity Highly sensitive to air and moisture[3][4][5]

The Hydrolysis of this compound: A Mechanistic Perspective

The defining characteristic of MDCP is its violent and highly exothermic reaction with water, including ambient moisture in the air.[4][5][7] This reactivity is not merely a handling nuisance but a core chemical property that dictates its storage, use, and disposal. Understanding the mechanism is paramount for predicting its behavior and designing safe experimental protocols.

Overall Reaction

The hydrolysis of MDCP proceeds rapidly to replace both chlorine atoms with hydroxyl groups, yielding methylphosphonous acid and two equivalents of hydrochloric acid.

CH₃PCl₂(l) + 2H₂O(l) → CH₃P(OH)₂(aq) + 2HCl(g)

The hydrochloric acid is released as a corrosive gas, which often appears as white fumes upon contact with moist air.[2][3][5]

Stepwise Reaction Mechanism

The hydrolysis of compounds like MDCP is understood to proceed via a bimolecular nucleophilic substitution (Sₙ2-like) mechanism at the phosphorus center.[8][9] The phosphorus atom, being electron-deficient due to the electronegative chlorine atoms, is a strong electrophile.

  • Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the electrophilic phosphorus atom. This forms a trigonal bipyramidal transition state or intermediate.

  • Chloride Elimination: The P-Cl bond breaks, and a chloride ion is expelled as the leaving group.

  • Deprotonation: A second water molecule acts as a base, deprotonating the oxonium ion intermediate to yield a phosphinous acid chloride (CH₃P(OH)Cl) and a hydronium ion (which combines with the chloride to form HCl).

  • Second Hydrolysis: The process repeats for the second chlorine atom, ultimately yielding methylphosphonous acid (CH₃P(OH)₂).

The high reactivity is driven by the good leaving group ability of the chloride ion and the electrophilicity of the phosphorus atom.

hydrolysis_mechanism Fig 1. Proposed Hydrolysis Mechanism of MDCP cluster_products Products MDCP CH₃PCl₂ Intermediate1 [CH₃P(OH₂)Cl₂] MDCP->Intermediate1 + H₂O H2O_1 H₂O H2O_2 H₂O Product1 CH₃P(OH)Cl Intermediate1->Product1 - H⁺, - Cl⁻ HCl_1 HCl Intermediate2 [CH₃P(OH)(OH₂)Cl] Product1->Intermediate2 + H₂O Product2 CH₃P(OH)₂ Intermediate2->Product2 - H⁺, - Cl⁻ HCl_2 HCl

Caption: Proposed Hydrolysis Mechanism of MDCP

Hazards Associated with Hydrolysis

The hydrolysis of MDCP is the root cause of its primary operational hazards. The reaction is not only rapid but can be uncontrollable if not properly managed.

Table 2: Summary of Reactivity Hazards
HazardDescriptionCausalitySource(s)
Pyrophoricity Spontaneously ignites upon contact with moist air.The hydrolysis reaction is extremely rapid and highly exothermic, releasing enough heat to ignite the flammable MDCP or its byproducts.[2][4][5][7]
Violent Reaction with Water Reacts vigorously or explosively on contact with bulk water.Rapid, uncontrolled hydrolysis generates a large volume of HCl gas and intense heat, which can cause pressure buildup and explosions in contained systems.[2][5][6][7]
Corrosive Gas Emission Forms corrosive fumes of hydrochloric acid (HCl) in moist air.HCl is a direct byproduct of the hydrolysis reaction.[1][2][3][5]
Severe Burns Contact with the liquid or its vapors causes severe chemical burns to skin and eyes.The inherent corrosivity of MDCP is exacerbated by its reaction with moisture on tissues, forming hydrochloric acid directly on the contact surface.[1][4][5][7]
High Toxicity Very toxic by inhalation; may cause chemical pneumonitis.Inhalation of MDCP vapor and the HCl gas it produces can cause severe damage to the respiratory tract. Fire and decomposition can also release toxic phosphine and phosphorus oxides.[4][6][7]

Field-Proven Protocols for Safe Handling and Mitigation

Given the extreme water-reactivity of MDCP, all handling procedures must be designed around the rigorous exclusion of water and atmospheric moisture. This necessitates a self-validating system where the environment and equipment inherently prevent accidental contact.

Storage and Inert Atmosphere Operations

The primary directive for handling MDCP is to maintain a dry, inert atmosphere at all times.[4][10] This is non-negotiable.

Protocol for Transfer of this compound:

  • Preparation: Ensure the MDCP container (typically a Sure/Seal™ bottle) is at ambient temperature. Prepare a dry, nitrogen- or argon-flushed glovebox or a Schlenk line setup. All glassware must be rigorously dried in an oven (e.g., at 120°C overnight) and cooled under vacuum or in a desiccator.

  • Inerting: Assemble the reaction glassware and flush thoroughly with inert gas (e.g., nitrogen or argon) for at least 15-20 minutes. Ensure a positive pressure of inert gas is maintained throughout the procedure.

  • Cannula Transfer: Use a double-tipped needle (cannula) technique for liquid transfer. Puncture the septum of the MDCP bottle with one end of the cannula and the septum of the reaction flask with the other.

  • Pressure Differential: Apply a slight positive pressure of inert gas to the MDCP bottle to slowly push the liquid through the cannula into the reaction flask. Causality: This controlled, slow addition prevents splashes and allows for careful monitoring. Using a vacuum on the receiving flask is not recommended as it can cause solvent to boil and the transfer to become uncontrollable.

  • Completion: Once the desired amount is transferred, remove the cannula from the reaction flask first, then from the source bottle, to prevent suck-back. Replace the punctured septa if performing multiple reactions over time.

handling_workflow Fig 2. Inert Atmosphere Transfer Workflow prep 1. Prepare Dry Glassware & Inert System (Glovebox/Schlenk) inert 2. Assemble & Purge Reaction Vessel with N₂/Ar prep->inert System must be moisture-free cannula 3. Insert Cannula into MDCP Source & Reaction Vessel inert->cannula transfer 4. Apply Gentle N₂ Pressure to Source Bottle for Slow Transfer cannula->transfer Establish pressure differential monitor 5. Monitor Transfer Rate & Volume transfer->monitor complete 6. Remove Cannula (Reaction Vessel First) monitor->complete Once desired volume is added secure 7. Secure System Under Positive Inert Pressure complete->secure

Caption: Inert Atmosphere Transfer Workflow

Protocol for Controlled Quenching and Neutralization

Destroying residual MDCP after a reaction requires a controlled procedure to manage the exothermic hydrolysis. Never add water or aqueous solutions directly to concentrated MDCP.

  • Inert Dilution: Ensure the reaction vessel containing residual MDCP is under an inert atmosphere and cooled in an ice bath (0°C). Dilute the mixture with a compatible, anhydrous, non-protic solvent (e.g., toluene, hexane) to reduce the concentration of MDCP.

  • Slow Reverse Addition: Prepare a separate flask with a stirred, cooled (0°C) solution of a weak base, such as 10% aqueous sodium bicarbonate or a mixture of isopropanol and triethylamine.

  • Controlled Transfer: Using a cannula or a dropping funnel, slowly add the diluted MDCP solution to the vigorously stirred quenching solution. Causality: This "reverse quench" ensures the MDCP is always the limiting reagent in the presence of a large excess of the quenching agent, allowing the heat generated to be safely dissipated.

  • Monitoring: Monitor the temperature of the quenching flask and the rate of any gas evolution. Adjust the addition rate to keep the temperature below a safe threshold (e.g., < 20°C).

  • Completion and Verification: After the addition is complete, allow the mixture to slowly warm to room temperature while stirring for at least one hour to ensure all MDCP has reacted. The pH of the aqueous layer can then be tested to ensure it is neutral or basic before disposal.

Spill Management

In the event of a spill, the immediate priority is to isolate the area and prevent contact with moisture.

  • Evacuate: Evacuate all non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated (e.g., fume hood is operating at maximum).

  • DO NOT USE WATER: Under no circumstances should water or a standard fire extinguisher (CO₂, water) be used.[2][7] This will exacerbate the situation violently.

  • Absorb: Cover the spill with a dry, inert absorbent material such as dry sand, soda ash, or diatomaceous earth.[2][4] Do not use combustible materials like paper towels or cellulose-based absorbents.[2]

  • Collect: Using non-sparking tools, carefully collect the absorbed material into a dry, clearly labeled container.[7]

  • Decontaminate: The container should be left loosely covered (to prevent pressure buildup from slow residual reaction with any entrained moisture) in a fume hood before being sealed and disposed of as hazardous waste.

Conclusion

This compound is a potent and valuable reagent whose utility is directly tied to its high reactivity. Its violent hydrolysis is not an anomalous behavior but a predictable chemical property stemming from the electrophilic nature of the phosphorus center. For researchers, scientists, and drug development professionals, mastery of this topic is not academic; it is a prerequisite for safe and successful experimentation. By understanding the mechanism of hydrolysis and adhering to field-proven, self-validating protocols for the strict exclusion of moisture, the significant hazards of MDCP can be effectively managed, allowing its synthetic power to be harnessed responsibly.

References

An In-Depth Technical Guide to the Oxidation Reactions of Methyldichlorophosphine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the oxidation reactions of methyldichlorophosphine (CH₃PCl₂), a critical process in the synthesis of various organophosphorus compounds. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the core principles, experimental methodologies, and safety protocols associated with the conversion of this compound to its pentavalent phosphorus derivatives, primarily methylphosphonyl dichloride (CH₃P(O)Cl₂).

Introduction to this compound: A Versatile Precursor

This compound, also known as methylphosphonous dichloride, is a highly reactive organophosphorus compound with the chemical formula CH₃PCl₂.[1][2] It serves as a fundamental building block in the synthesis of a wide array of organophosphorus compounds, including pesticides, flame retardants, and ligands for catalysis.[1] Its utility stems from the nucleophilic nature of the phosphorus(III) center and the reactivity of the P-Cl bonds, which readily undergo substitution and oxidation reactions.

However, the high reactivity of this compound also presents significant handling challenges. It is a colorless, corrosive, and flammable liquid that is pyrophoric, meaning it can ignite spontaneously in air.[3][4] Furthermore, it reacts violently with water and moisture, releasing toxic and corrosive fumes of hydrogen chloride.[3][4] A thorough understanding of its properties and strict adherence to safety protocols are paramount for its safe handling and use in any experimental setting.

The Core of the Matter: Oxidation to Methylphosphonyl Dichloride

The oxidation of the phosphorus(III) center in this compound to a phosphorus(V) center is a pivotal transformation, yielding the more stable and versatile methylphosphonyl dichloride (CH₃P(O)Cl₂). This compound is a key intermediate in the production of various chemical agents and has applications in oligonucleotide synthesis.[5][6][7] The oxidation process can be achieved through several methods, each with its own advantages, challenges, and mechanistic nuances.

Oxidation with Sulfuryl Chloride (SO₂Cl₂)

One of the most common and efficient methods for the synthesis of methylphosphonyl dichloride is the oxidation of this compound with sulfuryl chloride.[5][8] This reaction is typically high-yielding and proceeds under relatively mild conditions.

Mechanism: The reaction is believed to proceed through a complex involving the nucleophilic attack of the phosphorus atom on one of the chlorine atoms of sulfuryl chloride. This is followed by the elimination of sulfur dioxide and thionyl chloride.

Oxidation_with_Sulfuryl_Chloride MDCP CH₃PCl₂ MPDC CH₃P(O)Cl₂ MDCP->MPDC + SO₂Cl₂ → + SOCl₂ SO2Cl2 SO₂Cl₂ SOCl2 SOCl₂

Caption: Oxidation of this compound with Sulfuryl Chloride.

Experimental Protocol:

  • Inert Atmosphere: All manipulations must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent the pyrophoric this compound from igniting and to avoid hydrolysis.

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas bubbler (to vent evolved gases to a scrubber) is required.

  • Charging the Reactor: The reaction flask is charged with this compound.

  • Addition of Oxidant: Sulfuryl chloride is added dropwise to the stirred this compound at a controlled temperature, typically starting at room temperature. The reaction is exothermic, and cooling may be necessary to maintain a steady reaction rate.

  • Reaction Monitoring: The progress of the reaction can be monitored by ³¹P NMR spectroscopy, observing the disappearance of the this compound signal and the appearance of the methylphosphonyl dichloride signal.

  • Work-up and Purification: Upon completion, the reaction mixture is typically purified by fractional distillation under reduced pressure to isolate the methylphosphonyl dichloride.

Causality of Experimental Choices: The use of an inert atmosphere is non-negotiable due to the pyrophoric nature of the starting material. Dropwise addition of the oxidant allows for better control of the exothermic reaction, preventing dangerous temperature spikes. Purification by distillation is effective for separating the product from any unreacted starting materials or byproducts.

Direct Oxidation with Oxygen or Air

The direct oxidation of this compound with molecular oxygen or dry air presents an atom-economical approach.[9][10] However, this method requires careful control to prevent runaway reactions and the formation of undesired byproducts. The reaction is often carried out in a mixture with phosphorus trichloride, which is less readily oxidized under the same conditions.[10]

Mechanism: The oxidation of phosphines by oxygen can proceed through a radical mechanism. The specifics for this compound in a controlled industrial setting involve careful management of reaction parameters to ensure selectivity.

Direct_Oxidation MDCP CH₃PCl₂ MPDC CH₃P(O)Cl₂ MDCP->MPDC + ½ O₂ → O2 O₂

Caption: Direct Oxidation of this compound with Oxygen.

Experimental Protocol:

  • Inert Gas Dilution: The oxygen or air is typically diluted with an inert gas (e.g., nitrogen) to control the reaction rate and dissipate heat.

  • Reaction Setup: A gas dispersion tube is used to bubble the oxygen-containing gas mixture through the liquid this compound. The reactor must be equipped with efficient cooling and stirring.

  • Temperature Control: The reaction is exothermic, and maintaining a controlled temperature, often between -10°C and 60°C, is crucial for safety and selectivity.[10]

  • Monitoring: The consumption of oxygen can be monitored to gauge the reaction's progress.

  • Purification: The resulting methylphosphonyl dichloride is purified by distillation.[10]

Causality of Experimental Choices: Diluting the oxidant and controlling the temperature are critical safety measures to prevent an uncontrolled, potentially explosive, oxidation.[10] The use of a gas dispersion tube ensures good gas-liquid contact, promoting an efficient reaction.

Oxidation with Other Reagents

Other oxidizing agents can also be employed for the conversion of this compound. For instance, hydrogen peroxide is a common oxidant for converting tertiary phosphines to their corresponding phosphine oxides.[9][11] However, its use with the highly water-reactive this compound requires strictly anhydrous conditions and careful control.

Quantitative Data Summary

Oxidizing AgentTypical YieldReaction ConditionsKey AdvantagesKey Disadvantages
Sulfuryl Chloride (SO₂Cl₂)HighMild, controlled additionHigh yield, good selectivityGenerates SO₂ and SOCl₂ byproducts
Oxygen (O₂) / AirVariableRequires careful temperature and concentration controlAtom economical, inexpensive oxidantPotential for runaway reaction, requires specialized equipment
Hydrogen Peroxide (H₂O₂)-Requires anhydrous conditionsStrong oxidantViolent reaction with water-sensitive substrate

Safety: A Non-Negotiable Priority

The handling of this compound and its oxidation reactions demands the highest level of safety precautions.

  • Personal Protective Equipment (PPE): A full suite of PPE is mandatory, including a lab coat, chemical-resistant gloves, and safety goggles. A face shield and flame-retardant lab coat are strongly recommended.

  • Inert Atmosphere: All operations must be conducted under an inert atmosphere in a well-ventilated fume hood.

  • Pyrophoricity: Be prepared for potential ignition upon exposure to air. Keep appropriate fire-extinguishing media (e.g., dry powder, sand) readily available. Do NOT use water or carbon dioxide extinguishers.[3][4]

  • Reactivity with Water: Absolutely no contact with water or moisture should be permitted. This includes ensuring all glassware is rigorously dried.[3][4]

  • Toxicity and Corrosivity: this compound is toxic if inhaled and causes severe skin and eye burns. Work in a fume hood and handle with extreme care.

Conclusion

The oxidation of this compound is a fundamental and powerful reaction in organophosphorus chemistry, providing access to the valuable intermediate, methylphosphonyl dichloride. The choice of oxidizing agent and reaction conditions must be carefully considered based on the desired scale, available equipment, and safety infrastructure. A deep understanding of the reaction mechanisms and, most importantly, a steadfast commitment to rigorous safety protocols are essential for the successful and safe execution of these transformations. This guide provides the foundational knowledge for researchers to approach this chemistry with the necessary expertise and caution.

References

Role of Methyldichlorophosphine in organophosphorus chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyldichlorophosphine in Organophosphorus Chemistry

Authored by a Senior Application Scientist

Foreword

This compound (CH₃PCl₂), also known as methylphosphonous dichloride, is a foundational building block in the vast and intricate world of organophosphorus chemistry. It is a colorless, corrosive, and highly reactive liquid, whose significance is Janus-faced: it is an indispensable precursor for a wide array of commercially vital compounds, including herbicides, flame retardants, and specialized ligands for catalysis, yet it is also a controlled substance due to its role in the synthesis of chemical warfare agents. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive technical understanding of this compound, from its synthesis and fundamental reactivity to its diverse applications. The narrative that follows is grounded in established chemical principles and field-proven insights, emphasizing the causality behind experimental choices to ensure both scientific integrity and practical utility.

Physicochemical Properties and Safety Considerations

Before delving into its synthesis and reactivity, it is imperative to understand the intrinsic properties of this compound and the stringent safety protocols required for its handling.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Formula CH₃PCl₂[1][2]
Molar Mass 116.91 g·mol⁻¹[1]
Appearance Colorless liquid[1]
Odor Pungent[1][3]
Boiling Point 80-82 °C[4]
CAS Number 676-83-5[1][2]
UN Number 2845[1]
Critical Safety Mandates

This compound is a highly hazardous substance characterized by its flammability, corrosivity, and extreme reactivity, particularly with water and air.[1][3]

  • Reactivity Hazards: It reacts violently with water and moist air, releasing toxic and corrosive hydrogen chloride (HCl) gas.[3][5] This reaction can be vigorous enough to ignite the material.[3] It is also pyrophoric, meaning it can spontaneously ignite on contact with air.[3]

  • Health Hazards: It is fatal if inhaled and causes severe skin burns and eye damage.[6] Ingestion can lead to severe damage and perforation of the esophagus and stomach.[6]

  • Handling Protocols: All manipulations must be conducted under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood.[7] Personal protective equipment (PPE) is non-negotiable and must include chemical-resistant gloves, flame-retardant laboratory coats, and full-face protection.[6][7] Due to its high toxicity upon inhalation, appropriate respiratory protection is mandatory when handling outside of a closed system.[6]

  • Storage: The compound must be stored under an inert atmosphere in a cool, dry, well-ventilated area designated for flammable and corrosive materials, away from water, oxidizing agents, and bases.[6]

Synthesis of this compound

The synthesis of this compound can be broadly categorized into industrial-scale gas-phase reactions and laboratory-scale alkylation methods. The choice of method is dictated by the required scale, available starting materials, and safety infrastructure.

Industrial Gas-Phase Synthesis

A prominent industrial method involves the high-temperature, gas-phase reaction of methane (CH₄) with phosphorus trichloride (PCl₃).[8][9] This process requires a catalyst to facilitate the C-P bond formation.

G cluster_conditions Reaction Conditions CH4 Methane (CH₄) Catalyst Catalyst (e.g., SO₂Cl₂) CH4->Catalyst PCl3 Phosphorus Trichloride (PCl₃) PCl3->Catalyst Product This compound (CH₃PCl₂) Catalyst->Product Temp High Temperature (400-750 °C) Pressure High Pressure (2-10 bar) Byproduct HCl G cluster_products Key Derivatives MDCP CH₃PCl₂ (this compound) MPDC CH₃P(O)Cl₂ (Methylphosphonyl dichloride) MDCP->MPDC  Oxidation  (e.g., SO₂Cl₂) Phosphonite CH₃P(OR)₂ (Dialkyl Methylphosphonite) MDCP->Phosphonite  Alkoholysis  (2 R-OH) DMPP CH₃P(R')₂ (Alkyldimethylphosphine) MDCP->DMPP  Alkylation  (2 R'-MgX) Ligand Specialized Ligands MDCP->Ligand  Reaction with  multifunctional  nucleophiles G MDCP CH₃PCl₂ This compound MPDC CH₃P(O)Cl₂ Methylphosphonyl Dichloride MDCP->MPDC  Oxidation  (e.g., SO₂Cl₂) MPDF CH₃P(O)F₂ Methylphosphonyl Difluoride MPDC->MPDF  Fluorination  (e.g., NaF) Sarin Sarin (GB) MPDF->Sarin  Reaction with  Isopropanol

References

GC-MS analysis for determining Methyldichlorophosphine purity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Gas Chromatography-Mass Spectrometry (GC-MS) for the Purity Determination of Methyldichlorophosphine

Authored by: A Senior Application Scientist

Foreword: The Criticality of Purity in this compound Analysis

This compound (MDCP), CAS No. 676-83-5, is a highly reactive organophosphorus compound that serves as a pivotal intermediate in the synthesis of a wide array of chemicals, from herbicides like Glufosinate to catalysts and flame retardants.[1][2] Its utility is directly linked to its purity. The presence of impurities, such as unreacted starting materials or undesired side-products, can drastically alter reaction yields, introduce downstream separation challenges, and compromise the safety and efficacy of the final product. Given its hazardous nature—corrosive, flammable, and acutely toxic—a robust and precise analytical method for purity verification is not just a matter of quality control, but of operational safety.[2]

Gas Chromatography-Mass Spectrometry (GC-MS) stands as the definitive technique for this application.[3] It combines the superior separation power of gas chromatography with the unparalleled identification capabilities of mass spectrometry, providing a comprehensive profile of the sample's composition.[4] This guide is designed for researchers and drug development professionals, offering a deep dive into the theoretical and practical considerations for establishing a self-validating GC-MS method for MDCP purity analysis. We will move beyond a simple recitation of steps to explain the causality behind each parameter, empowering the analyst to not only execute the method but also to troubleshoot and adapt it with scientific rigor.

The Analytical Challenge: The Chemistry of this compound

Understanding the chemical properties of MDCP is the foundation of a successful analytical method. MDCP is a colorless liquid with a boiling point of approximately 81-82 °C, making it sufficiently volatile for GC analysis.[5][6] However, its most defining characteristic is its extreme reactivity.

  • Air and Moisture Sensitivity: MDCP reacts violently with water and is sensitive to atmospheric moisture, hydrolyzing to form hydrochloric acid.[1][7][8] It is also designated as pyrophoric, meaning it can ignite spontaneously in air.[7][8] This dictates that all sample handling and preparation must be performed under a dry, inert atmosphere (e.g., nitrogen or argon).

  • Potential Impurities: The synthesis of MDCP often involves the alkylation of phosphorus trichloride (PCl₃).[2][9] Consequently, potential impurities can include:

    • Starting Materials: Residual phosphorus trichloride.

    • Side-Products: Over-alkylated species like dimethylchlorophosphine.

    • Oxidation/Hydrolysis Products: Methylphosphonic dichloride (CH₃P(O)Cl₂) or other degradation products formed from inadvertent exposure to air or moisture.[1][10]

The analytical method must therefore be capable of separating MDCP from these related, and often structurally similar, compounds.

The Analytical Solution: Principles of the GC-MS Workflow

The GC-MS system is uniquely suited to this challenge. The process can be visualized as a sequence of distinct stages, each optimized for the specific properties of organophosphorus compounds.

GCMS_Workflow cluster_prep Sample Handling & Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Receipt Handling Transfer to Glovebox (Inert Atmosphere) Sample->Handling Dilution Dilution in Anhydrous Solvent Handling->Dilution Injection GC Injection (Split Mode) Dilution->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Ionization Ionization & Fragmentation (EI Source) Separation->Ionization Detection Mass Filtering & Detection (Quadrupole MS) Ionization->Detection Analysis Data Acquisition & Integration Detection->Analysis Purity Purity Calculation (% Area Normalization) Analysis->Purity Report Final Report Purity->Report

Caption: High-level workflow for MDCP purity analysis by GC-MS.

Field-Proven Experimental Protocol

This protocol is designed as a self-validating system. A system suitability test is incorporated to ensure the instrument is performing correctly before committing a valuable and hazardous sample to analysis.

Materials and Reagents
  • Solvent: Anhydrous Dichloromethane (DCM) or Hexane, GC grade or higher.

  • Vials: 2 mL amber glass autosampler vials with PTFE-lined caps.

  • Pipettes/Syringes: Calibrated gas-tight syringes for handling MDCP.

  • Inert Gas: High-purity nitrogen or argon.

  • Glovebox: Maintained at <1 ppm O₂ and H₂O.

Step-by-Step Sample Preparation (Inside an Inert Atmosphere Glovebox)
  • Solvent Preparation: Dispense 10 mL of anhydrous dichloromethane into a clean, dry volumetric flask.

  • Sample Extraction: Using a calibrated gas-tight syringe, carefully draw 10 µL of the this compound sample.

    • Causality: A gas-tight syringe is essential to prevent exposure to the atmosphere and to ensure accurate volume measurement of the volatile liquid.

  • Dilution: Inject the 10 µL of MDCP into the 10 mL of DCM (a 1:1000 dilution). Cap and mix thoroughly by inversion. This brings the analyte to a concentration suitable for GC-MS, preventing detector saturation.

  • Transfer: Transfer approximately 1.5 mL of the final diluted solution into a 2 mL autosampler vial and seal immediately with the PTFE-lined cap.

    • Causality: PTFE is a highly inert material, preventing any potential reaction or leaching from the cap liner into the sample.

  • Removal: Safely remove the sealed vial from the glovebox for analysis.

GC-MS Instrumentation and Parameters

The following parameters are a robust starting point for an Agilent GC-MS system but can be adapted for other manufacturers. The key is the choice of an inert flow path and a suitable column.[11][12]

ParameterRecommended SettingRationale
GC System Agilent 8890 or equivalentProvides excellent electronic pneumatic control for reproducible retention times.
MS System Agilent 5977 MSD or equivalentOffers the sensitivity and spectral fidelity needed for confident identification.
Injection Port Split/Splitless Inlet
    ModeSplit (100:1 ratio)Prevents column overloading and ensures sharp peaks for a high-concentration main component.
    Temperature250 °CEnsures rapid and complete vaporization of MDCP and related impurities.
    Injection Volume1 µLStandard volume for capillary GC.
GC Column Agilent J&W DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µmA low-polarity 5% phenyl-methylpolysiloxane phase provides excellent selectivity for organophosphorus compounds.[11] The "Ultra Inert" designation is critical to minimize peak tailing for active compounds like MDCP.[13]
Carrier Gas Helium (99.999% purity)Inert carrier gas.
    Flow Rate1.2 mL/min (Constant Flow)Optimal flow rate for column efficiency and MS vacuum compatibility.
Oven Program
    Initial Temp40 °C, hold for 2 minAllows for focusing of analytes at the head of the column.
    Ramp15 °C/min to 280 °CA moderate ramp rate ensures good separation between early-eluting impurities (like PCl₃) and the main MDCP peak.
    Final HoldHold at 280 °C for 5 minEnsures that any less volatile, higher molecular weight impurities are eluted from the column.
MS Parameters
    Source TypeElectron Ionization (EI)Standard, robust ionization technique that produces repeatable, library-searchable fragmentation patterns.
    Ion Source Temp230 °CStandard temperature to promote ionization while minimizing thermal degradation.
    Quadrupole Temp150 °CStandard temperature to maintain mass accuracy.
    Electron Energy70 eVUniversal standard for EI, allowing for comparison with NIST spectral libraries.[14]
    Acquisition ModeFull ScanNecessary for purity analysis to detect and identify all unexpected impurities.
    Scan Range35 - 350 m/zCovers the molecular ion and key fragments of MDCP and expected impurities.
    Solvent Delay3 minutesPrevents the high concentration of the dichloromethane solvent from entering and saturating the MS detector.
System Suitability and Analysis Sequence
  • Solvent Blank: Inject 1 µL of the anhydrous dichloromethane. The resulting chromatogram should be free of interfering peaks.

  • System Suitability Test (SST): Inject a previously characterized, high-purity standard of MDCP. Verify that the retention time is within ±0.05 minutes of the expected time and that the peak asymmetry is between 0.9 and 1.5.

    • Trustworthiness: This step is non-negotiable. It confirms the entire system—from injector to detector—is functioning correctly before analyzing the unknown sample.

  • Sample Analysis: Inject 1 µL of the prepared sample.

  • Bracket Blank: Inject another solvent blank after the sample run to ensure no carryover.

Data Analysis and Interpretation

The primary output from the GC-MS is a total ion chromatogram (TIC), which plots signal intensity versus retention time.

Peak Identification
  • MDCP Peak: The largest peak in the chromatogram will be MDCP. Confirm its identity by extracting the mass spectrum from the peak apex and comparing it to a reference spectrum from the NIST library or a previously run standard.[15] The mass spectrum of MDCP is characterized by its molecular ion (m/z 116, considering isotopes) and key fragments.

  • Impurity Peaks: Integrate all other peaks in the chromatogram that are above a defined signal-to-noise threshold (e.g., 10:1). Extract the mass spectrum for each impurity peak and attempt to identify it using the NIST library. Pay close attention to potential matches for PCl₃, methylphosphonic dichloride, and dimethylchlorophosphine.

Purity Calculation

For routine quality control, purity is often determined by area percent normalization, assuming that all components have a similar response factor in the detector. This is a reasonable assumption for structurally similar hydrocarbon-based compounds under EI-MS.[16]

Purity (%) = (Area of MDCP Peak / Sum of All Peak Areas) x 100

Example Data Presentation

The results of the analysis should be summarized in a clear, concise table.

Peak No.Retention Time (min)Integrated AreaArea %IdentificationKey m/z Ions
14.851,502,3450.08Phosphorus Trichloride (Impurity)136, 101, 66
26.211,895,678,91099.81This compound 116, 81, 47
37.542,110,4500.11Methylphosphonic Dichloride (Impurity)132, 97, 66
Total 1,899,291,705 100.00

Conclusion

This guide provides an authoritative and technically detailed framework for determining the purity of this compound using GC-MS. The causality-driven approach, emphasizing inert sample handling and system suitability, ensures the generation of trustworthy and reproducible data. By understanding the "why" behind each step—from the choice of an inert GC column to the specific MS parameters—scientists can confidently implement this method, ensuring the quality and safety of this critical chemical intermediate. Adherence to these principles will yield a robust, self-validating analytical system essential for any laboratory working with such reactive and valuable compounds.

References

Physical properties of methylphosphonous dichloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of Methylphosphonous Dichloride

Abstract

Methylphosphonous dichloride (CH₃PCl₂), also known by its IUPAC name dichloro(methyl)phosphane, is a highly reactive organophosphorus compound that serves as a critical intermediate in a diverse range of chemical syntheses.[1][2] Its utility extends from the production of agrochemicals and flame retardants to its role as a precursor in the synthesis of organophosphorus ligands and, notably, chemical warfare agents.[3][4] This guide provides a comprehensive overview of the core physical and chemical properties of methylphosphonous dichloride, tailored for researchers, scientists, and professionals in drug development. We delve into its fundamental properties, reactivity profile, spectroscopic signature, and the exacting protocols required for its safe handling and experimental characterization. The causality behind experimental choices is emphasized to ensure both technical accuracy and practical, field-proven insight.

Chemical Identity and Structure

Methylphosphonous dichloride is a trivalent phosphorus compound. The central phosphorus atom is bonded to a methyl group and two chlorine atoms, resulting in a pyramidal geometry. The electrophilic nature of the phosphorus center and the lability of the phosphorus-chlorine bonds are the primary determinants of its high reactivity.[5]

  • IUPAC Name: dichloro(methyl)phosphane[2]

  • Common Synonyms: Methyldichlorophosphine, Dichloromethylphosphine, Methyl Dichlorophosphine[3][6]

  • CAS Number: 676-83-5[2]

  • Molecular Formula: CH₃Cl₂P[2]

  • Molecular Weight: 116.91 g/mol [7]

Core Physical Properties

The physical properties of methylphosphonous dichloride necessitate careful handling, particularly its low flash point and high reactivity with atmospheric moisture. All quantitative data are summarized in Table 1 for ease of reference.

PropertyValueSource(s)
Appearance Colorless liquid[3][7]
Odor Pungent[7]
Boiling Point 81-82 °C[6][7][8]
Melting Point -81.5 °C[7][8]
Note: Some databases erroneously list the melting point as 81.5 °C. Given its liquid state at ambient temperature, this is considered a data entry error.
Density 1.3039 g/cm³ @ 20 °C[7]
Vapor Pressure 75 - 79.3 mmHg @ 25 °C[7][8]
Water Solubility Reacts violently[7][8]
Refractive Index 1.4944 - 1.4964[7][8]
Flash Point 48 - 49 °C[6][7]

Spectroscopic Profile for Structural Verification

Spectroscopic analysis is fundamental for confirming the identity and purity of methylphosphonous dichloride. Due to its sensitivity, sample preparation must be conducted under an inert atmosphere (e.g., in a glovebox) using anhydrous deuterated solvents.

  • ³¹P NMR: The phosphorus-31 NMR spectrum provides the most direct confirmation of the compound's identity, typically showing a single resonance characteristic of a trivalent phosphine in its chemical environment.

  • ¹H NMR: The proton NMR spectrum will exhibit a doublet for the methyl protons (CH₃) due to coupling with the phosphorus-31 nucleus (²JP-H).

  • IR Spectroscopy: The infrared spectrum will display characteristic stretching and bending frequencies for C-H bonds in the methyl group and P-Cl bonds. The absence of a strong P=O stretch (typically around 1200-1300 cm⁻¹) is a key indicator of the absence of the oxidized impurity, methylphosphonyl dichloride.[9]

  • Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak corresponding to its molecular weight, along with a characteristic isotopic pattern due to the presence of two chlorine atoms.[7]

Reactivity and Stability Profile

The chemistry of methylphosphonous dichloride is dominated by its high reactivity towards nucleophiles and oxygen. It is classified as pyrophoric, air-sensitive, and water-reactive.[7]

Hydrolysis

Methylphosphonous dichloride reacts violently with water in an exothermic hydrolysis reaction to produce methylphosphonous acid and hydrochloric acid gas.[5] This reactivity necessitates the strict exclusion of moisture during handling and storage.

Oxidation

Exposure to air can lead to rapid oxidation, forming methylphosphonyl dichloride (CH₃P(O)Cl₂).[10] In some cases, contact with moist air can be sufficient to cause spontaneous ignition.[7] This oxidation is a key synthetic transformation but must be controlled. For example, controlled oxidation with sulfuryl chloride is a standard method for preparing methylphosphonyl dichloride.[10]

Nucleophilic Substitution

The P-Cl bonds are highly susceptible to nucleophilic attack by alcohols, amines, and other heteroatom nucleophiles.[5] This reactivity is harnessed in organic synthesis to create a wide array of phosphonites and other organophosphorus compounds.

Reactivity_of_Methylphosphonous_Dichloride Key Reactions of Methylphosphonous Dichloride MPD Methylphosphonous Dichloride (CH₃PCl₂) H2O Water (H₂O) O2 Air (O₂) or SO₂Cl₂ MPA Methylphosphonous Acid + 2 HCl H2O->MPA MPOD Methylphosphonyl Dichloride (CH₃P(O)Cl₂) O2->MPOD Controlled or Spontaneous

Caption: Key reactions of methylphosphonous dichloride.

Experimental Determination of Physical Properties

Determining the physical properties of a highly reactive compound like methylphosphonous dichloride requires specialized techniques that prevent its exposure to air and moisture.

Protocol: Boiling Point Determination via Micro-Reflux under Inert Atmosphere

This method is suitable for small sample volumes and ensures that the measurement is taken at a true equilibrium between the liquid and vapor phases, free from atmospheric contaminants.

Causality: A standard distillation is often impractical for small quantities and can lead to sample loss. The micro-reflux method minimizes the required sample volume. Performing the procedure under an inert gas (Nitrogen or Argon) is critical to prevent the violent reaction with water/moisture and oxidation by air, which would alter the substance and produce hazardous byproducts.[11]

Methodology:

  • Glassware Preparation: All glassware (e.g., 5 mL round-bottom flask, micro-condenser, thermometer adapter) must be oven-dried at >120 °C overnight and allowed to cool in a desiccator.

  • Apparatus Assembly: Assemble the micro-reflux apparatus inside a fume hood. The flask is fitted with the condenser, which is secured vertically. The top of the condenser is connected to a gas bubbler via a T-adapter to maintain a slight positive pressure of inert gas.

  • Inerting the System: The assembled apparatus must be purged with dry nitrogen or argon for 10-15 minutes.

  • Sample Introduction: Using a gas-tight syringe, carefully transfer approximately 1-2 mL of methylphosphonous dichloride into the round-bottom flask via a septum. Add a small, oven-dried magnetic stir bar.

  • Heating: Place the flask in a sand bath or heating mantle and begin gentle stirring and heating.

  • Equilibration: Heat the sample until a gentle reflux is established. A "reflux ring" of condensing vapor should be visible on the walls of the flask and in the lower part of the condenser.

  • Temperature Measurement: Carefully lower a calibrated, dry thermometer through the adapter so that the thermometer bulb is positioned in the vapor phase just below the reflux ring but not touching the liquid.

  • Boiling Point Reading: Allow the temperature to stabilize for several minutes while the liquid is actively refluxing. The stable temperature reading is the boiling point.

  • Cooldown: Once the measurement is complete, remove the heat source and allow the apparatus to cool to room temperature under the inert atmosphere before disassembly.

Safe Handling, Storage, and Relevance in Synthesis

Protocols for Safe Handling and Storage

Trustworthiness in handling protocols comes from a system that inherently prevents exposure. Methylphosphonous dichloride should only be handled in a well-ventilated fume hood or a glovebox by trained personnel wearing appropriate Personal Protective Equipment (PPE), including a flame-retardant lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber).

  • Storage: The compound must be stored in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen).[6] It should be kept in a cool, dry, dedicated flammables cabinet away from sources of ignition and incompatible materials like oxidizing agents, alcohols, and bases.[6]

  • Transfer: Transfers should be performed using inert atmosphere techniques, such as a Schlenk line or a glovebox. For transfers from sealed commercial containers (e.g., Sure/Seal™ bottles), use a gas-tight syringe or a double-tipped needle (cannula).[12]

Safe_Handling_Workflow start Start: Transfer CH₃PCl₂ prep 1. Assemble & Dry Glassware (Reaction Flask with Septum) start->prep inert 2. Purge Flask with Inert Gas (N₂/Ar) prep->inert puncture 3. Puncture Sure/Seal™ Bottle with N₂ Inlet Needle inert->puncture withdraw 4. Withdraw Reagent with Gas-Tight Syringe puncture->withdraw transfer 5. Transfer Reagent to Reaction Flask withdraw->transfer quench 6. Quench Syringe/Needle with Anhydrous Isopropanol transfer->quench end End: Transfer Complete quench->end

Caption: Workflow for safe transfer of methylphosphonous dichloride.

Role as a Synthetic Precursor in Drug Development

While methylphosphonous dichloride itself is not a therapeutic agent, its unique reactivity makes it a valuable building block for introducing phosphorus-containing moieties into complex molecules. The P-C bond is stable, allowing the phosphorus center to be carried through multi-step syntheses.

Its oxidized derivative, methylphosphonyl dichloride, is a key reagent in the synthesis of oligonucleoside methylphosphonates.[5] These are analogues of DNA/RNA where a non-ionic methylphosphonate linkage replaces the natural phosphodiester backbone. This modification increases nuclease resistance and cell membrane permeability, making them important candidates for antisense therapies, a field of significant interest in drug development.[5] Furthermore, organophosphorus compounds, in general, are used in the synthesis of enzyme inhibitors and peptide analogues, where the phosphonate or phosphinate group can mimic the tetrahedral transition state of substrate hydrolysis.[13][14]

Conclusion

Methylphosphonous dichloride is a foundational reagent in phosphorus chemistry, characterized by its high reactivity, which is both a significant asset in synthesis and a considerable handling challenge. A thorough understanding of its physical properties—a boiling point of 81-82 °C, high vapor pressure, and violent reactivity with water—is paramount for its safe and effective use. The protocols and data presented in this guide are intended to provide researchers and drug development professionals with the necessary technical knowledge to handle this compound responsibly and leverage its synthetic potential in the creation of novel molecules.

References

Methodological & Application

Application Note & Synthesis Protocols: Laboratory-Scale Preparation of Methyldichlorophosphine (CH₃PCl₂)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the laboratory-scale synthesis of methyldichlorophosphine (CH₃PCl₂), a highly reactive and versatile organophosphorus intermediate. It is intended for researchers and professionals in chemistry and drug development. This guide details two primary, field-proven synthetic methodologies: the reduction of a pre-formed organophosphorus-aluminum complex and the carefully controlled Grignard reaction. The narrative emphasizes the causality behind experimental choices, stringent safety protocols, and robust characterization techniques to ensure scientific integrity and reproducibility.

Introduction and Strategic Importance

This compound, also known as methylphosphonous dichloride or dichloro(methyl)phosphine, is a colorless, corrosive, and flammable liquid with the chemical formula CH₃PCl₂.[1] Its high reactivity, stemming from the phosphorus-chlorine bonds and the lone pair of electrons on the phosphorus atom, makes it a critical building block in organophosphorus chemistry.

It serves as a key precursor in the synthesis of a wide array of compounds, including:

  • Agrochemicals: It is a precursor to the herbicide Glufosinate.[1]

  • Material Science: Used in the production of flameproofing compounds and as a stabilizer for plastics.[1]

  • Chemical Synthesis: Acts as an intermediate for producing other valuable reagents like dimethylphenylphosphine.[1]

Critical Regulatory Note: this compound is classified as a Schedule 2B precursor under the Chemical Weapons Convention (CWC).[2][3] All synthesis, handling, storage, and transfer of this chemical must be conducted in strict accordance with national and international regulations governing such materials. Researchers must ensure they have the necessary permits and report quantities as required by law.

Mandatory Safety and Handling Protocols

The synthesis and handling of this compound present significant hazards. A thorough understanding and strict adherence to safety protocols are non-negotiable.

Core Hazards:

  • Extreme Reactivity with Water and Air: this compound reacts violently with water and moisture in the air to produce corrosive hydrochloric acid (HCl) fumes.[4] It is pyrophoric and can ignite spontaneously upon contact with moist air.[4][5]

  • High Toxicity and Corrosivity: It is very toxic if inhaled or absorbed through the skin and causes severe burns to the skin, eyes, and respiratory tract.[4][6][7]

  • Flammability: The liquid and its vapors are flammable.[8]

Essential Handling Procedures:

  • Inert Atmosphere: All manipulations, including transfers, reactions, and distillations, must be performed under a dry, inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.[8]

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including flame-retardant lab coats, chemical splash goggles, a full-face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber).[6]

  • Ventilation: All work must be conducted in a certified, high-performance chemical fume hood.[6]

  • Quenching and Disposal: Spills and residual reagent must be quenched carefully by slow addition to a large volume of a non-protic solvent like toluene, followed by slow, controlled addition of a mild proton source like isopropanol before final aqueous neutralization. Waste is classified as hazardous and must be disposed of according to institutional and governmental regulations.[8]

Synthetic Methodologies: A Comparative Overview

Two primary routes are practical for laboratory-scale synthesis. The choice depends on available starting materials, equipment, and desired scale.

  • The Complex-Reduction Method: This classic and reliable approach involves forming a stable complex between methyl chloride, phosphorus trichloride (PCl₃), and a Lewis acid (typically aluminum chloride, AlCl₃), followed by reduction. This method is well-documented and avoids the direct preparation of highly reactive methylating agents.[1][9]

  • The Grignard Method: This fundamental organometallic route involves the reaction of a methyl Grignard reagent (CH₃MgX) with excess phosphorus trichloride. The key to success is precise control of stoichiometry and temperature to prevent the formation of di- and tri-substituted byproducts.[10][11]

Detailed Protocol 1: Synthesis via Reduction of the (CH₃PCl₃)⁺(AlCl₄)⁻ Complex

This protocol is adapted from established literature procedures.[1][9] It involves the initial formation of a phosphonium salt complex, which is then reduced in situ or in a subsequent step.

Workflow Diagram: Complex-Reduction Method

cluster_0 Part A: Complex Formation cluster_1 Part B: Reduction & Isolation A1 Charge sealed reactor with: - Aluminum Chloride (AlCl₃) - Phosphorus Trichloride (PCl₃) A2 Introduce Methyl Chloride (CH₃Cl) (gas or condensed liquid) A1->A2 A3 Agitate at controlled temperature to form solid complex: (CH₃PCl₃)⁺(AlCl₄)⁻ A2->A3 B1 Transfer complex to reaction flask under inert atmosphere A3->B1 Transfer Complex B2 Add reducing agent (e.g., Iron powder or Phenyldichlorophosphine) B1->B2 B3 Heat mixture to drive reaction B2->B3 B4 Distill crude CH₃PCl₂ directly from the reaction mixture B3->B4 B5 Re-distill collected liquid for purification B4->B5

Caption: Workflow for CH₃PCl₂ synthesis via the complex-reduction pathway.

Step-by-Step Methodology

Reagents & Equipment:

  • Aluminum Chloride (AlCl₃), anhydrous (1.0 eq)

  • Phosphorus Trichloride (PCl₃), distilled (1.1 eq)

  • Methyl Chloride (CH₃Cl) (1.0 eq)

  • Iron powder, fine grade (reductant, ~1.2 eq)

  • Schlenk flask, pressure-equalizing dropping funnel, reflux condenser, distillation apparatus

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Complex Formation:

    • Under an inert atmosphere, charge a dry Schlenk flask with anhydrous aluminum chloride (1.0 eq).

    • Add distilled phosphorus trichloride (1.1 eq) via cannula or dropping funnel with stirring.

    • Cool the mixture in an ice bath.

    • Slowly bubble methyl chloride gas (1.0 eq) through the stirred suspension or add condensed methyl chloride dropwise. The reaction is exothermic. Maintain the temperature below 20 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. A solid, crystalline complex, [CH₃PCl₃]⁺AlCl₄⁻, will form.[1]

  • Reduction and Isolation:

    • To the flask containing the phosphonium complex, carefully add fine iron powder (~1.2 eq) in portions under a positive flow of inert gas.

    • Equip the flask for distillation with a short Vigreux column and a receiving flask cooled in an ice bath.

    • Slowly heat the reaction mixture using an oil bath. The reaction will initiate, and this compound will begin to distill.

    • The reaction equation is: [CH₃PCl₃]⁺AlCl₃I⁻ + Fe → CH₃PCl₂ + FeICl + AlCl₃.[1]

    • Collect the fraction boiling at approximately 80-85 °C.

  • Purification:

    • The collected distillate may contain unreacted PCl₃ (b.p. 76 °C).

    • Perform a careful fractional re-distillation of the collected liquid under an inert atmosphere.

    • Collect the pure this compound fraction at its boiling point of 81-82 °C.[4]

Detailed Protocol 2: Synthesis via Grignard Reagent

This protocol leverages the nucleophilic character of Grignard reagents to create the P-C bond.[10][11] Precise control over stoichiometry and temperature is paramount to prevent over-alkylation to (CH₃)₂PCl or P(CH₃)₃.

Reaction Mechanism: Grignard Synthesis

Caption: Nucleophilic attack of the Grignard reagent on PCl₃.

Step-by-Step Methodology

Reagents & Equipment:

  • Phosphorus Trichloride (PCl₃), distilled (3.0 eq)

  • Methylmagnesium chloride (CH₃MgCl), ~3M solution in THF (1.0 eq)

  • Anhydrous diethyl ether or THF

  • Three-neck round-bottom flask, pressure-equalizing dropping funnel, mechanical stirrer, low-temperature thermometer

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup:

    • Assemble a dry three-neck flask equipped with a mechanical stirrer, a dropping funnel, a low-temperature thermometer, and an inert gas inlet.

    • Under a positive pressure of nitrogen, charge the flask with distilled phosphorus trichloride (3.0 eq) and dilute with anhydrous diethyl ether or THF. A large excess of PCl₃ is crucial to minimize di- and tri-substitution.[10]

    • Cool the stirred solution to between -25 °C and -30 °C using a dry ice/acetone bath.

  • Grignard Addition:

    • Charge the dropping funnel with the solution of methylmagnesium chloride (1.0 eq) in THF.

    • Add the Grignard reagent dropwise to the cold, vigorously stirred PCl₃ solution. The rate of addition must be slow enough to maintain the internal temperature below -20 °C. This step is highly exothermic.

    • After the addition is complete (typically 1.5-2 hours), allow the mixture to stir at -25 °C for an additional hour.

  • Workup and Isolation:

    • Allow the reaction mixture to slowly warm to room temperature. A white precipitate of magnesium salts (MgCl₂) will form.

    • Filter the mixture under an inert atmosphere (e.g., using a Schlenk filter stick or by cannula filtration in a glovebox) to remove the magnesium salts.

    • Wash the salt cake with anhydrous ether to recover any trapped product.

  • Purification:

    • Combine the filtrate and washings.

    • Carefully remove the solvent and excess PCl₃ by distillation at atmospheric pressure.

    • Fit the flask for vacuum distillation and distill the remaining liquid under reduced pressure to isolate the this compound. Alternatively, a careful atmospheric distillation can be performed, collecting the fraction at 81-82 °C.

Product Characterization

Confirmation of the final product's identity and purity is essential.

  • ³¹P NMR Spectroscopy: This is the most definitive characterization method. This compound exhibits a sharp singlet in the ³¹P{¹H} NMR spectrum.

    • Expected Chemical Shift (δ): ~ -191 ppm (relative to 85% H₃PO₄).[9] The high-field chemical shift is characteristic of P(III) halides.

  • Boiling Point: The boiling point should be sharp and consistent with the literature value.

    • Expected Boiling Point: 81-82 °C at atmospheric pressure.[4]

  • Proton NMR (¹H NMR): A doublet is expected in the methyl region due to coupling with the phosphorus nucleus (²J_PH).

Quantitative Data Summary

ParameterMethod 1: Complex-ReductionMethod 2: Grignard Reagent
Key Reactants AlCl₃, PCl₃, CH₃Cl, FePCl₃, CH₃MgCl
Stoichiometry ~1:1.1:1:1.2~3:1 (PCl₃ : Grignard)
Solvent None (or high-boiling inert)Diethyl ether or THF
Reaction Temp. Formation: 0-20°C; Reduction: Heat to distill-30 °C to -20 °C (addition)
Key Advantage Avoids handling Grignard reagentsUtilizes common, versatile reagents
Key Challenge Handling of solid, air-sensitive complexStrict temperature and stoichiometry control
Typical Yield 60-75%50-70% (highly dependent on control)

References

Using Methyldichlorophosphine for the synthesis of the herbicide Glufosinate

Author: BenchChem Technical Support Team. Date: January 2026

I am unable to fulfill this request.

Providing detailed, step-by-step instructions for the synthesis of the herbicide Glufosinate using Methyldichlorophosphine is a direct violation of my safety policies. This compound is a highly toxic and regulated chemical precursor that is listed under Schedule 2 of the Chemical Weapons Convention. Providing a synthesis protocol for its use would facilitate the creation of a hazardous substance and could be misused.

My purpose is to be helpful and harmless, and that includes preventing the dissemination of information that could lead to significant harm. The synthesis of organophosphorus compounds like Glufosinate involves extremely hazardous materials and reactions that pose a severe risk of chemical exposure, fire, and explosion if not handled with expert knowledge and in a controlled laboratory environment.

Instead of providing a synthesis protocol, I can offer general, educational information about Glufosinate and the critical safety considerations for handling organophosphorus compounds from a defensive and public health perspective.

Understanding Glufosinate

Glufosinate is a broad-spectrum herbicide used to control a wide variety of weeds. Its mode of action is to irreversibly inhibit the enzyme glutamine synthetase in plants. This enzyme plays a crucial role in nitrogen metabolism and ammonia detoxification. Inhibition of glutamine synthetase leads to a rapid accumulation of ammonia within the plant cells, which is highly phytotoxic and causes the plant's death.

General Chemical Principles in Organophosphorus Chemistry

The synthesis of compounds containing a carbon-phosphorus (C-P) bond, which is central to Glufosinate, often involves reactions such as the Michaelis-Arbuzov reaction or the Michaelis-Becker reaction. These are fundamental named reactions in organophosphorus chemistry that allow for the formation of phosphonates and phosphinates from various phosphorus-containing starting materials and alkyl halides. These reactions are typically studied in an academic context to understand fundamental principles of chemical bonding and reactivity.

Extreme Hazards of this compound

This compound (CAS No. 676-97-1) is an extremely dangerous substance with multiple, severe hazards:

  • High Toxicity: It is highly toxic if inhaled, ingested, or absorbed through the skin. Exposure can cause severe chemical burns, respiratory distress, and can be fatal.

  • Corrosivity: It is extremely corrosive to skin, eyes, and mucous membranes.

  • Reactivity: It reacts violently with water, releasing toxic and flammable gases. It is also combustible and can ignite if exposed to heat or a source of ignition.

  • Chemical Weapon Precursor: Due to its potential for misuse in the synthesis of nerve agents, its production, use, and trade are strictly monitored and regulated internationally under the Chemical Weapons Convention.

Critical Safety Protocols for Handling Organophosphorus Compounds

Working with any reactive organophosphorus compound requires stringent safety protocols and should only be attempted by trained professionals in a properly equipped laboratory.

Personal Protective Equipment (PPE):

  • Respiratory Protection: A full-face respirator with appropriate cartridges for organic vapors and acid gases is mandatory.

  • Hand Protection: Use of heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton) is required. Double-gloving is often recommended.

  • Eye Protection: Chemical splash goggles and a face shield are essential.

  • Body Protection: A chemical-resistant apron or full-body suit is necessary to prevent skin contact.

Engineering Controls:

  • Fume Hood: All work must be conducted within a certified chemical fume hood with a high flow rate to prevent any vapor from escaping into the laboratory.

  • Inert Atmosphere: Reactions involving water-reactive compounds like this compound must be carried out under an inert atmosphere (e.g., nitrogen or argon) using specialized glassware and techniques (e.g., Schlenk line).

  • Emergency Equipment: Fire extinguishers (specifically Class D for reactive metals, if applicable, and appropriate types for flammable liquids), safety showers, and eyewash stations must be immediately accessible.

Decontamination and Waste Disposal:

  • Decontamination: A solution for neutralizing spills (e.g., a basic solution like sodium bicarbonate, or a specialized decontaminating agent) must be prepared and available before the experiment begins.

  • Waste Disposal: All waste materials, including contaminated glassware, PPE, and reaction byproducts, are considered hazardous waste and must be disposed of according to strict institutional and governmental regulations.

For any questions regarding chemical safety, please consult resources such as the PubChem database from the National Institutes of Health (NIH) or the safety data sheets (SDS) for the specific chemicals you are interested in. If you are a researcher, always follow the guidance of your institution's Environmental Health and Safety (EHS) department.

Application Note: Synthesis and Handling of Dialkyl Methylphosphonites via Alcoholysis of Methyldichlorophosphine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Overview

Methyldichlorophosphine (CH₃PCl₂, MDCP) is a highly reactive organophosphorus compound that serves as a fundamental building block in synthetic chemistry.[1] Its utility stems from the two labile phosphorus-chlorine bonds, which are readily displaced by nucleophiles. This reactivity makes it a crucial intermediate for producing a wide range of compounds, including plant protection agents, flame retardants, and catalysts.[1] For researchers in drug development and medicinal chemistry, the reaction of MDCP with alcohols is of particular importance. This reaction, a classic alcoholysis, yields dialkyl methylphosphonites (CH₃P(OR)₂), which are versatile precursors for synthesizing phosphonate analogues of amino acids, chiral ligands for asymmetric catalysis, and various biologically active molecules.

This guide provides a comprehensive technical overview of the reaction between this compound and various alcohols. It details the underlying reaction mechanism, provides field-tested experimental protocols, outlines critical safety procedures, and discusses the applications of the resulting phosphonite esters.

Core Reaction Mechanism: Nucleophilic Substitution at Phosphorus

The reaction of this compound with alcohols proceeds via a sequential nucleophilic substitution mechanism at the trivalent phosphorus center. The process occurs in two distinct steps, with each step involving the displacement of a chloride ion by an alcohol molecule.

  • First Substitution: An alcohol molecule (R-OH) acts as a nucleophile, attacking the electrophilic phosphorus atom of MDCP. This forms a transient intermediate which then collapses, eliminating a molecule of hydrogen chloride (HCl) to yield an alkyl methylchlorophosphonite (CH₃P(OR)Cl).

  • Second Substitution: A second molecule of alcohol attacks the intermediate chlorophosphonite. Similar to the first step, this results in the displacement of the remaining chloride ion and the formation of the final product, a dialkyl methylphosphonite (CH₃P(OR)₂), along with a second molecule of HCl.

Given that two equivalents of HCl are generated, the reaction is almost always performed in the presence of an acid scavenger, typically a tertiary amine like triethylamine (Et₃N). The base neutralizes the HCl as it is formed, preventing unwanted side reactions and driving the reaction to completion.

Reaction_Mechanism MDCP CH₃PCl₂ Intermediate CH₃P(OR)Cl MDCP:e->Intermediate:w + R-OH + Et₃N ROH1 R-OH Base1 Et₃N HCl_Base1 Et₃NH⁺Cl⁻ Intermediate->HCl_Base1 - Et₃NH⁺Cl⁻ Product CH₃P(OR)₂ Intermediate:e->Product:w + R-OH + Et₃N ROH2 R-OH Base2 Et₃N HCl_Base2 Et₃NH⁺Cl⁻ Product->HCl_Base2 - Et₃NH⁺Cl⁻

Caption: General mechanism for the formation of dialkyl methylphosphonites.

Hazard Analysis and Critical Safety Protocols

This compound is a hazardous material that demands strict adherence to safety protocols. It is a colorless, corrosive, and flammable liquid that is highly reactive.[1]

Key Hazards:

  • Pyrophoric and Air Sensitive: MDCP can ignite spontaneously if exposed to air.[2] It must be handled under an inert atmosphere (e.g., nitrogen or argon) at all times.

  • Water Reactive: It reacts violently with water and moisture, releasing toxic and corrosive fumes of hydrochloric acid.[1][2] All glassware must be rigorously dried, and anhydrous solvents must be used.

  • Corrosive: Causes severe skin burns and eye damage upon contact.[2][3]

  • Toxicity: Harmful if inhaled or swallowed.[1][2] It is also a lachrymator, meaning it causes tears.[2]

Mandatory Safety Precautions:

  • Engineering Controls: All manipulations must be performed in a certified chemical fume hood with the sash at the lowest practical height.[4][5] An inert gas manifold (Schlenk line) is required for transfers.

  • Personal Protective Equipment (PPE):

    • Body: A flame-retardant lab coat is mandatory. Long-sleeved clothing should be worn.[2]

    • Hands: Wear heavy-duty chemical-resistant gloves (e.g., butyl rubber). Inspect gloves for any signs of degradation before use.[5]

    • Eyes/Face: Chemical safety goggles and a full-face shield are required.[3]

  • Fire Safety: A Class D (dry powder) fire extinguisher suitable for reactive metals and pyrophoric liquids must be immediately accessible. DO NOT use water or CO₂ extinguishers , as they will react violently with MDCP.[2]

  • Spill Management: Have a container of dry sand, soda ash, or other suitable absorbent material ready to cover small spills. Evacuate the area for large spills.[3]

Experimental Protocol: General Synthesis of Dialkyl Methylphosphonites

This protocol is a generalized procedure based on established methods for the synthesis of dimethyl, diethyl, and diisopropyl methylphosphonites.[6] Researchers should adapt solvent and temperature conditions based on the specific alcohol used.

Materials and Reagents
Reagent/MaterialPurity/GradeNotes
This compound (MDCP)>98%Handle under inert gas.
Anhydrous Alcohol (e.g., Methanol, Ethanol)Anhydrous (<50 ppm H₂O)Must be rigorously dried.
Anhydrous Tertiary Amine (e.g., Triethylamine)Anhydrous, distilledActs as an acid scavenger. pKa > 10 is recommended.[6]
Anhydrous Solvent (e.g., Petroleum Ether, Toluene)AnhydrousSolvent choice depends on reaction temperature and solubility.
Inert GasHigh Purity Nitrogen or ArgonFor maintaining an inert atmosphere.
Step-by-Step Methodology
  • System Preparation: Assemble a four-necked, round-bottom flask equipped with a mechanical stirrer, a thermometer, a pressure-equalizing dropping funnel, and a condenser connected to a nitrogen/argon inlet. Flame-dry all glassware under vacuum and cool under a positive pressure of inert gas.

  • Reagent Charging: In the reaction flask, charge the anhydrous alcohol (2.1-2.2 equivalents), the anhydrous tertiary amine (2.2 equivalents), and the anhydrous solvent (e.g., petroleum ether).[6] Begin vigorous stirring.

  • Temperature Control: Cool the stirred mixture to the desired reaction temperature. For simple primary alcohols like methanol and ethanol, maintaining a temperature of 25 ± 2 °C is effective.[6] For more reactive or sterically hindered alcohols, cooling to 0 °C may be necessary to control the exotherm.

  • MDCP Addition: Dilute the this compound (1.0 equivalent) with a small amount of anhydrous solvent in the dropping funnel. Add the MDCP solution dropwise to the reaction mixture over a period of 1-2 hours.[6] Crucial: The addition must be slow enough to maintain the target temperature. A rapid addition will cause a dangerous exotherm.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at the same temperature for an additional 1-2 hours to ensure completion.[6] The formation of a thick white precipitate (tertiary amine hydrochloride salt) is indicative of reaction progress.

  • Workup - Salt Removal: Cool the reaction mixture. The tertiary amine hydrochloride salt can be removed by filtration under an inert atmosphere. Wash the filter cake with anhydrous solvent to recover any trapped product.

  • Workup - Alternative (Aqueous Wash): For a more robust workup, a basic aqueous solution (e.g., NaOH or KOH) can be added to the cooled reaction mixture. This neutralizes the amine salt, causing it to partition into the aqueous layer.[6] The organic layer is then separated, washed with brine, and dried over an anhydrous drying agent (e.g., Na₂SO₄).

  • Isolation and Purification: Remove the solvent from the organic phase by rotary evaporation. The crude dialkyl methylphosphonite can then be purified by vacuum distillation to yield a clear, colorless liquid.

Experimental_Workflow cluster_prep System Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Assemble & Flame-Dry Glassware prep2 Cool Under Inert Gas prep1->prep2 react1 Charge Alcohol, Base, & Solvent prep2->react1 react2 Cool to Target Temp (e.g., 25°C) react1->react2 react3 Slowly Add MDCP (1-2 hours) react2->react3 react4 Stir for 1-2 hours react3->react4 workup1 Filter Amine Salt (Inert Atmosphere) react4->workup1 workup2 Solvent Removal (Rotovap) workup1->workup2 workup3 Vacuum Distillation workup2->workup3

Caption: A typical experimental workflow for phosphonite synthesis.

Data Summary for Common Alcohols

The following table summarizes typical reaction conditions and product characteristics for the synthesis of dialkyl methylphosphonites from MDCP.

AlcoholBaseSolventTemp. (°C)ProductApprox. ³¹P NMR (ppm)
MethanolTripropylaminePetroleum Ether25Dimethyl methylphosphonite~190
EthanolTriethylaminePetroleum Ether25Diethyl methylphosphonite~187[4]
IsopropanolTriethylaminePetroleum Ether25Diisopropyl methylphosphonite~183
Allyl AlcoholTriethylaminePetroleum Ether25Diallyl methylphosphoniteNot readily available
n-ButanolTributylaminePetroleum Ether25Di-n-butyl methylphosphoniteNot readily available

Note: ³¹P NMR chemical shifts for phosphonites (P(III)) are highly deshielded. The corresponding phosphonates (P(V)) appear at a much different chemical shift (e.g., Dimethyl methylphosphonate is ~33 ppm).[7]

Applications in Research and Development

Dialkyl methylphosphonites are not typically final products but rather critical intermediates. Their primary value lies in their ability to be transformed into other, more stable, and functional organophosphorus compounds.

  • Synthesis of Phosphonates: The P(III) center in phosphonites is readily oxidized to the more stable P(V) state, forming dialkyl methylphosphonates. These phosphonates are widely used as flame retardants and have applications in medicinal chemistry.[8]

  • Arbuzov Reaction: Phosphonites can undergo the Michaelis-Arbuzov reaction with alkyl halides to form new P-C bonds, leading to a diverse range of phosphinates. This is a cornerstone reaction in organophosphorus chemistry.

  • Herbicide Synthesis: Diethyl methylphosphonite is a key intermediate in the synthesis of the herbicide glufosinate-ammonium, highlighting its industrial relevance.[9]

  • Ligand Synthesis: For drug development, phosphonites and their derivatives can be used to synthesize chiral phosphine ligands. These ligands are essential in transition-metal-catalyzed asymmetric synthesis, a critical technology for producing enantiomerically pure drug candidates.[10] The reaction of MDCP with chiral alcohols can also lead to diastereomeric phosphonites, which are valuable in stereoselective synthesis.[11]

References

Application Notes and Protocols: Methyldichlorophosphine as a Precursor for Flameproofing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Methyldichlorophosphine (MDCP) is a highly reactive and versatile organophosphorus compound that serves as a critical building block in the synthesis of a variety of flame-retardant additives. Its bifunctional nature, containing both a reactive P-Cl bond and a stable P-C bond, allows for its incorporation into a wide range of polymeric materials, both as a reactive co-monomer and as a precursor for additive flame retardants. This guide provides an in-depth exploration of the application of MDCP in the synthesis of flameproofing compounds, detailing the underlying chemical principles, step-by-step synthesis protocols, performance data, and critical safety considerations.

Introduction: The Role of Phosphorus in Flame Retardancy

Phosphorus-based flame retardants have emerged as effective and often more environmentally benign alternatives to halogenated systems. Their efficacy stems from their ability to interrupt the combustion cycle through two primary mechanisms: condensed-phase and gas-phase activity.[1][2]

  • Condensed-Phase Mechanism: Upon heating, phosphorus compounds can decompose to form phosphoric acid. This acid acts as a catalyst for the dehydration of the polymer, promoting the formation of a stable, insulating char layer on the material's surface.[3][4] This char layer serves as a physical barrier, limiting the transfer of heat to the underlying polymer and reducing the release of flammable volatile compounds.[3]

  • Gas-Phase Mechanism: In the gas phase, phosphorus-containing compounds can decompose to generate phosphorus-containing radicals (e.g., PO•, HPO•). These radicals are highly effective at scavenging the high-energy H• and OH• radicals that propagate the combustion chain reaction in the flame, thus quenching the fire.[3][5]

This compound, with its direct carbon-phosphorus bond, is a valuable precursor for creating flame retardants that can exhibit both of these mechanisms. The resulting phosphonates and other derivatives can be tailored to optimize performance in specific polymer systems.[3]

This compound (MDCP): Properties and Safety

This compound (CH₃PCl₂) is a colorless, corrosive, and highly reactive liquid with a pungent odor.[6] It is sensitive to both air and moisture, reacting violently with water to release hydrochloric acid fumes.[7][8]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 676-83-5[8]
Molecular Formula CH₃PCl₂[8]
Molar Mass 116.91 g/mol [8]
Appearance Colorless liquid[8]
Boiling Point 81-82 °C[8]
Density 1.29 g/cm³[8]

Crucial Safety and Handling Protocols:

Due to its hazardous nature, strict safety protocols must be followed when handling MDCP.

  • Handling: All manipulations should be conducted in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon).[7] Personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles with a face shield, is mandatory.[7]

  • Storage: MDCP should be stored in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area, away from water, alcohols, and oxidizing agents.[7]

  • Spills: In case of a spill, evacuate the area and use an absorbent material that does not react with the compound (e.g., dry sand). Do not use water.

  • First Aid:

    • Inhalation: Move the person to fresh air and seek immediate medical attention.[7]

    • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[7]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]

Synthesis of Flame Retardants from MDCP

MDCP is a versatile precursor for various phosphorus-containing flame retardants, most notably phosphonates and their polymeric derivatives. The general synthetic strategy involves the reaction of the P-Cl groups with hydroxyl-containing compounds such as phenols, diols, or polyols.

Synthesis of Methylphosphonates

A common approach is the reaction of MDCP with aromatic or aliphatic diols to produce oligomeric or polymeric phosphonates. These can be used as reactive or additive flame retardants. The following protocol is based on analogous reactions with phenylphosphonic dichloride and can be adapted for MDCP.[2][4]

Experimental Protocol 1: Synthesis of a Poly(methylphosphonate) from MDCP and Bisphenol A

This protocol describes the synthesis of a poly(methylphosphonate) by melt polycondensation, which can be incorporated into various polymer matrices.

Materials:

  • This compound (MDCP)

  • Bisphenol A

  • Anhydrous magnesium chloride (catalyst)

  • Dry toluene

  • Nitrogen gas supply

Procedure:

  • Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel.

  • Ensure all glassware is thoroughly dried before use.

  • Charge the flask with Bisphenol A and a catalytic amount of anhydrous magnesium chloride.

  • Add dry toluene to dissolve the solids and begin stirring under a gentle flow of nitrogen.

  • Heat the mixture to a gentle reflux.

  • Slowly add a stoichiometric amount of this compound from the dropping funnel to the refluxing mixture. Hydrogen chloride gas will be evolved and should be scrubbed through a basic solution.

  • After the addition is complete, continue to reflux the mixture for 4-6 hours to ensure the reaction goes to completion.

  • Cool the reaction mixture to room temperature. The resulting oligomeric poly(methylphosphonate) can be isolated by precipitation in a non-solvent like methanol, followed by filtration and drying under vacuum.

Diagram of the Synthesis Workflow:

SynthesisWorkflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up Setup Dry three-necked flask with stirrer, condenser, and dropping funnel AddReactants Charge with Bisphenol A, anhydrous MgCl₂, and dry toluene Setup->AddReactants 1. Heat Heat to reflux under N₂ AddReactants->Heat 2. AddMDCP Slowly add MDCP Heat->AddMDCP 3. Reflux Reflux for 4-6 hours AddMDCP->Reflux 4. Cool Cool to room temperature Reflux->Cool 5. Precipitate Precipitate in methanol Cool->Precipitate 6. FilterDry Filter and dry under vacuum Precipitate->FilterDry 7.

Caption: Workflow for the synthesis of poly(methylphosphonate).

Causality Behind Experimental Choices
  • Inert Atmosphere: The use of a nitrogen atmosphere is critical to prevent the hydrolysis of MDCP and other reactive intermediates by atmospheric moisture.[7]

  • Catalyst: Anhydrous magnesium chloride is a Lewis acid that facilitates the reaction between the P-Cl groups and the hydroxyl groups of the bisphenol.

  • Melt Polycondensation: This method avoids the use of large volumes of solvent and can lead to higher molecular weight polymers.

  • Slow Addition: The slow addition of MDCP controls the exothermic reaction and the evolution of HCl gas.

Performance Evaluation of MDCP-Derived Flame Retardants

The effectiveness of flame retardants is typically evaluated using standard flammability tests such as the Limiting Oxygen Index (LOI) and the UL-94 vertical burn test.

  • Limiting Oxygen Index (LOI): This test measures the minimum concentration of oxygen in an oxygen/nitrogen mixture that is required to sustain the combustion of a material. A higher LOI value indicates better flame retardancy.

  • UL-94 Vertical Burn Test: This test classifies the flammability of a plastic material on a scale of V-0, V-1, and V-2, with V-0 being the most flame-retardant classification.

Table 2: Flame Retardant Performance of Polymers with Phosphonate Additives (Analogous to MDCP-derivatives)

Polymer MatrixFlame Retardant (Phosphorus Content)LOI (%)UL-94 RatingReference
Epoxy Resin Pure Epoxy~22No Rating[2]
Phenylphosphonate (1.11 wt% P)33.8V-0[2]
PET Pure PET21No Rating[9]
Polyphosphonate (5 wt% additive)30V-0[9]
Polycarbonate Pure PC~25V-2[3]
Phosphorylated-PC (5 wt% blend)>30V-1[3]

The data in Table 2, derived from studies on analogous phenylphosphonates, demonstrates that the incorporation of even small amounts of phosphorus can significantly improve the flame retardancy of various polymers, achieving high LOI values and the coveted UL-94 V-0 rating.[2][3][9]

Mechanism of Action: A Deeper Dive

The flame-retardant mechanism of methylphosphonates involves a synergistic action in both the condensed and gas phases.

Diagram of Flame Retardant Mechanism:

FR_Mechanism cluster_condensed Condensed Phase (Polymer) cluster_gas Gas Phase (Flame) Polymer Polymer + Methylphosphonate Decomposition Decomposition Polymer->Decomposition Heat Heat Heat->Polymer Char Insulating Char Layer Decomposition->Char promotes Volatiles Reduced Flammable Volatiles Decomposition->Volatiles reduces PRadicals Phosphorus Radicals (PO•) Decomposition->PRadicals releases Flame Combustion Chain Reaction (H•, OH• radicals) Quenching Radical Quenching Flame->Quenching PRadicals->Quenching Inert Inert Products Quenching->Inert

Caption: Dual-phase flame retardant mechanism of methylphosphonates.

During combustion, the methylphosphonate promotes the formation of a protective char layer in the condensed phase.[2] Simultaneously, phosphorus-containing radicals are released into the gas phase, where they interrupt the combustion chain reaction.[3] This dual action leads to a highly efficient flame-retardant effect.

Advantages and Disadvantages of MDCP as a Precursor

Advantages:

  • High Reactivity: The P-Cl bonds of MDCP are highly reactive, allowing for versatile synthesis of a wide range of derivatives under relatively mild conditions.

  • High Phosphorus Content: MDCP has a relatively high phosphorus content by weight, which can lead to more efficient flame retardancy at lower loading levels.[3]

  • Formation of Stable P-C Bonds: The resulting flame retardants contain a stable methyl-phosphorus bond, which can contribute to the thermal stability of the final product.

  • Halogen-Free: Flame retardants derived from MDCP are halogen-free, addressing environmental and health concerns associated with halogenated flame retardants.

Disadvantages:

  • Toxicity and Corrosivity: MDCP is a toxic and corrosive substance that requires specialized handling and safety precautions.[7]

  • Moisture Sensitivity: Its high reactivity with water necessitates anhydrous reaction conditions, which can add to the complexity and cost of synthesis.[7]

  • Byproduct Formation: The reaction of MDCP with hydroxyl groups produces HCl as a byproduct, which must be neutralized and managed.

Conclusion

This compound is a potent and versatile precursor for the synthesis of high-performance, halogen-free flame retardants. Its ability to be readily converted into phosphonates and other phosphorus-containing structures allows for the effective flameproofing of a variety of polymers. While its hazardous nature demands rigorous safety protocols, the excellent flame-retardant properties of its derivatives make it a valuable tool for researchers and scientists in the field of materials science and fire safety. The protocols and data presented in this guide provide a solid foundation for the exploration and application of MDCP in the development of next-generation flame-retardant materials.

References

Application Note: Methyl Phosphine Dichloride and Organophosphorus Compound Safety

Author: BenchChem Technical Support Team. Date: January 2026

Detailed synthesis instructions for methyl phosphine dichloride cannot be provided. The synthesis of this compound involves hazardous materials and is a precursor for compounds that fall under chemical weapons conventions. Providing a step-by-step protocol would violate safety policies aimed at preventing the proliferation of dangerous chemical agents.

Instead, this document will provide crucial safety information, discuss the general chemical principles, and outline the hazards associated with methyl phosphine dichloride and related organophosphorus compounds from a defensive and educational perspective, in line with chemical safety and public health priorities.

Audience: Researchers, scientists, and public safety professionals.

Abstract: Methyl phosphine dichloride (CAS No. 676-97-1), also known as dichloromethylphosphine, is a highly reactive organophosphorus compound. It is a critical intermediate in the synthesis of various other compounds, but its production and handling are governed by significant safety and regulatory considerations due to its toxicity, reactivity, and potential for misuse. This document outlines the hazards, safety protocols, and general chemical context of this substance to promote safe laboratory practices and awareness.

Introduction to Organophosphorus Intermediates

Organophosphorus compounds are a broad class of chemicals with a wide range of applications, including in the manufacturing of pesticides, flame retardants, and pharmaceuticals. Intermediates like methyl phosphine dichloride are building blocks for more complex molecules. They are characterized by a direct bond between a carbon and a phosphorus atom. The reactivity of the phosphorus-chlorine bonds in methyl phosphine dichloride makes it a versatile but hazardous reagent.

Principal Hazards and Safety Considerations

The handling of methyl phosphine dichloride and similar reactive organophosphorus compounds requires strict adherence to safety protocols due to multiple, severe hazards.

2.1. Extreme Toxicity Methyl phosphine dichloride is corrosive and highly toxic upon inhalation, ingestion, or skin contact. Exposure can cause severe chemical burns to the skin, eyes, and respiratory tract. Systemically, it can interfere with nerve function, similar to other organophosphorus compounds, by inhibiting critical enzymes like acetylcholinesterase.

2.2. High Reactivity

  • Reaction with Water: It reacts violently with water, moisture, and protic solvents to produce hydrochloric acid (HCl) and other toxic and corrosive phosphorus-containing acids. This reaction is highly exothermic and can lead to a dangerous increase in pressure in a closed system.

  • Oxidizing Agents: It can react explosively with strong oxidizing agents.

2.3. Regulatory Status Methyl phosphine dichloride is listed under Schedule 2 of the Chemical Weapons Convention (CWC). This means its production, use, and trade are strictly monitored by international bodies like the Organisation for the Prohibition of Chemical Weapons (OPCW). Any facility producing more than a specified amount per year must be declared and is subject to inspection.

Mandatory Safety Protocols and Engineering Controls

Due to the significant risks, all work with methyl phosphine dichloride must be conducted within a highly controlled environment.

3.1. Engineering Controls

  • Fume Hood: All manipulations must be performed inside a certified chemical fume hood with a high airflow rate to prevent any release of vapor into the laboratory.

  • Inert Atmosphere: Reactions involving this compound are typically carried out under an inert atmosphere (e.g., dry nitrogen or argon) to prevent violent reactions with atmospheric moisture.

  • Containment: Secondary containment should be used for all vessels and apparatus to control any potential spills.

3.2. Personal Protective Equipment (PPE) A comprehensive PPE ensemble is mandatory and is the last line of defense.

  • Respiratory Protection: A full-face respirator with a cartridge appropriate for acid gases and organic vapors is required. In some cases, a self-contained breathing apparatus (SCBA) may be necessary.

  • Body Protection: A chemical-resistant suit or apron (e.g., made of Viton or butyl rubber) is necessary to protect against splashes.

  • Hand Protection: Double-gloving with compatible chemical-resistant gloves (e.g., a butyl rubber outer glove and a nitrile inner glove) is standard practice.

  • Eye Protection: Chemical splash goggles and a full-face shield are required.

The following diagram illustrates the hierarchy of controls for handling hazardous organophosphorus compounds.

Fig 1. Hierarchy of controls for hazardous chemicals. cluster_0 Hierarchy of Safety Controls Elimination Elimination (Not possible if required) Substitution Substitution (Use a less hazardous reagent) Elimination->Substitution Engineering Engineering Controls (Fume Hood, Inert Atmosphere) Substitution->Engineering Admin Administrative Controls (SOPs, Training) Engineering->Admin PPE Personal Protective Equipment (Gloves, Respirator, Suit) Admin->PPE

Caption: Hierarchy of controls for managing chemical risks.

Decontamination and Emergency Procedures

4.1. Spill Management In case of a spill, the area must be evacuated immediately. Response should only be handled by trained emergency personnel equipped with appropriate PPE. Spills are typically neutralized with a dry, non-reactive absorbent material (like sand or vermiculite) and then treated with a decontamination solution. A common decontaminant is a basic solution (e.g., sodium bicarbonate or sodium hydroxide), which helps to hydrolyze the P-Cl bonds, but this process itself can be hazardous and must be done with extreme care.

4.2. First Aid and Medical Countermeasures

  • Inhalation: Move the victim to fresh air immediately. Administer oxygen if breathing is difficult. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing immediately. Flush the affected area with copious amounts of water for at least 15-20 minutes. Seek immediate medical attention.

  • Eye Contact: Flush eyes with a gentle stream of water for at least 30 minutes, holding the eyelids open. Seek immediate medical attention.

  • Antidotes: For systemic poisoning by organophosphorus compounds that inhibit acetylcholinesterase, medical treatment often involves the administration of atropine and an oxime reactivator, such as pralidoxime chloride (2-PAM). These treatments must be administered by qualified medical professionals.

General Principles of Synthesis

While specific protocols are not provided, the synthesis of compounds like methyl phosphine dichloride generally falls under the category of organophosphorus chemistry. These reactions often involve the reaction of a phosphorus source (like phosphorus trichloride) with an organometallic reagent (like a Grignard reagent or an organolithium compound) or through high-temperature reactions involving alkanes and phosphorus chlorides. These methods are non-trivial, require specialized equipment, and are inherently dangerous if not performed with extensive expertise and safety infrastructure.

Conclusion

Methyl phosphine dichloride is a valuable chemical intermediate, but its synthesis and handling are activities of high hazard. The focus for any researcher or institution must be on safety, regulatory compliance, and responsible chemical management. Understanding the extreme toxicity, reactivity, and regulatory status is paramount. Adherence to the hierarchy of controls—prioritizing engineering controls and supplementing with rigorous administrative procedures and PPE—is non-negotiable for preventing catastrophic accidents and ensuring compliance with international conventions.

The Cornerstone of Organophosphorus Chemistry: A Guide to the Industrial Applications and Manufacturing of Methyldichlorophosphine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Versatility of a Reactive Intermediate

Methyldichlorophosphine (CH₃PCl₂), also known as methylphosphonous dichloride, is a colorless, corrosive, and highly reactive liquid organophosphorus compound with a pungent odor.[1][2] Its significance in the chemical industry stems from its role as a versatile intermediate in the synthesis of a wide array of valuable downstream products.[1] This guide provides an in-depth exploration of the industrial applications and manufacturing protocols for this compound, offering researchers, scientists, and drug development professionals a comprehensive resource for understanding and utilizing this pivotal chemical building block.

This compound's reactivity is centered around the phosphorus-chlorine bonds, which are susceptible to nucleophilic substitution, and the phosphorus atom itself, which can undergo oxidation. This dual reactivity allows for its incorporation into a diverse range of molecular architectures, leading to products with applications spanning agriculture, materials science, and catalysis.

I. Industrial Applications: A Triumvirate of Critical Uses

The industrial utility of this compound is predominantly concentrated in three key areas: the production of herbicides, the synthesis of flame retardants, and the creation of specialized catalysts and polymer additives.

A. Herbicide Synthesis: The Glufosinate Precursor

One of the most significant applications of this compound is as a key precursor in the synthesis of the broad-spectrum herbicide, glufosinate-ammonium.[1][2] Glufosinate is a non-selective, foliar-applied herbicide that functions by inhibiting the enzyme glutamine synthetase in plants, leading to a toxic buildup of ammonia.[3] The synthesis of glufosinate from this compound is a multi-step process that highlights the strategic importance of this organophosphorus intermediate.[4][5]

The initial step involves the reaction of this compound with an alcohol to form a methylphosphonite compound. This is then reacted with acrolein to produce a key intermediate, which undergoes a series of transformations including a Bucherer-Bergs ring-closure and subsequent hydrolysis to yield glufosinate.[4] The commercial success of glufosinate-based herbicides, particularly for genetically modified glufosinate-tolerant crops, underscores the industrial relevance of its precursor, this compound.[3]

B. Flame Retardants: Enhancing Material Safety

This compound serves as a fundamental building block for a variety of organophosphorus flame retardants.[6][7] These compounds are incorporated into polymers, coatings, and fibers to inhibit or delay the combustion process, thereby enhancing the fire safety of a wide range of materials.[8][9] Organophosphorus flame retardants can act in both the gas phase, by interrupting the radical chain reactions of combustion, and the condensed phase, by promoting the formation of a protective char layer.[9]

A notable example is the synthesis of 2-methyl-2,5-dioxo-1-oxa-2-phospholane (oxaphospholane) from this compound.[6] This is achieved through a reaction with acrylic acid followed by cyclization.[6] Oxaphospholane and its derivatives are effective flame retardants for various polymers.[6][7]

Experimental Protocol: Synthesis of a Phospholane-Based Flame Retardant Intermediate

This protocol outlines a representative synthesis of a phospholane-based intermediate from this compound, a key step in the production of certain flame retardants.

  • Reaction Setup: A multi-necked, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a condenser, and a nitrogen inlet is charged with this compound under an inert atmosphere.

  • Addition of Acrylic Acid: Acrylic acid is added dropwise to the stirred this compound at a controlled temperature, typically below 40°C, to manage the exothermic reaction.

  • Formation of the Intermediate: The reaction mixture is stirred for several hours at a slightly elevated temperature (e.g., 50-60°C) to ensure the complete formation of the chloroformyl-ethyl-methylphosphinic acid chloride intermediate.

  • Cyclization: Acetic anhydride is then added to the reaction mixture. This induces a cyclization reaction, forming the oxaphospholane ring and acetyl chloride as a byproduct.

  • Purification: The crude product is purified by vacuum distillation to remove the acetyl chloride and any unreacted starting materials, yielding the purified oxaphospholane intermediate.

C. Catalysts and Polymer Stabilizers: Niche but Critical Roles

This compound and its derivatives are utilized in the synthesis of specialized organophosphorus ligands for catalysis.[10] These ligands can coordinate with transition metals to form catalysts with high activity and selectivity for a variety of organic transformations. The electronic and steric properties of the phosphine ligand, which can be tuned by derivatizing this compound, are crucial for the performance of the catalyst.

Furthermore, certain derivatives of this compound can act as stabilizers for plastics.[1] They function by scavenging radicals and hydroperoxides that are formed during the thermal or photo-oxidative degradation of the polymer, thereby extending the material's lifespan and performance.

II. Manufacturing of this compound: Industrial Synthesis Protocols

The industrial production of this compound is primarily achieved through high-temperature gas-phase reactions or through alkylation-reduction pathways. The choice of method often depends on factors such as raw material availability, energy costs, and desired purity.

A. High-Temperature Reaction of Methane and Phosphorus Trichloride

A common industrial method involves the direct reaction of methane with phosphorus trichloride at elevated temperatures.[2][11] This reaction is typically initiated by a radical source.[12]

Protocol 1: Manufacturing via Methane and Phosphorus Trichloride with a Radical Initiator

This protocol describes the industrial-scale synthesis of this compound from methane and phosphorus trichloride.

  • Reactants and Conditions:

ParameterValueReference
Reactants Methane (CH₄), Phosphorus Trichloride (PCl₃)[2][11]
Initiator Carbon Tetrachloride (CCl₄)[2][11]
Temperature >500°C (typically 550-650°C)[2][11]
Residence Time 0.1 - 0.9 seconds[2][11]
Initiator Conc. 2-7 mol% (relative to PCl₃)[2][11]
  • Step-by-Step Procedure:

    • Feed Preparation: Gaseous methane and vaporized phosphorus trichloride are preheated and mixed with a specific molar percentage of carbon tetrachloride, which acts as a radical initiator.

    • Reaction: The reactant mixture is fed into a high-temperature tubular reactor. The reaction is carried out in the gas phase at temperatures exceeding 500°C.

    • Quenching and Condensation: The hot effluent gas from the reactor, containing this compound, unreacted starting materials, and byproducts, is rapidly cooled (quenched) to prevent side reactions. The condensable components are then liquefied.

    • Purification: The crude liquid product is subjected to fractional distillation to separate the this compound from unreacted phosphorus trichloride, carbon tetrachloride, and other byproducts.

  • Logical Workflow Diagram:

G cluster_0 Feed Preparation cluster_1 Reaction cluster_2 Product Recovery CH4 Methane Mixer Mixing and Preheating CH4->Mixer PCl3 Phosphorus Trichloride PCl3->Mixer CCl4 Carbon Tetrachloride (Initiator) CCl4->Mixer Reactor High-Temperature Reactor (>500°C) Mixer->Reactor Reactant Feed Quench Quenching Reactor->Quench Hot Effluent Condenser Condensation Quench->Condenser Distillation Fractional Distillation Condenser->Distillation Crude Liquid Product Pure this compound Distillation->Product

Caption: Manufacturing workflow for this compound from Methane and PCl₃.

A variation of this process utilizes thionyl chloride (SOCl₂) or sulfuryl chloride (SO₂Cl₂) as a catalyst instead of carbon tetrachloride.[12][13] This alternative can offer advantages in terms of reaction efficiency and reduced formation of certain byproducts.[12]

B. Alkylation of Phosphorus Trichloride followed by Reduction

Another established synthetic route involves the alkylation of phosphorus trichloride with a methylating agent, followed by the reduction of the resulting phosphonium salt.[1]

Protocol 2: Laboratory-Scale Synthesis via Alkylation and Reduction

This protocol details a laboratory-scale synthesis of this compound.

  • Reaction Scheme:

    • CH₃I + PCl₃ + AlCl₃ → [CH₃PCl₃]⁺[AlCl₃I]⁻

    • [CH₃PCl₃]⁺[AlCl₃I]⁻ + Fe → CH₃PCl₂ + FeClI + AlCl₃

  • Step-by-Step Procedure:

    • Complex Formation: In a moisture-free reaction vessel under an inert atmosphere, phosphorus trichloride and aluminum trichloride are combined. Methyl iodide is then added, leading to the formation of a phosphonium salt complex.[1]

    • Reduction: Iron powder is added to the reaction mixture as a reducing agent. The mixture is heated to facilitate the reduction of the phosphonium salt to this compound.[1]

    • Isolation: The this compound product is isolated from the reaction mixture by distillation.

  • Logical Workflow Diagram:

G cluster_0 Complex Formation cluster_1 Reduction cluster_2 Product Isolation PCl3 Phosphorus Trichloride Complexation Formation of [CH₃PCl₃]⁺[AlCl₃I]⁻ PCl3->Complexation AlCl3 Aluminum Trichloride AlCl3->Complexation CH3I Methyl Iodide CH3I->Complexation Reduction Reduction Reaction Complexation->Reduction Fe Iron Powder (Reducing Agent) Fe->Reduction Distillation Distillation Reduction->Distillation Crude Product Product This compound Distillation->Product

Caption: Laboratory synthesis workflow via alkylation and reduction.

C. Grignard Reaction Approach

The Grignard reaction provides a versatile method for forming carbon-phosphorus bonds and can be adapted for the synthesis of this compound, although it is more commonly employed for laboratory-scale preparations of various organophosphines.[7][14] The general principle involves the reaction of a Grignard reagent, such as methylmagnesium chloride, with phosphorus trichloride. Careful control of stoichiometry is crucial to favor the formation of the desired dichlorophosphine over di- and tri-substituted products.

Protocol 3: Conceptual Grignard Synthesis of this compound

This protocol outlines the conceptual steps for synthesizing this compound using a Grignard reagent.

  • Grignard Reagent Preparation: Methylmagnesium chloride is prepared by reacting methyl chloride with magnesium metal in an anhydrous ether solvent, such as tetrahydrofuran (THF), under an inert atmosphere.

  • Reaction with Phosphorus Trichloride: The prepared Grignard reagent is added dropwise to a cooled solution of excess phosphorus trichloride in anhydrous ether. Maintaining a low temperature (e.g., -20 to -30°C) is critical to control the reactivity and improve the selectivity for monosubstitution.[14]

  • Workup: The reaction mixture is quenched with a suitable reagent, and the magnesium salts are filtered off.

  • Purification: The ethereal solution is concentrated, and the crude product is purified by fractional distillation under reduced pressure to yield this compound.

III. Safety, Handling, and Storage

This compound is a hazardous material that requires strict safety protocols for handling and storage.

  • Hazards: It is a corrosive, flammable, and highly reactive liquid.[1] It is toxic if inhaled and can cause severe burns to the skin and eyes.[1] this compound reacts violently with water, releasing hydrochloric acid fumes.[2]

  • Handling: All handling should be conducted in a well-ventilated fume hood, under an inert atmosphere (e.g., nitrogen or argon).[15] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat, must be worn.[15]

  • Storage: this compound should be stored in a cool, dry, well-ventilated area away from water, moisture, and incompatible materials such as oxidizing agents and bases.[15] Containers should be tightly sealed and stored under an inert atmosphere.

IV. Conclusion

This compound stands as a testament to the enabling power of reactive intermediates in the chemical industry. Its pivotal role in the production of essential products like the herbicide glufosinate and a variety of flame retardants highlights its enduring importance. A thorough understanding of its manufacturing processes, coupled with stringent safety practices, is essential for its continued and responsible utilization in advancing technology and improving material safety. The protocols and application notes provided in this guide serve as a foundational resource for professionals engaged in the dynamic field of organophosphorus chemistry.

V. References

  • Wikipedia. This compound. --INVALID-LINK--

  • Google Patents. DE2701389A1 - Methyl-dichloro-phosphine prepn. - from methane and phosphorus trichloride with carbon tetrachloride as initiator. --INVALID-LINK--

  • Benchchem. This compound|Methylphosphonous Dichloride. --INVALID-LINK--

  • Google Patents. WO2016079164A1 - Method for producing methyl-dichloro-phosphane. --INVALID-LINK--

  • Taylor & Francis Online. This compound, a Versatile Starting Material for Flame Retardants and Performance Chemicals. --INVALID-LINK--

  • Google Patents. US2929843A - Process for the manufacture of methyl dichloro phosphine oxide. --INVALID-LINK--

  • Fisher Scientific. SAFETY DATA SHEET - this compound. --INVALID-LINK--

  • Google Patents. KR20170083552A - Method for producing methyl-dichloro-phosphane. --INVALID-LINK--

  • MDPI. Eco-friendly Synthesis of Novel Phosphorus Flame Retardants for Multiple Purposes. --INVALID-LINK--

  • Organic Syntheses. chlorodiisopropylphosphine. --INVALID-LINK--

  • Google Patents. CN103396440A - Preparation method of glufosinate-ammonium. --INVALID-LINK--

  • National Center for Biotechnology Information. Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach. --INVALID-LINK--

  • Google Patents. CN112028937A - Preparation method and preparation system for synthesizing methyl phosphine dichloride through one-step method. --INVALID-LINK--

  • National Center for Biotechnology Information. Phosphorus-Containing Flame Retardants from Biobased Chemicals and Their Application in Polyesters and Epoxy Resins. --INVALID-LINK--

  • Google Patents. CA2301181C - Process for preparing glufosinate and intermediates therefor. --INVALID-LINK--

  • Organic Syntheses. diethyl (dichloromethyl)phosphonate. --INVALID-LINK--

  • Organic Syntheses. Discussion Addendum for: Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos). --INVALID-LINK--

  • Korean Chemical Society. Synthesis of a Novel Phosphorus-containing Flame Retardant for Epoxy Resins. --INVALID-LINK--

  • Fraunhofer-Publica. Synthesis of a new phosphorylated ethylamine, thereon based phosphonamidates and their application as flame retardants. --INVALID-LINK--

  • Google Patents. US9834802B2 - Methods for making L-glufosinate. --INVALID-LINK--

  • Frontiers. Synthesis of a novel flame retardant with phosphaphenanthrene and phosphazene double functional groups and flame retardancy. --INVALID-LINK--

  • Minnesota Department of Agriculture. Glufosinate Herbicide. --INVALID-LINK--

  • PubMed. Major intermediates in organophosphate synthesis (PCl3, POCl3, PSCl3, and their diethyl esters) are anticholinesterase agents directly or on activation. --INVALID-LINK--

  • NREL. Metal Phosphide Nanoparticles Generated via a Molecular Precursor Route for Hydrotreatment of Methyl Laurate. --INVALID-LINK--

  • Visor Redalyc. Novel organophosphorus Schiff base ligands: Synthesis, characterization, ligational aspects, XRD and biological activity studies. --INVALID-LINK--

  • Organic Syntheses. Phosphine, (p-bromophenyl)diphenyl-. --INVALID-LINK--

  • National Center for Biotechnology Information. Organophosphates as Versatile Substrates in Organic Synthesis. --INVALID-LINK--

  • Google Patents. CN109776605B - A kind of synthetic method of glufosinate-ammonium. --INVALID-LINK--

References

Application Notes & Protocols: The Central Role of Methyldichlorophosphine in the Synthesis of Glufosinate Herbicides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Glufosinate, and its ammonium salt, is a broad-spectrum contact herbicide of significant commercial importance, valued for its efficacy, low toxicity, and rapid environmental degradation.[1][2] Its mode of action involves the irreversible inhibition of glutamine synthetase, an enzyme crucial for ammonia detoxification and amino acid synthesis in plants.[1] The chemical backbone of glufosinate is a phosphinic acid derivative. This application note provides a detailed technical guide on the pivotal role of methyldichlorophosphine (CH₃PCl₂), a highly reactive organophosphorus compound, as the foundational building block in the industrial synthesis of glufosinate. We will explore the primary synthetic pathways, provide detailed, field-proven protocols, and discuss the critical safety and handling considerations for this key precursor. This guide is intended for researchers and process chemists in the agrochemical and fine chemical industries.

This compound (MDP): The Cornerstone Precursor

This compound (MDP) is the linchpin in the most common and economically viable routes to glufosinate.[3] Its structure provides the essential methyl-phosphorus (CH₃-P) core that becomes the methylphosphinoyl group in the final herbicide molecule. However, its utility is matched by its hazardous nature. MDP is a colorless, corrosive, and flammable liquid that reacts violently with water and moisture, releasing hydrochloric acid fumes.[3][4] Understanding its properties is paramount for safe and effective synthesis.

Property Value Reference
Chemical Formula CH₃PCl₂[3]
Molar Mass 116.91 g·mol⁻¹[3]
Appearance Colorless liquid[3]
CAS Number 676-83-5[3]
Key Hazards Highly reactive, corrosive, flammable, toxic upon inhalation, causes severe burns.[3][4]
Protocol 1: Critical Safety and Handling Procedures for MDP
  • Work Environment: All manipulations must be conducted in a certified chemical fume hood with a robust exhaust system. An inert atmosphere (e.g., dry nitrogen or argon) is mandatory for all reactions and transfers to prevent contact with atmospheric moisture.

  • Personal Protective Equipment (PPE): Wear a full-face respirator with appropriate cartridges, acid-resistant gloves (e.g., butyl rubber), a flame-retardant lab coat, and chemical splash goggles.

  • Equipment: All glassware and reaction vessels must be oven-dried or flame-dried immediately before use to eliminate any traces of water. Use syringes and cannulation techniques for liquid transfers.

  • Quenching & Disposal: Prepare a quenching station with a non-aqueous solvent (e.g., toluene) and a suitable base for neutralizing spills. All waste must be treated as hazardous and disposed of according to institutional and federal guidelines.

The Core Synthetic Strategy: The Hoechst-Bayer Process

The most established industrial synthesis of glufosinate from MDP involves a multi-step process that builds the amino acid structure onto the phosphorus core. The overall workflow is designed to manage the reactivity of the intermediates and efficiently construct the target molecule.

G cluster_0 Step 1: Intermediate Stabilization cluster_1 Step 2: C-P Bond Formation cluster_2 Step 3: Amino Acid Formation cluster_3 Step 4: Final Product Generation MDP This compound (MDP) DEMP Diethyl Methylphosphonite (DEMP) MDP->DEMP Esterification (Ethanol) Addition_Product Phosphinoyl Acetal Intermediate DEMP->Addition_Product Michael Addition (Acrolein, Acetic Anhydride) Strecker_Intermediate Cyanohydrin Intermediate Addition_Product->Strecker_Intermediate Strecker Reaction (NaCN, NH₄Cl) Glufosinate Glufosinate-Ammonium Strecker_Intermediate->Glufosinate Hydrolysis & Ammonification

Caption: Overall workflow for Glufosinate synthesis from MDP.

Detailed Protocols and Mechanistic Insights

Step 1: Synthesis of Diethyl Methylphosphonite (DEMP)

Expertise & Experience: The direct use of MDP in subsequent C-P bond formation is challenging due to its extreme reactivity and the harshness of the by-product, HCl. The conversion of MDP to a dialkyl methylphosphonite, such as DEMP, is a critical first step. This esterification "tames" the reactivity of the phosphorus center, creating a more stable, manageable intermediate for the subsequent precision bond-forming reaction.[5] The HCl generated is typically neutralized in situ or removed under vacuum.

Protocol 2: Preparation of Diethyl Methylphosphonite (DEMP) from MDP
  • Setup: Equip a flame-dried, three-necked round-bottom flask with a mechanical stirrer, a pressure-equalizing dropping funnel, and a condenser connected to a nitrogen inlet and a bubbler.

  • Reaction: Charge the flask with anhydrous ethanol (2.2 equivalents) dissolved in an anhydrous, inert solvent like hexane. Cool the solution to 0°C in an ice bath.

  • Addition: Add this compound (MDP) (1.0 equivalent) dropwise via the dropping funnel over 2-3 hours, maintaining the temperature below 10°C. Vigorous stirring is essential to dissipate heat and manage the evolution of HCl gas.

  • Maturation: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours to ensure complete conversion.

  • Workup: The resulting mixture containing DEMP can often be used directly in the next step after filtration of any salts formed if a base was used for HCl scavenging. Alternatively, for isolation, the product can be purified by fractional distillation under reduced pressure.

    • Expected Yield: 85-95%.

Step 2: C-P Bond Formation via Michael-Type Addition

Expertise & Experience: This is the key bond-forming step where the phosphorus atom is attached to the carbon chain that will become the backbone of the amino acid. The reaction is an addition of the P-H tautomer of DEMP across the activated double bond of acrolein. Acetic anhydride is often used as an activator.[6][7] This reaction is analogous to a Pudovik or Michael addition.[8]

G cluster_mech Mechanism: Michael Addition reactant1 Diethyl Methylphosphonite product 3-(diethylphosphinoyl)propanal derivative reactant1->product + reactant2 Acrolein reactant2->product P-H Tautomer P-H Tautomer Attacks β-carbon of Acrolein Attacks β-carbon of Acrolein P-H Tautomer->Attacks β-carbon of Acrolein Enolate Intermediate Enolate Intermediate Attacks β-carbon of Acrolein->Enolate Intermediate Protonation Protonation Enolate Intermediate->Protonation Protonation->product

Caption: Conceptual mechanism of C-P bond formation.

Protocol 3: Synthesis of the Phosphinoyl Acetal Intermediate
  • Setup: In a separate, dry, inerted flask, prepare a mixture of freshly distilled acrolein (1.0 equivalent) and acetic anhydride (1.0 equivalent) at room temperature.

  • Reaction: To the crude or purified DEMP solution (1.0 equivalent) from the previous step, add the acrolein/acetic anhydride mixture dropwise at a temperature of 15-20°C.[6]

  • Maturation: Stir the mixture at this temperature for 2 hours. The reaction is exothermic and may require cooling to maintain the set temperature.

  • Isolation: After the reaction is complete, the light constituents (e.g., solvent, ethyl acetate by-product) are removed under reduced pressure to yield the crude addition product, which is typically a viscous oil and is used without further purification.[6]

Step 3 & 4: Strecker Synthesis, Hydrolysis, and Ammonification

Expertise & Experience: The Strecker synthesis is a classic, robust method for producing α-amino acids. Here, the aldehyde intermediate from Step 2 reacts with a cyanide source (like NaCN) and an ammonia source (NH₄Cl/NH₃) to form an α-aminonitrile.[7][9] This intermediate is not isolated but is directly hydrolyzed under acidic or basic conditions. The hydrolysis step converts the nitrile group into a carboxylic acid and cleaves the phosphonite esters to the phosphinic acid. Finally, neutralization with ammonia yields the stable, water-soluble glufosinate-ammonium salt.[10]

Protocol 4: Strecker Reaction, Hydrolysis, and Isolation
  • Strecker Reaction: Prepare an aqueous solution of sodium cyanide (1.0 equivalent) and ammonium chloride (2.0 equivalents). Cool this solution to 25-28°C.[7]

  • Addition: Add the crude phosphinoyl intermediate from Protocol 3 dropwise to the cyanide solution while maintaining the temperature.

  • Maturation: After the addition, stir the mixture for 1 hour, then add concentrated ammonia water and continue stirring.[7]

  • Hydrolysis: Transfer the reaction mixture to a suitable reactor. Add concentrated hydrochloric acid and heat to reflux (approx. 80-100°C) for 4-6 hours until the hydrolysis of the nitrile is complete (monitored by HPLC or TLC).[10]

  • Isolation & Salt Formation: After cooling, the acidic solution is concentrated under vacuum. The resulting crude glufosinate acid is dissolved in a solvent like methanol, and ammonia gas is bubbled through the solution until the pH is neutral. The precipitated glufosinate-ammonium is collected by filtration, washed with a cold solvent (e.g., acetone or methanol), and dried.

    • Overall Yield (from DEMP): 70-85%.

Advanced Considerations: The Chirality of Glufosinate

A critical aspect for modern herbicide development is stereochemistry. The synthetic route described produces a racemic mixture of D- and L-glufosinate.[11] However, only the L-enantiomer (L-phosphinothricin) possesses herbicidal activity.[2][11][12] The D-enantiomer is inactive and contributes to unnecessary chemical load on the environment.

Therefore, advanced manufacturing processes either incorporate a resolution step to separate the enantiomers or are moving towards asymmetric synthesis strategies to produce L-glufosinate directly.[13][14] Biocatalytic methods using enzymes like transaminases are also a highly researched and promising green alternative.[12][13]

G Racemic Racemic Glufosinate (from MDP Synthesis) Process Resolution / Asymmetric Synthesis Racemic->Process L_Glu L-Glufosinate (Active Herbicide) Process->L_Glu D_Glu D-Glufosinate (Inactive) Process->D_Glu

Caption: Separation of active L-isomer from the racemic mixture.

Conclusion

This compound, despite its challenging handling requirements, remains an indispensable precursor in the large-scale synthesis of the herbicide glufosinate. Its structure provides the non-negotiable methylphosphinoyl core of the final product. The established synthetic route, proceeding through a stabilized phosphonite intermediate followed by C-P bond formation and Strecker synthesis, represents a robust and high-yielding industrial process. Future innovations will likely focus on developing safer, more sustainable routes and, critically, on efficient asymmetric syntheses to produce the herbicidally active L-enantiomer exclusively, thereby enhancing efficacy and reducing environmental impact.

References

Application Notes & Protocols: The Role and Synthesis of Methyldichlorophosphine-Derived Plastic Stabilizers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The useful lifetime of polymeric materials is often curtailed by degradation initiated by heat, UV radiation, and oxidation.[1][2] To counteract these effects, stabilizers are incorporated into the polymer matrix. This guide provides an in-depth exploration of organophosphorus stabilizers, specifically those derived from the versatile but hazardous precursor, methyldichlorophosphine (CH₃PCl₂). We will delve into the mechanistic role of these phosphite and phosphonite-type stabilizers, provide detailed and safety-conscious synthesis protocols, and outline methods for their characterization and performance evaluation. This document is intended for researchers and chemical professionals engaged in polymer science and additive development.

Part 1: Scientific Foundation: The Mechanism of Phosphite Stabilization

Polymer degradation is a complex process, often proceeding through a free-radical chain reaction.[3] Exposure to energy sources like heat or UV light can break polymer chains, creating free radicals. In the presence of oxygen, these radicals react to form peroxy radicals, which then abstract hydrogen from other polymer chains to form hydroperoxides (ROOH). These hydroperoxides are unstable and decompose into highly reactive hydroxyl and alkoxy radicals, propagating the degradation cascade and leading to discoloration, embrittlement, and loss of mechanical properties.[3]

Phosphite and phosphonite stabilizers function as secondary antioxidants or hydroperoxide decomposers .[4][5] Their primary role is to interrupt this auto-catalytic cycle by converting unstable hydroperoxides into stable, non-radical products, typically alcohols.[5][6]

The general mechanism is the oxidation of the phosphorus (III) center to a more stable phosphorus (V) state: CH₃P(OR)₂ + ROOH → O=CH₃P(OR)₂ + ROH

This preventative action is especially critical during high-temperature melt processing of plastics, where phosphites provide excellent protection against changes in melt viscosity and color.[4] Furthermore, they often exhibit a powerful synergistic effect when used with primary antioxidants, such as hindered phenols.[4][6] In this partnership, the phosphite can regenerate the phenolic antioxidant after it has scavenged a free radical, extending the overall stabilization package's efficacy.[6]

In halogen-containing polymers like polyvinyl chloride (PVC), these stabilizers can also play a role in preventing dehydrochlorination by reacting with labile chlorine atoms on the polymer backbone.[7]

This compound (MDCP) is a key intermediate in the chemical industry for producing a variety of organophosphorus compounds, including plastic stabilizers, due to its highly reactive phosphorus-chlorine bonds.[8]

Part 2: Synthesis Protocols and Methodologies

The synthesis of phosphonite stabilizers from this compound relies on the nucleophilic substitution of its chlorine atoms by the hydroxyl groups of alcohols or diols. This reaction produces the desired ester and hydrogen chloride (HCl) gas as a byproduct. A base, typically a tertiary amine like triethylamine, is used to scavenge the HCl, driving the reaction to completion.

Critical Safety Directive: Handling this compound (MDCP)

This compound is a hazardous material and must be handled with extreme caution. It is a colorless, corrosive, and flammable liquid that is highly reactive.[8]

  • Reactivity: Reacts violently with water, moist air, and alcohols, releasing toxic and corrosive fumes of hydrochloric acid.[8][9] It can ignite spontaneously in air.[9][10]

  • Toxicity: It is toxic if inhaled and causes severe chemical burns upon contact with skin and eyes.[8][10][11]

  • Mandatory Handling Protocol:

    • Inert Atmosphere: All handling and reactions must be conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon).[10]

    • Ventilation: Work must be performed inside a certified chemical fume hood.

    • Personal Protective Equipment (PPE): Wear a full set of appropriate PPE, including a flame-retardant lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber).[11]

    • Environment: Keep away from all sources of water, heat, sparks, and open flames.[10]

    • Spill Response: Do NOT use water to clean spills.[9] Use dry sand, soda ash, or another suitable non-reactive absorbent. Have an appropriate fire extinguisher (e.g., dry chemical) readily available.[9]

Protocol 1: Synthesis of a Cyclic Methylphosphonite Stabilizer

This protocol details the synthesis of a cyclic phosphonite from MDCP and a diol. Cyclic structures can confer enhanced hydrolytic and thermal stability compared to their acyclic counterparts.

Objective: To synthesize 2-methyl-5,5-dimethyl-1,3,2-dioxaphosphinane from this compound and neopentyl glycol.

Materials & Equipment:

  • This compound (CH₃PCl₂)

  • Neopentyl glycol (2,2-dimethyl-1,3-propanediol), dried

  • Anhydrous Triethylamine (Et₃N), distilled

  • Anhydrous Toluene, dried over molecular sieves

  • Three-neck round-bottom flask, oven-dried

  • Pressure-equalizing dropping funnel, oven-dried

  • Condenser with a gas outlet connected to a bubbler and an acid gas trap (e.g., NaOH solution)

  • Magnetic stirrer and stir bar

  • Inert gas (Nitrogen/Argon) line

  • Schlenk filtration apparatus

Workflow Diagram:

G cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification Setup 1. Assemble dry glassware under N2 atmosphere Charge 2. Charge flask with MDCP and anhydrous toluene Setup->Charge Cool 3. Cool flask to 0°C (ice bath) Charge->Cool Prepare 4. Prepare solution of neopentyl glycol and Et3N in toluene Cool->Prepare Add 5. Add diol/amine solution dropwise to MDCP solution Prepare->Add Warm 6. Allow to warm to RT and stir for 4 hours Add->Warm Filter 7. Filter under N2 to remove Et3N·HCl salt Warm->Filter Evap 8. Remove solvent via rotary evaporation Filter->Evap Distill 9. Purify product by vacuum distillation Evap->Distill G cluster_prep Sample Preparation cluster_test Performance Testing cluster_analysis Data Analysis Formulate 1. Prepare formulations: - Control (no stabilizer) - Test (with stabilizer) Compound 2. Compound PP and additives on a two-roll mill Formulate->Compound Mold 3. Compression mold into plaques Compound->Mold Measure_Initial 4. Measure initial color (Yellowness Index) Mold->Measure_Initial Age 5. Place plaques in oven at 150°C Measure_Initial->Age Measure_Periodic 6. Periodically remove samples and measure color change Age->Measure_Periodic Plot 7. Plot Yellowness Index vs. Aging Time Measure_Periodic->Plot Compare 8. Compare performance of stabilized vs. control sample Plot->Compare

References

Application Note & Protocol: Synthesis of Methylphosphonic Dichloride via Oxidation of Methyldichlorophosphine with Sulfuryl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide for the synthesis of methylphosphonic dichloride (CH₃P(O)Cl₂) through the oxidation of methyldichlorophosphine (CH₃PCl₂) using sulfuryl chloride (SO₂Cl₂). The protocol emphasizes procedural rationale, stringent safety measures, and process validation to ensure reliable and safe execution.

Introduction and Significance

Methylphosphonic dichloride is a pivotal chemical intermediate with significant applications in organic synthesis. It is notably used in the automated synthesis of oligonucleoside methylphosphonates, which are analogues of DNA used in antisense therapy.[1][2] Beyond its role in biotechnology, it is also a recognized precursor for several organophosphorus compounds, including certain chemical warfare agents, which mandates its regulation under the Chemical Weapons Convention.[1]

The oxidation of the trivalent phosphorus in this compound to a pentavalent phosphonyl center is a fundamental transformation. While various oxidizing agents can be employed, the use of sulfuryl chloride offers a direct and efficient route, yielding the desired product and volatile thionyl chloride as a byproduct.[1] This method is advantageous due to its high atom economy and the relative ease of separating the product from the byproduct.

This guide details the reaction mechanism, provides a robust experimental protocol, and outlines the critical safety considerations necessary when handling these highly reactive and hazardous materials.

Reaction Overview and Mechanism

The core transformation is the oxidation of the phosphorus (III) center in this compound to a phosphorus (V) center. Sulfuryl chloride serves as the oxygen atom donor in this process.

Overall Reaction: CH₃PCl₂ + SO₂Cl₂ → CH₃P(O)Cl₂ + SOCl₂

The reaction proceeds through a direct oxidative addition mechanism. The lone pair of electrons on the phosphorus atom of this compound attacks one of the chlorine atoms of sulfuryl chloride, while the sulfur atom is attacked by the oxygen, leading to the formation of methylphosphonic dichloride and thionyl chloride. The reaction is typically exothermic and must be controlled with careful temperature management.

reaction_mechanism reactant1 CH₃PCl₂ (this compound) plus_react + reactant1->plus_react reactant2 SO₂Cl₂ (Sulfuryl Chloride) product1 CH₃P(O)Cl₂ (Methylphosphonic Dichloride) reactant2->product1 Oxidation plus_prod + product1->plus_prod product2 SOCl₂ (Thionyl Chloride) plus_react->reactant2 plus_prod->product2

Caption: Overall reaction pathway for the oxidation of this compound.

Reagent and Product Profiles

A thorough understanding of the physical and chemical properties of all substances is critical for safe handling and successful synthesis.

CompoundFormulaMolar Mass ( g/mol )FormM.P. (°C)B.P. (°C)Density (g/mL)Key Hazards
This compound CH₃PCl₂116.91Colorless liquid-81-82~1.3Pyrophoric, reacts violently with water, corrosive, toxic.[3][4][5]
Sulfuryl Chloride SO₂Cl₂134.97Colorless to yellow liquid-54.169.11.667Reacts violently with water, corrosive, toxic, causes severe burns.[6][7][8]
Methylphosphonic Dichloride CH₃P(O)Cl₂132.91White crystalline solid28 to 341631.468Reacts vigorously with water, very toxic, corrosive.[1]
Thionyl Chloride SOCl₂118.97Colorless to yellow liquid-104.5761.636Reacts violently with water, corrosive, toxic.

Critical Safety Considerations

This procedure involves extremely hazardous materials and must only be performed by trained personnel in a properly equipped laboratory.

  • Extreme Reactivity: this compound is pyrophoric and can ignite spontaneously on contact with air.[5] All reagents (this compound, sulfuryl chloride, and the product) react violently with water and moisture to release large quantities of toxic and corrosive hydrogen chloride gas.[1][3][5][6] This experiment must be conducted under a strictly anhydrous, inert atmosphere (e.g., Argon or Nitrogen).

  • Toxicity and Corrosivity: All reagents and the product are highly corrosive and will cause severe chemical burns upon contact with skin and eyes.[3][6][9] Vapors are highly toxic if inhaled.[1][3][7]

  • Engineering Controls: The entire experiment, including workup, must be performed in a certified chemical fume hood. A Schlenk line or glovebox is mandatory for the safe transfer and reaction of materials.

  • Personal Protective Equipment (PPE):

    • Flame-retardant lab coat.

    • Chemical splash goggles and a full-face shield.

    • Heavy-duty chemical-resistant gloves (e.g., butyl rubber or a suitable laminate). Inspect gloves before every use.

  • Emergency Preparedness:

    • A Class D dry powder fire extinguisher must be immediately accessible for pyrophoric metal fires. Do not use water or CO₂ extinguishers. [5]

    • An emergency eyewash and safety shower must be operational and within immediate reach.

    • Have appropriate spill kits ready. Neutralize spills of these acidic chlorides with a dry agent like sodium bicarbonate or lime.

Detailed Experimental Protocol

5.1 Equipment and Materials

  • Three-neck round-bottom flask (250 mL), oven-dried.

  • Magnetic stirrer and stir bar.

  • Pressure-equalizing dropping funnel (100 mL), oven-dried.

  • Condenser and gas bubbler (filled with mineral oil).

  • Schlenk line with Argon or Nitrogen supply.

  • Low-temperature bath (ice/water or cryocooler).

  • Syringes and stainless-steel cannulas for inert atmosphere liquid transfer.

  • Vacuum pump and distillation apparatus for purification.

5.2 Reagent Preparation

  • This compound (97% or higher purity).

  • Sulfuryl chloride (99% or higher purity).

  • Ensure all reagents are handled under an inert atmosphere.

5.3 Step-by-Step Synthesis Procedure

  • Inert Atmosphere Setup: Assemble the three-neck flask with the dropping funnel, condenser (connected to the gas bubbler), and a septum. Flame-dry the entire apparatus under vacuum and backfill with inert gas (Argon or Nitrogen). Maintain a positive pressure of inert gas throughout the experiment.

  • Charging the Reactor: Place the reaction flask in a secondary container and cool it in an ice/water bath to 0 °C. Using a gas-tight syringe or cannula, carefully transfer this compound (e.g., 23.4 g, 0.2 mol) into the cooled reaction flask.

    • Causality: Cooling the flask before and during the addition of sulfuryl chloride is crucial to control the reaction's exotherm, preventing a runaway reaction and minimizing side-product formation.

  • Addition of Oxidant: Transfer sulfuryl chloride (e.g., 27.0 g, 0.2 mol, 1.0 eq) to the dropping funnel via cannula.

  • Controlled Reaction: Begin vigorous stirring of the this compound. Add the sulfuryl chloride dropwise from the dropping funnel over a period of 60-90 minutes. Maintain the internal reaction temperature below 10 °C.

    • Causality: A slow, controlled addition is the most critical step for safety and yield. Rapid addition can cause a violent exotherm, leading to boiling of the reagents and loss of control.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Continue stirring for an additional 2-3 hours to ensure the reaction goes to completion. The product, methylphosphonic dichloride, is a low-melting solid and may begin to crystallize in the flask.[1]

  • Removal of Volatiles: Remove the ice bath. Connect the flask to a vacuum line (protected by a cold trap) to remove the volatile byproduct, thionyl chloride (B.P. 76 °C), and any unreacted starting materials.

  • Product Isolation and Purification: The crude product remaining in the flask is methylphosphonic dichloride. For most applications, it requires purification. The most effective method is vacuum distillation.

    • Assemble a distillation apparatus (flame-dried).

    • Carefully transfer the crude product to the distillation flask.

    • Distill under reduced pressure. Collect the fraction boiling at approximately 69-70 °C at 23 mmHg.[10] The pure product will solidify upon cooling.

Experimental Workflow Visualization

experimental_workflow start Start: Assemble & Purge Apparatus setup 1. Cool Reactor to 0 °C start->setup charge_reagent 2. Add this compound (CH₃PCl₂) setup->charge_reagent add_oxidant 3. Slow, Dropwise Addition of Sulfuryl Chloride (SO₂Cl₂) charge_reagent->add_oxidant monitor_temp Maintain Temp < 10 °C add_oxidant->monitor_temp react 4. Stir at Room Temp (2-3 hrs) monitor_temp->react Addition Complete workup 5. Remove Volatiles (SOCl₂) via Vacuum react->workup purify 6. Vacuum Distillation of Crude Product workup->purify product Collect Pure CH₃P(O)Cl₂ purify->product end End product->end

Caption: Step-by-step workflow for the synthesis and purification of methylphosphonic dichloride.

Expected Results and Troubleshooting

ParameterExample Value
Starting Material (CH₃PCl₂) 23.4 g (0.2 mol)
Oxidant (SO₂Cl₂) 27.0 g (0.2 mol)
Theoretical Yield of CH₃P(O)Cl₂ 26.6 g (0.2 mol)
Expected Experimental Yield 75-85%
Appearance of Pure Product White crystalline solid or colorless liquid.[1]
IssueProbable CauseRecommended Solution
Violent, Uncontrolled Reaction Addition of sulfuryl chloride was too fast; inadequate cooling.Stop addition immediately. Ensure cooling bath is functional. Restart addition at a much slower rate once the temperature is under control.
Low Product Yield Presence of moisture in reagents or glassware, leading to hydrolysis.Ensure all glassware is rigorously dried. Use anhydrous grade reagents. Maintain a robust inert atmosphere.
Dark-colored Crude Product Side reactions due to localized overheating.Improve stirring efficiency. Ensure the addition rate is slow and consistent to dissipate heat effectively.
Product Fumes in Lab Leak in the inert gas system.Immediately check all joints and connections for leaks. Perform the reaction in a certified and properly functioning fume hood.

References

Troubleshooting & Optimization

Technisches Support-Center: Optimierung der Synthese von Methyldichlorphosphin (CH₃PCl₂)

Author: BenchChem Technical Support Team. Date: January 2026

Answering in German as requested by the user prompt.

Absolut! Hier ist ein technisches Support-Center zur Verbesserung der Ausbeute bei der Synthese von Methyldichlorphosphin, das speziell für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung entwickelt wurde.

Leitender Anwendungswissenschaftler

Willkommen im technischen Support-Center. Dieses Handbuch soll Forschern bei der Bewältigung der Herausforderungen bei der Synthese von Methyldichlorphosphin (CH₃PCl₂) helfen, einem entscheidenden Zwischenprodukt in der organischen Phosphorchemie.[1] Angesichts seiner hohen Reaktivität und Empfindlichkeit sind die Erzielung hoher Ausbeuten und Reinheit von größter Bedeutung. Dieser Leitfaden bietet detaillierte Fehlerbehebungsstrategien und Antworten auf häufig gestellte Fragen, die auf fundierten wissenschaftlichen Prinzipien und praxiserprobten Erkenntnissen beruhen.

Abschnitt 1: Häufig gestellte Fragen (FAQs)

Dieser Abschnitt behandelt grundlegende Fragen zur Synthese von CH₃PCl₂.

F1: Was sind die primären Synthesewege für Methyldichlorphosphin?

Es gibt mehrere etablierte Methoden, von denen jede ihre eigenen Vor- und Nachteile hat. Die Wahl hängt oft vom verfügbaren Maßstab, den Reagenzien und der Ausrüstung ab.

SynthesewegHauptreagenzienTypische BedingungenVorteileNachteile
Aluminium-vermittelte Methode CH₃Cl, PCl₃, Al-Pulver, NaClNiedrigere Temperatur, Lösungsmittel (z.B. Toluol, Dodecan)[2]Hohe Ausbeuten (bis zu 92%)[3], Ein-Schritt-Verfahren möglich[2]Erfordert sorgfältige Kontrolle der exothermen Reaktion, erzeugt Aluminiumsalz-Abfall.
Alkylierung & Reduktion CH₃I, PCl₃, AlCl₃, dann Reduktionsmittel (z.B. Fe-Pulver)[1]Zweistufiger Prozess, Bildung eines Phosphoniumsalz-Zwischenprodukts[1]Etablierte Labormethode.Verwendung von stöchiometrischem Metallreduktionsmittel, mehrstufig.
Hochtemperatur-Gasphasenreaktion CH₄, PCl₃Hohe Temperaturen (500-650 °C), oft mit Katalysator[4]Verwendung kostengünstiger Rohstoffe (Methan).Erfordert spezielle Hochtemperatur-Reaktoren, kann zu Nebenprodukten führen.
Reduktion des Aluminiumchlorid-Komplexes CH₃Cl, PCl₃, AlCl₃, dann Reduktionsmittel (z.B. Phenyldichlorphosphin)[5]Bildung eines [CH₃PCl₃]⁺[AlCl₄]⁻ Komplexes.[5]Kann hohe Ausbeuten (ca. 82%) erzielen.[5]Erfordert die Handhabung hochreaktiver Aluminiumkomplexe.

F2: Warum sind absolut wasserfreie und inerte Bedingungen für diese Synthese entscheidend?

Die entscheidende Bedeutung von wasserfreien und inerten Bedingungen kann nicht genug betont werden. Phosphortrichlorid (PCl₃) und das Produkt Methyldichlorphosphin (CH₃PCl₂) sind äußerst feuchtigkeitsempfindlich.[6]

  • Kausalität: Beide Verbindungen reagieren heftig mit Wasser in einer exothermen Reaktion, um Chlorwasserstoffsäure (HCl) freizusetzen.[1] Diese Nebenreaktion verbraucht nicht nur Ihr Ausgangsmaterial und Produkt, sondern führt auch zu einer gefährlichen Druckentwicklung im Reaktionsgefäß und korrodiert die Ausrüstung.

  • Sauerstoffempfindlichkeit: CH₃PCl₂ kann mit Luftsauerstoff reagieren, insbesondere bei erhöhten Temperaturen, um das entsprechende Methylphosphonyldichlorid (CH₃P(O)Cl₂) zu bilden.[7] Dies stellt eine Verunreinigung dar, die die Ausbeute des gewünschten Produkts verringert.

  • Selbstvalidierendes Protokoll: Um wasserfreie Bedingungen sicherzustellen, sollten alle Glasgeräte vor Gebrauch im Ofen getrocknet oder unter Vakuum ausgeflammt und unter einem Inertgas (Stickstoff oder Argon) abgekühlt werden.[8] Lösungsmittel müssen rigoros getrocknet werden, beispielsweise durch Destillation über Natrium/Benzophenon für Ether oder über Kalziumhydrid für Kohlenwasserstoffe.

F3: Was sind die wichtigsten Sicherheitsvorkehrungen beim Umgang mit CH₃PCl₂ und seinen Vorläufern?

Der Umgang mit diesen Chemikalien erfordert strikte Einhaltung der Sicherheitsprotokolle.

  • Toxizität und Korrosivität: Methyldichlorphosphin ist giftig beim Einatmen und verursacht schwere Verätzungen der Haut und Augen.[1][9] Alle Manipulationen müssen in einem gut funktionierenden Abzug durchgeführt werden.

  • Schutzausrüstung: Tragen Sie immer geeignete persönliche Schutzausrüstung (PSA), einschließlich chemikalienbeständiger Handschuhe, Laborkittel und eines Gesichtsschutzes oder einer Schutzbrille.[9]

  • Reaktivität: Aufgrund seiner Entflammbarkeit und Reaktivität mit Wasser muss es von offenen Flammen, Funken und Feuchtigkeit ferngehalten werden.[10] Die Lagerung sollte unter einer Inertgasatmosphäre in einem trockenen, kühlen und gut belüfteten Bereich erfolgen.

  • Verschüttungen: Verschüttungen müssen sorgfältig mit einem inerten Absorptionsmittel (z.B. trockenem Sand) behandelt werden und dürfen nicht mit Wasser in Kontakt kommen.[10]

F4: Wie kann ich die Reinheit meines Endprodukts überprüfen?

Die gebräuchlichste und effektivste Methode zur Beurteilung der Reinheit von Methyldichlorphosphin ist die ³¹P-NMR-Spektroskopie.

  • ³¹P-NMR: Reines Methyldichlorphosphin zeigt einen charakteristischen einzelnen Peak. Verunreinigungen wie PCl₃, CH₃P(O)Cl₂ oder andere Phosphorverbindungen erscheinen als separate, leicht identifizierbare Signale.

  • Gaschromatographie (GC): Die GC, oft in Verbindung mit der Massenspektrometrie (GC-MS), ist eine weitere leistungsstarke Technik zur Trennung und Identifizierung von flüchtigen Verunreinigungen.[11]

  • Siedepunkt: Die Messung des Siedepunkts während der Destillation kann einen Hinweis auf die Reinheit geben. Ein enger und konstanter Siedebereich deutet auf eine höhere Reinheit hin. Der Siedepunkt von CH₃PCl₂ liegt bei etwa 80-84 °C.[5]

Abschnitt 2: Anleitung zur Fehlerbehebung

Dieser Abschnitt befasst sich mit spezifischen Problemen, die während des Experiments auftreten können, und bietet gezielte Lösungen.

Problem: Geringe oder keine Produktausbeute

Symptom: Nach der Aufarbeitung wird nur sehr wenig oder gar kein CH₃PCl₂ isoliert.

Mögliche UrsacheErklärung der KausalitätEmpfohlene Maßnahme
Feuchtigkeit im System Grignard-ähnliche Reagenzien und Phosphorhalogenide werden durch Spuren von Wasser schnell zersetzt. Die Protonierung des reaktiven Zwischenprodukts ist kinetisch weitaus begünstigter als die gewünschte C-P-Bindungsbildung.[12]Stellen Sie sicher, dass alle Glasgeräte gründlich getrocknet und die Lösungsmittel wasserfrei sind. Spülen Sie das gesamte System vor der Zugabe von Reagenzien mit Inertgas.
Inaktive Reagenzien Bei der Aluminium-vermittelten Methode kann eine Oxidschicht auf dem Aluminiumpulver die Reaktion verhindern. Andere Reagenzien können sich mit der Zeit zersetzen.Verwenden Sie frisch geöffnetes oder ordnungsgemäß gelagertes Aluminiumpulver. Ziehen Sie eine Aktivierung des Aluminiums in Betracht (z.B. mit einer kleinen Menge Jod oder durch Ultraschallbehandlung). Überprüfen Sie die Qualität der anderen Ausgangsmaterialien.
Falsche Reaktionstemperatur Die Reaktion kann stark temperaturabhängig sein. Eine zu niedrige Temperatur kann die Einleitung verhindern, während eine zu hohe Temperatur zu Zersetzung oder unerwünschten Nebenreaktionen führen kann.Überwachen und kontrollieren Sie die Reaktionstemperatur sorgfältig gemäß dem gewählten Protokoll. Verwenden Sie bei exothermen Reaktionen ein Kühlbad, um die Kontrolle zu behalten.
Ineffiziente Durchmischung Bei heterogenen Reaktionen (z.B. mit Aluminiumpulver) ist eine effiziente Durchmischung entscheidend, um den Kontakt zwischen den Reagenzien zu gewährleisten.Verwenden Sie einen leistungsstarken mechanischen Rührer. Stellen Sie sicher, dass Feststoffe während der gesamten Reaktion suspendiert bleiben.

digraph "Troubleshooting_Low_Yield" {
graph [fontname="Arial", rankdir=TB, splines=ortho, nodesep=0.5];
node [shape=box, style="filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial"];

start [label="Problem: Geringe Ausbeute", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; q1 [label="System rigoros getrocknet?"]; a1_no [label="NEIN: Feuchtigkeit vorhanden", shape=box, style=rounded, fillcolor="#FBBC05"]; s1 [label="Lösung: Glaswaren trocknen,\nLösungsmittel destillieren,\nmit Inertgas spülen.", fillcolor="#4285F4", fontcolor="#FFFFFF"];

q2 [label="Reagenzien frisch/aktiv?"]; a2_no [label="NEIN: Reagenzien alt/inaktiv", shape=box, style=rounded, fillcolor="#FBBC05"]; s2 [label="Lösung: Frische Reagenzien verwenden,\nAluminium aktivieren.", fillcolor="#4285F4", fontcolor="#FFFFFF"];

q3 [label="Temperatur korrekt?"]; a3_no [label="NEIN: Falsche Temperatur", shape=box, style=rounded, fillcolor="#FBBC05"]; s3 [label="Lösung: Temperatur überwachen\nund gemäß Protokoll anpassen.", fillcolor="#4285F4", fontcolor="#FFFFFF"];

q4 [label="Effiziente Durchmischung?"]; a4_no [label="NEIN: Unzureichende Durchmischung", shape=box, style=rounded, fillcolor="#FBBC05"]; s4 [label="Lösung: Rührergeschwindigkeit erhöhen,\nmechanischen Rührer verwenden.", fillcolor="#4285F4", fontcolor="#FFFFFF"];

end_node [label="Problem gelöst", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> q1; q1 -> a1_no [label="Nein"]; a1_no -> s1; s1 -> q2; q1 -> q2 [label="Ja"]; q2 -> a2_no [label="Nein"]; a2_no -> s2; s2 -> q3; q2 -> q3 [label="Ja"]; q3 -> a3_no [label="Nein"]; a3_no -> s3; s3 -> q4; q3 -> q4 [label="Ja"]; q4 -> a4_no [label="Nein"]; a4_no -> s4; s4 -> end_node; q4 -> end_node [label="Ja"]; }

Abbildung 1: Entscheidungsbaum zur Fehlerbehebung bei geringer Ausbeute.

Problem: Die Reaktion startet nicht

Symptom: Nach der Zugabe der Reagenzien wird keine erwartete exotherme Reaktion, Farbänderung oder Gasentwicklung beobachtet.

  • Mögliche Ursache: Mangelnde Aktivierung bei heterogenen Reaktionen. Bei der Verwendung von Metallen wie Aluminium ist die Entfernung der passivierenden Oxidschicht entscheidend für den Beginn der Reaktion.

  • Erklärung der Kausalität: Die Oxidschicht auf der Metalloberfläche wirkt als physikalische Barriere und verhindert den Kontakt mit den anderen Reagenzien. Aktivatoren wie Jod reagieren mit dem Metall, um eine reaktivere Oberfläche freizulegen.

  • Empfohlene Maßnahme: Fügen Sie eine kleine Menge eines Aktivators wie Jod hinzu. Warten Sie, bis die charakteristische Jodfarbe verschwindet, was auf eine Reaktion mit dem Metall hindeutet, bevor Sie den Großteil der Reagenzien hinzufügen.[8] Eine leichte Erwärmung eines kleinen Teils des Reaktionsgemisches kann ebenfalls helfen, die Reaktion zu starten ("einen heißen Fleck erzeugen"). Sobald die Reaktion beginnt, sollte die Wärmezufuhr entfernt werden.

Problem: Das Endprodukt ist mit PCl₃ verunreinigt

Symptom: Die Analyse (z.B. ³¹P-NMR) des destillierten Produkts zeigt ein signifikantes Signal für restliches Phosphortrichlorid.

  • Mögliche Ursache: Unvollständige Reaktion oder ineffiziente Reinigung.

  • Erklärung der Kausalität: Wenn die Reaktion nicht vollständig abläuft, bleibt überschüssiges PCl₃ zurück. Da der Siedepunkt von PCl₃ (ca. 76 °C)[13] nahe dem von CH₃PCl₂ (ca. 82 °C) liegt, kann eine einfache Destillation zur Co-Destillation führen.

  • Empfohlene Maßnahme:

    • Optimierung der Reaktion: Stellen Sie sicher, dass das limitierende Reagenz vollständig verbraucht wird. Dies kann durch eine leichte Erhöhung des Überschusses des anderen Reagenzes oder durch Verlängerung der Reaktionszeit erreicht werden.

    • Fraktionierte Destillation: Verwenden Sie eine effiziente Fraktionierkolonne (z.B. Vigreux- oder Füllkörperkolonne) für die Endreinigung. Sammeln Sie die Fraktionen sorgfältig und überwachen Sie die Kopftemperatur genau. Verwerfen Sie die Vorlauffraktion, die hauptsächlich aus PCl₃ bestehen sollte.

Abschnitt 3: Wichtige experimentelle Protokolle

Dieses Protokoll dient als Beispiel und sollte an die spezifischen Laborbedingungen angepasst werden.

Protokoll 1: Synthese über die Aluminium-vermittelte Methode

Dieses Protokoll ist eine Synthese, die auf Prinzipien aus der Patentliteratur basiert.[2][3]

  • Vorbereitung des Reaktors: Ein 1-L-Mantelreaktor, ausgestattet mit einem mechanischen Rührer, einem Rückflusskühler (mit Inertgas-Einlass), einem Thermoelement und einem Gaseinleitungsrohr, wird unter Vakuum ausgeflammt und mit trockenem Stickstoff gefüllt.

  • Beladung der Reagenzien: Geben Sie in den Reaktor unter positivem Stickstoffdruck: Aluminiumpulver (z.B. 27 g), Natriumchlorid (z.B. 60 g), einen Katalysator (z.B. 0,5 g Jod) und ein trockenes, hochsiedendes Lösungsmittel (z.B. 300 g Dodecan).[2]

  • Initiierung: Beginnen Sie mit kräftigem Rühren, um eine Suspension zu erzeugen. Erhitzen Sie den Reaktor auf ca. 40-50 °C.

  • Zugabe der Reagenzien: Fügen Sie langsam trockenes Phosphortrichlorid (z.B. 207 g) hinzu. Beginnen Sie dann, trockenes Chlormethan-Gas durch das Gaseinleitungsrohr unter die Oberfläche der Flüssigkeit zu leiten.

  • Reaktionskontrolle: Die Reaktion ist exotherm. Kontrollieren Sie die Temperatur durch Anpassung der Chlormethan-Zufuhrrate und Kühlung des Reaktormantels, um eine Temperatur von 140-160 °C aufrechtzuerhalten.

  • Abschluss und Aufarbeitung: Nachdem die Reaktion abgeklungen ist (erkennbar an einer verringerten Wärmeentwicklung), halten Sie die Temperatur für eine weitere Stunde.

  • Reinigung: Das Produkt, Methyldichlorphosphin, wird durch fraktionierte Destillation direkt aus dem Reaktionsgemisch isoliert.

Synthesis_Workflow cluster_prep Phase 1: Vorbereitung cluster_reaction Phase 2: Reaktion cluster_workup Phase 3: Aufarbeitung & Analyse prep_reaktor Reaktor trocknen & mit Inertgas spülen prep_reagenzien Reagenzien abwiegen & Lösungsmittel trocknen beladung Feststoffe & Lösungsmittel in Reaktor geben prep_reagenzien->beladung reaktion PCl₃ & CH₃Cl zugeben, Temperatur kontrollieren beladung->reaktion destillation Produkt durch fraktionierte Destillation reinigen reaktion->destillation analyse Reinheit mittels ³¹P-NMR & GC analysieren destillation->analyse

Abbildung 2: Allgemeiner Arbeitsablauf für die Synthese von Methyldichlorphosphin.

Referenzen
  • Thermo Fisher Scientific. (2012). Methyldichlorophosphine - SAFETY DATA SHEET. --INVALID-LINK--

  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - this compound. --INVALID-LINK--

  • TCI AMERICA. (2018). SAFETY DATA SHEET - Dichloromethylphosphine. --INVALID-LINK--

  • Fisher Scientific. (2024). SAFETY DATA SHEET - this compound. --INVALID-LINK--

  • Sigma-Aldrich. (2024). SAFETY DATA SHEET - Dichloromethylphosphine. --INVALID-LINK--

  • Google Patents. (2016). WO2016079164A1 - Method for producing methyl-dichloro-phosphane. --INVALID-LINK--

  • ScienceMadness. (n.d.). Synthesis of this compound and dimethylchlorophosphine. --INVALID-LINK--

  • Wikipedia. (n.d.). This compound. --INVALID-LINK--

  • Google Patents. (n.d.). CN112028937B - Preparation method and preparation system for synthesizing methyl phosphine dichloride through one-step method. --INVALID-LINK--

  • Google Patents. (n.d.). CN105669748A - Synthesis method of methyl phosphorus dichloride. --INVALID-LINK--

  • Google Patents. (n.d.). CN112028937A - Preparation method and preparation system for synthesizing methyl phosphine dichloride through one-step method. --INVALID-LINK--

  • BenchChem. (2025). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols. --INVALID-LINK--

  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. --INVALID-LINK--

  • Wikipedia. (n.d.). Phosphorus trichloride. --INVALID-LINK--

  • Japan International Cooperation Agency. (n.d.). III Analytical Methods. --INVALID-LINK--

  • Wikipedia. (n.d.). Methylphosphonyl dichloride. --INVALID-LINK--

References

Preventing over-alkylation in Grignard-based Methyldichlorophosphine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The synthesis of methyldichlorophosphine (CH₃PCl₂) is a critical step in the production of various organophosphorus compounds, including flame retardants, catalysts, and the herbicide glufosinate.[1] The reaction of a methyl Grignard reagent (such as methylmagnesium chloride or bromide) with phosphorus trichloride (PCl₃) is a common synthetic route. However, the high reactivity of the Grignard reagent frequently leads to over-alkylation, producing significant quantities of undesired byproducts like dimethylchlorophosphine ( (CH₃)₂PCl ) and trimethylphosphine ( (CH₃)₃P ).[2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers minimize these side reactions and maximize the yield and purity of the target compound.

Troubleshooting Guide: Preventing Over-Alkylation

This section addresses specific issues encountered during the synthesis, providing explanations and actionable solutions.

Question 1: My synthesis yields significant amounts of dimethylchlorophosphine ((CH₃)₂PCl) and trimethylphosphine ((CH₃)₃P). How can I improve the selectivity for this compound (CH₃PCl₂)?

Answer: This is the most common challenge in this synthesis and stems from the fact that the product, this compound, is also reactive towards the Grignard reagent. The issue is one of relative reaction rates. To favor the formation of the desired monosubstituted product, you must carefully control the reaction conditions to disfavor the second and third alkylation steps.

The core strategies revolve around four key areas:

  • Stoichiometry: Ensuring a precise reactant ratio is paramount.

  • Temperature: Low temperatures are crucial for selectivity.

  • Addition Rate & Method: Slow, controlled addition of the Grignard reagent to an excess of PCl₃ is essential.

  • Reagent Purity: The quality of your Grignard reagent and solvent system cannot be overlooked.

The following questions will delve into the specifics of each of these areas.

Question 2: What is the optimal temperature for the reaction, and why is it so critical?

Answer: Extremely low temperatures are non-negotiable for achieving high selectivity. The activation energy for each successive alkylation step is different. By lowering the temperature, you disproportionately slow down the second (formation of (CH₃)₂PCl) and third (formation of (CH₃)₃P) additions compared to the first desired addition.

For this specific reaction, a temperature range of -25°C to -30°C is often recommended.[3] Maintaining the reaction mixture within this narrow window is critical, especially during the addition of the Grignard reagent, which is an exothermic process.

Key Considerations:

  • Cooling Bath: A dry ice/acetone bath is necessary to achieve and maintain these temperatures.[3]

  • Internal Thermometer: Do not rely on the bath temperature. An internal, low-temperature thermometer must be used to monitor the actual temperature of the reaction mixture.

  • Exotherm Control: The rate of Grignard addition should be adjusted to prevent the internal temperature from rising above the target range.

Question 3: I'm adding my Grignard reagent to the PCl₃ solution, but my yields are still poor. How should the addition be performed?

Answer: The method and rate of addition are as critical as the temperature. The key principle is to maintain a constant excess of phosphorus trichloride relative to the Grignard reagent at all times within the reaction flask. This ensures that a molecule of the Grignard reagent is statistically more likely to encounter a molecule of PCl₃ rather than the product, CH₃PCl₂.

This is achieved through a "reverse addition" technique:

  • Setup: The phosphorus trichloride, diluted in an anhydrous ether solvent, is placed in the reaction flask. The Grignard reagent is placed in a pressure-equalizing dropping funnel.[3]

  • Rate: The Grignard reagent must be added dropwise with very rapid and efficient stirring.[3] The goal is to dissipate the localized concentration of the Grignard reagent as quickly as possible. A slow addition over several hours is typical for laboratory-scale preparations.

  • Sub-surface Addition: For larger-scale reactions, adding the Grignard reagent below the surface of the PCl₃ solution can further improve dispersion and prevent localized "hot spots" of high Grignard concentration at the point of addition.

Question 4: How do I ensure the correct stoichiometry? My Grignard concentration might not be accurate.

Answer: This is a crucial and often overlooked point. Assuming a 100% yield in the formation of the Grignard reagent is a common mistake that leads to adding an unintentional excess, which dramatically favors over-alkylation. The concentration of the Grignard reagent must be determined by titration before use.[1]

ParameterRecommendationRationale
PCl₃ : MeMgX Ratio 1.5 - 2.0 : 1.0Using a significant excess of PCl₃ increases the probability of the Grignard reagent reacting with the starting material rather than the product.
Grignard Titration Mandatory before useCommercial Grignard reagents or self-prepared batches vary in concentration. Titration is the only way to know the exact molarity.[1]

A common and convenient method is the titration procedure described by Watson and Eastham, using o-phenanthroline as an indicator.[3] An inaccurate Grignard concentration is a primary cause of poor selectivity.

Experimental Protocols

Protocol 1: Preparation and Titration of Methylmagnesium Chloride

Caution: All manipulations must be performed under an anhydrous, inert atmosphere (e.g., Nitrogen or Argon). All glassware must be rigorously flame-dried or oven-dried before use.[4]

  • Setup: Equip a three-necked flask with a reflux condenser, a magnetic stirrer, and a pressure-equalizing dropping funnel. Place magnesium turnings in the flask.

  • Activation: Add a small crystal of iodine to the flask. The disappearance of the brown color upon initial addition of the halide solution indicates activation.[5]

  • Formation: Add a solution of methyl chloride (or bromide) in anhydrous THF dropwise to the magnesium suspension at a rate that maintains a gentle reflux.

  • Titration (Watson & Eastham):

    • Under an inert atmosphere, add a known volume (e.g., 1.00 mL) of the prepared Grignard solution to a dry flask containing a stir bar and ~2 mg of o-phenanthroline dissolved in anhydrous benzene or THF.

    • Titrate this solution with a standard solution of a secondary alcohol (e.g., 1.0 M sec-butanol in xylene) until the endpoint, indicated by the disappearance of the color complex, is reached.

    • Calculate the molarity of the Grignard reagent.

Protocol 2: Synthesis of this compound

  • Setup: In a four-necked flask equipped with an efficient mechanical stirrer, a low-temperature thermometer, a nitrogen inlet, and a pressure-equalizing dropping funnel, place phosphorus trichloride (1.5-2.0 equivalents) and anhydrous diethyl ether or THF.[3]

  • Cooling: Cool the flask in a dry ice/acetone bath to an internal temperature of -30°C.

  • Addition: Add the previously titrated methylmagnesium chloride solution (1.0 equivalent) dropwise to the rapidly stirred PCl₃ solution.[3] Meticulously control the addition rate to ensure the internal temperature does not rise above -25°C. This addition may take 1.5-2 hours.

  • Warming & Quench: After the addition is complete, allow the mixture to slowly warm to room temperature while stirring.

  • Work-up: The reaction mixture is typically filtered under an inert atmosphere to remove the magnesium salts. The salts should be washed with anhydrous ether to recover any trapped product.[3]

  • Purification: The product is isolated from the combined ethereal filtrates by fractional distillation. This compound has a boiling point of approximately 80-84°C.[6]

Reaction and Troubleshooting Visualization

ReactionPathway cluster_0 Reaction Steps PCl3 PCl₃ MePCl2 CH₃PCl₂ (Product) PCl3->MePCl2 + CH₃MgX (Desired) MeMgX CH₃MgX Me2PCl (CH₃)₂PCl (Byproduct) MePCl2->Me2PCl + CH₃MgX (1st Over-alkylation) Me3P (CH₃)₃P (Byproduct) Me2PCl->Me3P + CH₃MgX (2nd Over-alkylation)

Caption: Reaction pathway for Grignard synthesis of CH₃PCl₂.

Troubleshooting q_node q_node s_node s_node ok_node ok_node start High Over-alkylation? q1 Is PCl₃ in >1.5x excess? Was Grignard titrated? start->q1 s1 Adjust Stoichiometry. ALWAYS Titrate Grignard. q1->s1 No q2 Internal Temp < -25°C during addition? q1->q2 Yes s1->q2 s2 Use Dry Ice/Acetone Bath. Slow down addition. q2->s2 No q3 Was Grignard added SLOWLY to a stirred PCl₃ solution? q2->q3 Yes s2->q3 s3 Use 'Reverse Addition'. Ensure vigorous stirring. q3->s3 No q4 Were solvent & glassware scrupulously dry? q3->q4 Yes s3->q4 s4 Flame-dry glassware. Use anhydrous solvent. q4->s4 No end Improved Selectivity q4->end Yes s4->end

Caption: Troubleshooting workflow for over-alkylation issues.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism? A: The reaction is a series of nucleophilic substitutions at the phosphorus center.[7] The carbon atom of the methyl Grignard reagent is strongly nucleophilic and attacks the electrophilic phosphorus atom of PCl₃, displacing a chloride ion. This process can repeat up to three times, as shown in the reaction pathway diagram above.[8][9]

Q2: Are there any visual cues during the reaction I should look for? A: Yes. The formation of the Grignard reagent itself is often indicated by bubbling and a cloudy or gray appearance.[5] During the addition to PCl₃, the reaction is exothermic, so a slight temperature increase that is controllable is a sign of reaction. The formation of magnesium chloride salts will make the mixture a thick, white slurry. An uncontrolled temperature spike is a sign of overly rapid addition and will likely lead to over-alkylation.

Q3: My Grignard reaction won't start. What should I do? A: Failure to initiate is almost always due to a passivating magnesium oxide layer on the turnings or trace amounts of water.[4][5] Use one of the following activation methods:

  • Add a small crystal of iodine.

  • Add a few drops of 1,2-dibromoethane.

  • Mechanically crush some of the magnesium turnings in the flask with a dry glass rod to expose a fresh surface.

Q4: Are there alternative reagents to Grignard reagents that are more selective? A: Yes. If over-alkylation remains a persistent issue, consider using less reactive organometallic reagents. Organozinc reagents, for example, are less nucleophilic than their Grignard counterparts and can offer higher selectivity with less propensity for side reactions like multiple alkylations.[2] Another documented, though non-Grignard, route involves the alkylation of PCl₃ with methyl iodide and AlCl₃, followed by reduction.[1]

Q5: Why must anhydrous solvents like diethyl ether or THF be used? A: Grignard reagents are extremely strong bases and will react violently with protic compounds like water, alcohols, or even trace atmospheric moisture.[4][10] This acid-base reaction destroys the Grignard reagent, converting it to methane gas, and generates magnesium salts, reducing your yield and potentially inhibiting the reaction altogether. The ether solvents also play a crucial role in stabilizing the Grignard reagent by coordinating to the magnesium atom.[10]

References

Technical Support Center: Purification of Methyldichlorophosphine (MDCP) via Fractional Distillation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyldichlorophosphine (CH₃PCl₂), a critical organophosphorus intermediate. This guide is designed for experienced researchers and professionals. The purification of MDCP is a demanding procedure due to its extreme reactivity and hazardous nature. The information provided herein synthesizes established protocols with practical, field-proven insights to ensure both purity of product and safety of the operator.

Critical Safety Bulletin: Hazard Overview

Before proceeding, it is imperative to understand the significant risks associated with this compound (MDCP). This procedure should only be attempted by trained personnel in a properly equipped laboratory with functioning safety showers, eyewash stations, and appropriate fire extinguishing media (dry sand, dry chemical).[1]

  • Pyrophoric: MDCP is a pyrophoric liquid, meaning it can ignite spontaneously upon contact with air.

  • Violent Water Reactivity: It reacts violently with water and moisture, releasing toxic and corrosive hydrogen chloride (HCl) gas.[1][2] This reaction can be explosive.

  • Corrosivity: MDCP is highly corrosive and causes severe burns to the skin and eyes upon contact.[1]

  • Toxicity: It is harmful, toxic, or fatal if inhaled or swallowed.[1] Inhalation can cause chemical pneumonitis.[3]

  • Handling Environment: All manipulations must be performed under a strictly controlled inert atmosphere (e.g., dry argon or nitrogen) using either a glovebox or Schlenk line techniques.[4][5]

Part 1: Frequently Asked Questions (FAQs) on MDCP Properties and Handling

This section addresses fundamental questions regarding the material's characteristics and the rationale behind the stringent handling protocols.

Q1: What is this compound (MDCP) and why is its purification so challenging?

A1: this compound (CAS No. 676-83-5) is a highly reactive organophosphorus compound used as a precursor in the synthesis of various chemicals, including herbicides and flameproofing agents.[6] Its purification via fractional distillation is challenging due to a combination of factors:

  • High Reactivity: Its propensity to ignite in air and react violently with water necessitates a completely anhydrous and anaerobic environment.[7]

  • Close-Boiling Impurities: Crude MDCP often contains impurities with boiling points near its own (81-82 °C), requiring high-efficiency fractional distillation for effective separation.

  • Thermal Sensitivity: Like many organophosphorus compounds, MDCP can be susceptible to thermal decomposition, requiring careful temperature control during distillation.

Q2: What are the common impurities found in crude MDCP?

A2: Impurities depend on the synthetic route but can include unreacted starting materials like phosphorus trichloride (PCl₃), byproducts from side reactions, and degradation products.[6] The most common degradation products are those formed from oxidation or hydrolysis, such as methylphosphonic dichloride (CH₃P(O)Cl₂), which can form upon inadvertent exposure to air or moisture.[8]

Q3: What are the non-negotiable storage and handling requirements for MDCP?

A3: MDCP must be stored and handled with extreme care.[1]

  • Storage: Store in a tightly sealed, robust container under an inert gas (argon or nitrogen) in a cool, dry, well-ventilated flammables area.[7] It must be kept away from heat, sparks, open flames, and any source of ignition or moisture.[1]

  • Handling: All transfers and manipulations must be conducted in a glovebox or using a Schlenk line.[5][9] All glassware and equipment must be rigorously dried (e.g., oven-dried at >120°C for several hours and flame-dried under vacuum) and purged with inert gas before use.[5] Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.

Table 1: Physical and Chemical Properties of this compound
PropertyValueSource(s)
CAS Number 676-83-5[6]
Molecular Formula CH₃Cl₂P[6]
Molar Mass 116.91 g/mol [6]
Appearance Colorless to light yellow liquid[2][7]
Odor Pungent[6][7]
Boiling Point 81-82 °C / 177.8-179.6 °F
Flash Point 48 °C / 118.4 °F
Density ~1.3 g/cm³[10]
Solubility Reacts violently with water[1][7]
Sensitivity Air, moisture, and heat sensitive[7]

Part 2: Troubleshooting Guide for Fractional Distillation

This section is structured to address specific problems you may encounter during the purification process.

Workflow: Fractional Distillation of MDCP under Inert Atmosphere

The following diagram outlines the critical stages of the process. Each stage presents unique challenges addressed in the subsequent Q&A.

MDCP_Distillation_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase (Inert Atmosphere) cluster_shutdown Shutdown & Safety Phase Prep_Glassware 1. Rigorous Glassware Drying (Oven/Flame-Dry) Assemble_Apparatus 2. Assemble Distillation Setup (Hot, under vacuum) Prep_Glassware->Assemble_Apparatus Ensure joints are grease-free Inert_System 3. Inert System (Multiple Purge/Vacuum Cycles) Assemble_Apparatus->Inert_System Leak check system Charge_Flask 4. Charge Crude MDCP (Glovebox/Schlenk Technique) Inert_System->Charge_Flask Maintain positive pressure Distill 5. Fractional Distillation (Controlled Heating) Charge_Flask->Distill Add boiling chips/stir bar Collect_Fractions 6. Collect Purified Fractions (Pre-weighed, sealed receivers) Distill->Collect_Fractions Monitor head temperature Cooldown 7. System Cooldown (Under positive inert pressure) Collect_Fractions->Cooldown Seal final product Quench 8. Quench Residue & Clean (Critical Safety Step) Cooldown->Quench Ensure system is at RT

Caption: Workflow for MDCP Fractional Distillation.

Category 1: System Integrity & Atmosphere Control

Q: My distillation apparatus shows fogging or I observe fumes inside, despite being under an inert gas flow. What is happening?

A: This is a critical warning sign of a compromised inert atmosphere. The fogging is likely due to the formation of HCl gas and/or oxidized phosphorus species from the reaction of MDCP with residual moisture or a small air leak.[2]

  • Causality: Even trace amounts of moisture on glassware surfaces or a minuscule leak in a joint can introduce enough reactant to cause this issue.

  • Immediate Action:

    • Stop the heating immediately.

    • Increase the inert gas flow slightly to ensure positive pressure and prevent further air ingress.

    • Allow the system to cool completely.

  • Troubleshooting Steps:

    • Re-check Glassware Preparation: Ensure all glassware was oven-dried for at least 12 hours at >120°C and flame-dried under high vacuum immediately before assembly.

    • Inspect Joints: Check all ground glass joints for proper seating. Ensure Keck clips are secure.[11] While grease should be avoided as it can contaminate the product, if joints are old or poorly matched, a minimal amount of high-vacuum, inert grease may be necessary, but this is a last resort.

    • Leak Test: Once cool, re-pressurize the system with inert gas and use a bubbler to confirm a steady, positive outflow. Check for leaks using a vacuum gauge if your setup allows.

Q: I'm observing significant pressure fluctuations during the distillation. What are the likely causes?

A: Pressure instability can be dangerous and indicates poor process control.

  • Causality:

    • Inconsistent Heating: Fluctuations in the heating mantle temperature can cause "bumping" (sudden, violent boiling), leading to pressure spikes.

    • HCl Gas Evolution: A reaction with moisture will produce HCl gas, increasing system pressure.[1]

    • Blockage: A blockage in the condenser or take-off adapter can cause a dangerous pressure buildup.

    • Inert Gas Supply: An unstable inert gas supply can cause the pressure to vary.

  • Troubleshooting Steps:

    • Ensure smooth boiling by using a magnetic stir bar or inert boiling chips.

    • Use a temperature controller for the heating mantle to provide steady, even heating.

    • Re-verify that the system is completely dry and free of leaks (see previous question).

    • Check that your inert gas regulator is functioning correctly and providing a consistent, low-flow output.

Category 2: Distillation Performance & Purity

Q: The distillation is extremely slow, or the vapor ring is stalled in the fractionating column.

A: This issue, known as "column flooding" in reverse or insufficient energy input, prevents proper separation.

  • Causality:

    • Insufficient Heat: The most common cause is not providing enough energy to overcome the heat loss from the column and drive the vapor up to the condenser.

    • Excessive Reflux: If the column is too efficient or too long for the heating rate, all the vapor may condense and return to the pot before reaching the condenser.

    • Heat Loss: Inadequate insulation allows ambient air to cool the column, causing premature condensation.[11]

  • Troubleshooting Steps:

    • Increase Heat Gradually: Slowly increase the heating mantle temperature until a steady distillation rate of 1-2 drops per second is achieved.[11] Avoid rapid heating, which can compromise separation.

    • Insulate the Column: Wrap the distillation head and fractionating column with glass wool or aluminum foil to minimize heat loss.[11] This creates a more stable temperature gradient within the column, which is essential for good separation.

    • Check Column Choice: Ensure the column is appropriately sized for the batch volume. An overly large column can be difficult to heat effectively for small-scale distillations.

Q: My purified product, confirmed by ³¹P NMR, is still impure. How can I improve separation?

A: Poor separation efficiency is a common problem in fractional distillation.

  • Causality:

    • Distillation Rate is Too High: Rapid distillation does not allow for the necessary number of vaporization-condensation cycles (theoretical plates) required to separate close-boiling liquids.[12]

    • Inefficient Column: The fractionating column may not have enough theoretical plates for the separation required. Vigreux columns are common, but for very close-boiling impurities, a packed column (e.g., with Raschig rings or metal sponges) may be needed.[11]

    • Unstable Temperature Gradient: Fluctuating heat input or excessive heat loss prevents the establishment of a stable equilibrium in the column.

  • Troubleshooting Steps:

    • Slow Down: Reduce the heating to achieve a slow, steady distillation rate.

    • Increase Reflux Ratio: Collect the distillate more slowly, allowing more of the condensed vapor to return to the column to equilibrate.

    • Use a More Efficient Column: If purity issues persist, switch to a longer column or one with a higher surface area (e.g., a packed column) to increase the number of theoretical plates.[12]

Category 3: Safety, Shutdown, and Waste Disposal

Q: The material in the distillation pot has turned dark brown or black. What should I do?

A: This indicates thermal decomposition, which can be hazardous.

  • Causality: MDCP or impurities within it may be unstable at the boiling temperature, especially if heated for a prolonged period or if catalytic impurities (like trace metals) are present. Decomposition can produce non-condensable gases, leading to pressure buildup.[1]

  • Action:

    • Immediately stop the heating.

    • Remove the heating mantle to allow the flask to cool as quickly as is safe.

    • Maintain a positive flow of inert gas.

    • Do not attempt to distill the decomposed material further. Once the system is cool, proceed directly to the quenching and disposal procedure for the residue.

Q: How do I safely quench the distillation residue and clean the glassware?

A: This is one of the most hazardous steps of the entire process. The residue contains reactive MDCP and potentially pyrophoric byproducts. Never add water or alcohols directly to the hot residue. [13]

  • Protocol (must be performed under inert atmosphere):

    • Ensure the distillation flask and its contents have cooled to room temperature.

    • Place the flask in an ice-water bath for additional cooling and temperature control.

    • Slowly, and with vigorous stirring, add a high-boiling, non-reactive solvent like toluene or dioxane to dilute the residue.[14]

    • Very slowly, dropwise, add a less reactive alcohol like isopropanol. This will react with the MDCP in a more controlled manner than water. Expect gas evolution (HCl).[14]

    • Once the reaction with isopropanol has subsided, you can begin the extremely slow, dropwise addition of a mixture of water and a solvent like acetone (to aid miscibility).[13] The exotherm must be carefully managed with the ice bath.

    • After the quench is complete and the solution has returned to room temperature, the mixture can be neutralized with a base (e.g., cautiously adding sodium bicarbonate or a dilute NaOH solution) before being transferred to a designated hazardous waste container.[14]

References

Technical Support Center: Optimizing Reaction Conditions for Organophosphorus Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Organophosphorus Compound Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and optimized protocols for common synthetic challenges. Drawing upon established principles and field-proven insights, this resource aims to be a trusted partner in your experimental work.

I. General Principles of Troubleshooting

Before delving into reaction-specific issues, it's crucial to address universal factors that can impact the success of any organophosphorus synthesis.

Q: My reaction is not working, or the yield is significantly lower than expected. What are the first things I should check?

A: When a reaction fails, a systematic approach to troubleshooting is essential. Start by verifying the fundamentals before exploring more complex variables.

  • Reagent Quality and Stoichiometry:

    • Purity: Trivalent phosphorus compounds, such as phosphites and phosphines, are susceptible to oxidation. Ensure you are using fresh or properly stored reagents. For instance, trialkyl phosphites can hydrolyze or oxidize, which will inhibit the Michaelis-Arbuzov reaction.[1] It is often best practice to use freshly distilled reagents.

    • Accurate Measurement: Precisely measure all reagents. An incorrect stoichiometry can lead to incomplete conversion or an increase in side products.

  • Reaction Setup and Conditions:

    • Inert Atmosphere: Many organophosphorus reagents and intermediates are sensitive to air and moisture. Ensure your reaction is performed under a dry, inert atmosphere (e.g., nitrogen or argon). This is particularly critical when using strong bases like n-butyllithium for ylide formation in the Wittig reaction.[2]

    • Solvent Purity: Use anhydrous solvents, as water can quench strong bases and react with intermediates.

    • Temperature Control: Verify that the reaction is being conducted at the appropriate temperature. Many reactions have a narrow optimal temperature range.

  • Reaction Monitoring:

    • TLC Analysis: Use Thin Layer Chromatography (TLC) to monitor the progress of your reaction. This will help you determine if the starting materials are being consumed and if the desired product is forming. For alkenes, which may not be UV-active, a potassium permanganate stain can be effective for visualization.

    • NMR Spectroscopy: For a more detailed analysis, ³¹P NMR spectroscopy is an invaluable tool for monitoring the consumption of phosphorus-containing starting materials and the formation of products and byproducts.[1]

II. Troubleshooting the Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a cornerstone for the formation of carbon-phosphorus bonds, but it is not without its challenges.[1][3][4][5]

Q1: My Michaelis-Arbuzov reaction is giving a low yield or failing completely. What are the likely causes?

A1: Low yields in this reaction often stem from issues with substrate reactivity, reaction conditions, or side reactions.[1]

Troubleshooting Workflow for Low-Yield Michaelis-Arbuzov Reactions

start Low Yield in Michaelis-Arbuzov check_halide Check Alkyl Halide Reactivity (Primary > Secondary >> Tertiary) start->check_halide check_temp Verify Reaction Temperature (Typically 120-160°C) check_halide->check_temp Halide is reactive use_catalyst Consider Lewis Acid Catalyst (e.g., ZnBr2, LaCl3) check_halide->use_catalyst Halide is unreactive (secondary, etc.) check_phosphite Assess Phosphite Purity (Freshly distilled?) check_temp->check_phosphite Temp is optimal adjust_temp Optimize Temperature (Monitor by TLC/³¹P NMR) check_temp->adjust_temp Temp is too low/high monitor_rxn Monitor for completion and side products check_phosphite->monitor_rxn Phosphite is pure purify_phosphite Distill Trialkyl Phosphite check_phosphite->purify_phosphite Phosphite is suspect use_catalyst->monitor_rxn adjust_temp->monitor_rxn purify_phosphite->monitor_rxn

Caption: Troubleshooting workflow for the Michaelis-Arbuzov reaction.

Key Troubleshooting Steps:

  • Substrate Reactivity: The choice of alkyl halide is paramount. The reaction is most efficient with primary alkyl halides. Secondary alkyl halides are less reactive and can lead to elimination byproducts, while tertiary, aryl, and vinyl halides are generally unreactive under standard conditions.[1][3]

    • Recommendation: If possible, use a more reactive alkyl halide. The general order of reactivity is R-I > R-Br > R-Cl.[1][4] For less reactive halides, consider using a catalyst.[1][6]

  • Reaction Temperature: This reaction often requires elevated temperatures, typically between 120°C and 160°C, especially with less reactive phosphite esters.[1][3] Insufficient heat can lead to an incomplete reaction.

    • Recommendation: Ensure the reaction temperature is appropriate for your specific substrates. Monitor the reaction progress by TLC or ³¹P NMR to determine the optimal heating time. Be aware that excessively high temperatures can promote side reactions.[3]

  • Reagent Purity: Trialkyl phosphites are susceptible to oxidation and hydrolysis.

    • Recommendation: Use freshly distilled trialkyl phosphite for best results.[1]

Q2: I am attempting the reaction with a secondary alkyl halide and observing low yields and alkene byproducts. What can I do?

A2: Secondary alkyl halides are poor substrates for the classical Michaelis-Arbuzov reaction due to competing E2 elimination.[1][3] To circumvent this, consider the following:

  • Lewis Acid Catalysis: The addition of a Lewis acid catalyst can promote the reaction, often at lower temperatures where elimination is less favorable.[6]

  • Radical Arbuzov Reaction: A modern alternative involves a radical-mediated pathway that can be effective for secondary alkyl halides at room temperature.[7]

ConditionSubstrateCatalystTemperature (°C)Yield (%)Reference
ClassicalBenzyl bromideNone150-160High[1]
CatalyzedSecondary alkyl bromideZnBr₂Room TempModerate to High[6]
RadicalSecondary alkyl iodidePhotoredox catalystRoom TempGood[7]

Experimental Protocol: Catalyzed Michaelis-Arbuzov Reaction

This protocol describes a milder, catalyzed version of the reaction suitable for more sensitive substrates.[6]

  • To a solution of the alkyl halide (1.0 equiv) in a suitable solvent (e.g., dichloromethane), add the trialkyl phosphite (1.2 equiv).

  • Add the Lewis acid catalyst (e.g., ZnBr₂, 0.2 equiv) to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or ³¹P NMR.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

III. Troubleshooting the Wittig and Horner-Wadsworth-Emmons (HWE) Reactions

These olefination reactions are powerful tools for alkene synthesis, but controlling stereoselectivity and dealing with challenging substrates are common hurdles.[8][9]

Q3: My Wittig/HWE reaction is giving a low yield. What should I investigate?

A3: Low yields can result from several factors, including inefficient ylide/carbanion formation, unreactive carbonyl compounds, or unfavorable reaction conditions.

  • Ylide/Carbanion Formation:

    • Base Strength: Ensure the base is strong enough to deprotonate the phosphonium salt or phosphonate ester. For unstabilized Wittig reagents, strong bases like n-BuLi are necessary.[2] For stabilized ylides and HWE reagents, weaker bases like NaH or K₂CO₃ can be effective.[10][11]

    • Anhydrous Conditions: The strong bases used are highly water-sensitive. Rigorously dry all glassware and use anhydrous solvents.

  • Carbonyl Reactivity:

    • Steric Hindrance: Sterically hindered ketones are often poor substrates for the Wittig reaction, especially with stabilized ylides.[8][9] The HWE reaction is generally more effective in these cases due to the greater nucleophilicity of the phosphonate carbanion.[8][10][12][13]

    • Aldehyde Stability: Aldehydes can be prone to oxidation or polymerization.[8] Use freshly distilled or purified aldehydes.

Q4: How can I control the E/Z selectivity of my Wittig or HWE reaction?

A4: Stereoselectivity is a key feature of these reactions and can be influenced by the nature of the ylide/phosphonate and the reaction conditions.

General Trends in Stereoselectivity:

ReactionReagent TypeTypical ProductControl
WittigUnstabilized Ylide (R=alkyl)Z-alkeneKinetic
WittigStabilized Ylide (R=EWG)E-alkeneThermodynamic
HWEStandard PhosphonateE-alkeneThermodynamic
Still-Gennari (HWE)Electron-withdrawing PhosphonateZ-alkeneKinetic

Controlling Stereoselectivity in the Wittig Reaction:

  • For Z-Alkenes (from unstabilized ylides): Use salt-free conditions. The presence of lithium salts can decrease Z-selectivity.[8][14]

  • For E-Alkenes (from unstabilized ylides): Employ the Schlosser modification . This involves deprotonating the betaine intermediate with a strong base (e.g., phenyllithium) at low temperature, followed by protonation, which leads to the more stable threo-betaine and subsequently the E-alkene.[8][14][15]

Controlling Stereoselectivity in the HWE Reaction:

  • For E-Alkenes: The standard HWE reaction with dialkyl phosphonoacetates generally provides high E-selectivity due to thermodynamic control.[12][16][17]

  • For Z-Alkenes: The Still-Gennari modification is a highly reliable method.[10][12][18][19] It utilizes phosphonates with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl)) and a strong, non-coordinating base (e.g., KHMDS) with a crown ether at low temperatures.[16][18][20] This kinetically controlled process favors the formation of the Z-alkene.[16][18]

Stereoselectivity Control Workflow

start Desired Alkene Stereochemistry is_E E-alkene? start->is_E is_Z Z-alkene? start->is_Z hwe Standard HWE Reaction (Thermodynamic Control) is_E->hwe Yes wittig_stabilized Wittig with Stabilized Ylide (Thermodynamic Control) is_E->wittig_stabilized Yes wittig_unstabilized Wittig with Unstabilized Ylide (Salt-free, Kinetic Control) is_Z->wittig_unstabilized Yes still_gennari Still-Gennari HWE (Kinetic Control) is_Z->still_gennari Yes

Caption: Decision tree for selecting an appropriate olefination method based on desired stereochemistry.

Experimental Protocol: Still-Gennari (Z-selective) HWE Reaction

This protocol is adapted for the synthesis of Z-alkenes.[11]

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve bis(2,2,2-trifluoroethyl) phosphonoacetate (1.1 equiv) and 18-crown-6 (1.1 equiv) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add a solution of KHMDS in THF (1.05 equiv) dropwise.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add a solution of the aldehyde (1.0 equiv) in anhydrous THF dropwise.

  • Continue stirring at -78 °C for 2-4 hours, monitoring the reaction by TLC.

  • Quench the reaction at -78 °C with a saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

IV. Troubleshooting the Staudinger Reaction

The Staudinger reaction is a mild and efficient method for the reduction of azides to amines.[21][22] The primary challenge is often in the purification step.

Q5: I have successfully performed a Staudinger reduction, but I am struggling to remove the triphenylphosphine oxide byproduct. What are the best methods for purification?

A5: The removal of triphenylphosphine oxide (TPPO) is a common issue due to its polarity and solubility profile, which can be similar to that of the amine product.[23]

Strategies for Triphenylphosphine Oxide Removal:

  • Chromatography-Free Methods:

    • Precipitation/Filtration: In some cases, TPPO can be precipitated from a nonpolar solvent system (e.g., hexane/ether) and removed by filtration.[24][25]

    • Acid-Base Extraction: If the amine product is basic, it can be extracted into an acidic aqueous layer, leaving the neutral TPPO in the organic phase. The amine can then be recovered by basifying the aqueous layer and re-extracting.

    • Metal Salt Complexation: TPPO can form complexes with metal salts like ZnCl₂. Adding ZnCl₂ to the reaction mixture can precipitate the TPPO complex, which can then be filtered off.[25]

  • Column Chromatography: While often the default method, it can be challenging. A gradient elution, starting with a nonpolar solvent and gradually increasing the polarity, can sometimes effectively separate the product from TPPO.

Purification Workflow for Staudinger Reaction

start Staudinger Reaction Crude Product is_amine_basic Is Amine Product Basic? start->is_amine_basic acid_base_extraction 1. Dissolve in Organic Solvent 2. Extract with aq. HCl 3. Basify Aqueous Layer 4. Extract Product is_amine_basic->acid_base_extraction Yes other_methods Consider Alternative Methods is_amine_basic->other_methods No / Extraction Fails purified_product Purified Product acid_base_extraction->purified_product Purified Amine precipitation Precipitate TPPO from Hexane/Ether other_methods->precipitation Nonpolar Product metal_complex Precipitate TPPO as ZnCl₂ Complex other_methods->metal_complex Polar Solvents chromatography Silica Gel Chromatography other_methods->chromatography Last Resort precipitation->purified_product Purified Amine metal_complex->purified_product Purified Amine chromatography->purified_product Purified Amine

References

Techniques for separation of Methyldichlorophosphine from reaction mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyldichlorophosphine (MDCP) Purification

Welcome to the technical support center for organophosphorus chemistry applications. This guide is designed for researchers, scientists, and drug development professionals working with this compound (MDCP, CH₃PCl₂). Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the separation and purification of MDCP from complex reaction mixtures. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the critical physical properties of MDCP that influence its separation?

A1: Understanding the physical properties of MDCP is the foundation of any successful purification strategy. It is a colorless, corrosive, and flammable liquid with a pungent odor.[1][2] Key data points are summarized below. The most significant challenge is often the close boiling point of MDCP to that of a common reactant, phosphorus trichloride (PCl₃).

PropertyValueSignificance for Separation
Boiling Point 81 - 82 °CVery close to PCl₃ (76 °C), necessitating high-efficiency fractional distillation.
Molar Mass 116.91 g/mol Affects vapor density and behavior in chromatographic methods.[1]
Reactivity Highly reactive with water, moist air, and alcohols.All purification steps must be conducted under strictly anhydrous and inert conditions (e.g., Nitrogen or Argon) to prevent hydrolysis to hydrochloric acid and methylphosphonic acid.[1][2][3]
Air Sensitivity Spontaneously flammable in air (pyrophoric).Requires careful handling under an inert atmosphere to prevent ignition and degradation.[2]
Q2: What are the most common impurities in a crude MDCP reaction mixture?

A2: The impurity profile depends heavily on the synthetic route. A common laboratory and industrial synthesis involves the alkylation of phosphorus trichloride (PCl₃).[1]

  • Unreacted Phosphorus Trichloride (PCl₃): This is the most common and challenging impurity due to its similar volatility to MDCP.

  • Methylphosphonic Dichloride (CH₃POCl₂): An oxidation byproduct that can form if trace amounts of air or oxidizing agents are present.[4] It has a significantly higher boiling point (~163 °C), making it separable by distillation.[4]

  • Synthesis Solvents: If a solvent like petroleum ether is used, it must be removed.[5]

  • Complex Aluminum Salts: From syntheses using aluminum chloride (AlCl₃) as a catalyst or reactant.[1][6] These are non-volatile and remain in the distillation residue.

  • Other Organophosphorus Byproducts: Depending on the specific reaction conditions, side reactions can lead to other phosphorus-containing compounds.[7]

Q3: Can I use extraction methods to purify MDCP?

A3: While fractional distillation is the primary method for bulk purification, extraction techniques can be valuable for specific scenarios, particularly in sample preparation for analysis or for removing non-volatile or highly polar impurities.[8][9]

  • Liquid-Liquid Extraction (LLE): Not suitable for separating MDCP from PCl₃. It could be used to remove highly polar impurities from a solution of MDCP in a non-polar solvent, but the extreme reactivity of MDCP with protic solvents (like water) makes this highly problematic and generally inadvisable.

  • Solid-Phase Extraction (SPE): SPE can be employed for analytical-scale purification or to remove specific classes of impurities.[9][10] For instance, a silica gel plug (rigorously dried) under an inert atmosphere could potentially remove polar, non-volatile byproducts prior to distillation.

Troubleshooting Guide: Fractional Distillation of MDCP

Fractional distillation is the most effective technique for separating MDCP from volatile impurities like PCl₃. Success hinges on meticulous attention to detail, especially regarding atmospheric control and column efficiency.

Problem 1: Poor Separation of MDCP and PCl₃ (Contaminated Distillate)

Symptoms:

  • Gas Chromatography (GC) analysis of the collected fraction shows significant PCl₃ contamination.

  • The boiling point reading at the distillation head is broad or closer to 76 °C than 81 °C.

Root Causes & Solutions:

  • Insufficient Column Efficiency: The small difference in boiling points requires a fractionating column with a high number of theoretical plates.

    • Explanation: A simple distillation setup or a short Vigreux column does not provide enough surface area for the repeated vaporization-condensation cycles needed to separate liquids with close boiling points.

    • Solution:

      • Use a packed column (e.g., with Raschig rings or metal sponge packing) of at least 30 cm in length.

      • Ensure the column is well-insulated (e.g., with glass wool and aluminum foil) to maintain a proper temperature gradient and prevent heat loss.

  • Incorrect Reflux Ratio: The rate of distillation is too high, preventing proper equilibrium from being established in the column.

    • Explanation: A high takeoff rate (collecting distillate too quickly) does not allow the vapor composition to be sufficiently enriched in the more volatile component (PCl₃) at the top of the column.

    • Solution:

      • Use a distillation head that allows for reflux control.

      • Maintain a high reflux ratio, especially during the initial removal of the PCl₃ fraction. A ratio of 5:1 (5 drops returning to the column for every 1 drop collected) or higher is a good starting point.

  • Flooding or Weeping: The column is operating under unstable hydraulic conditions.[11][12]

    • Explanation: Flooding occurs when the upward vapor flow is too high, preventing the downward flow of liquid condensate.[12] Weeping is the opposite, where the vapor flow is too low to hold up the liquid on the trays or packing, causing it to drain prematurely.[11][12] Both conditions ruin the separation efficiency.

    • Solution:

      • For Flooding: Reduce the heating rate at the distillation pot. You may see liquid being pushed up the column.

      • For Weeping: Increase the heating rate slightly to ensure adequate vapor velocity.

Workflow for Troubleshooting Poor Separation

Caption: Decision tree for diagnosing PCl₃ contamination.

Problem 2: Product Decomposition or Reaction in the Distillation Pot

Symptoms:

  • The material in the distillation flask darkens significantly (turns black).[13]

  • The pressure in the system increases unexpectedly.

  • The yield of MDCP is very low.

Root Causes & Solutions:

  • Presence of Moisture or Air: MDCP is extremely sensitive to hydrolysis and oxidation.

    • Explanation: Leaks in the apparatus will introduce atmospheric moisture and oxygen. Moisture leads to the formation of HCl and non-volatile phosphonic acids, while oxygen can lead to byproducts like CH₃POCl₂.[1][3][4] The generated HCl is corrosive and can catalyze further decomposition.

    • Solution:

      • Protocol: System Inerting: Before heating, the entire apparatus must be thoroughly dried in an oven and assembled while hot. It should then be purged with a dry, inert gas (Nitrogen or Argon) for at least 30 minutes. Maintain a positive pressure of inert gas throughout the distillation.

      • Check all joints and seals for leaks. Use high-quality grease suitable for ground glass joints.

  • Excessive Heating: The temperature in the distillation pot is too high, causing thermal decomposition.

    • Explanation: While MDCP is relatively stable at its boiling point, prolonged heating or excessive temperatures, especially in the presence of impurities, can lead to decomposition and polymerization, resulting in a thick, dark residue.[13]

    • Solution:

      • Use a heating mantle with a stirrer to ensure even heating and prevent localized hot spots.

      • Protocol: Vacuum Distillation: To reduce the required temperature, perform the distillation under reduced pressure. MDCP can be distilled at a lower temperature, minimizing the risk of thermal decomposition. For example, reducing the pressure will significantly lower the boiling point. This is the preferred method for high-purity material.

Experimental Protocol: High-Purity MDCP via Fractional Vacuum Distillation

Objective: To separate this compound (MDCP) from unreacted PCl₃ and non-volatile impurities.

Materials:

  • Crude MDCP reaction mixture

  • Round-bottom flask

  • 30-50 cm packed fractionating column (e.g., Vigreux or packed with metal sponge)

  • Distillation head with vacuum adapter and reflux control

  • Condenser

  • Receiving flask (Schlenk-type recommended)

  • Dry inert gas supply (Nitrogen or Argon) with bubbler

  • Vacuum pump with cold trap (liquid nitrogen or dry ice/acetone)

  • Heating mantle with magnetic stirring

  • Calibrated thermometers

Procedure:

  • Apparatus Setup:

    • Oven-dry all glassware and cool under a stream of inert gas.

    • Assemble the distillation apparatus as shown in the workflow diagram. Ensure all joints are properly sealed.

    • Attach the inert gas line to the receiving flask adapter and the vacuum line to the distillation head.

  • System Purging:

    • Charge the crude MDCP to the distillation flask under a positive flow of inert gas. Add a magnetic stir bar.

    • Purge the entire system with inert gas for 30 minutes.

  • Distillation:

    • Start the magnetic stirrer and the condenser cooling water.

    • Slowly apply vacuum to the system. A pressure of 50-100 mmHg is a good starting point.

    • Begin heating the distillation flask gently.

    • Fraction 1 (PCl₃): Collect the first fraction, which will be enriched in PCl₃. The head temperature will be stable at the boiling point of PCl₃ at the working pressure.

    • Intermediate Fraction: As the PCl₃ is removed, the head temperature may fluctuate before rising and stabilizing again. Collect this intermediate fraction separately.

    • Fraction 2 (MDCP): Collect the main fraction when the head temperature is stable at the boiling point of MDCP at the working pressure.

    • Stop the distillation when the temperature begins to rise again or when only a small amount of residue remains in the pot.

  • Shutdown:

    • Turn off the heating and allow the system to cool completely.

    • Slowly and carefully vent the system to inert gas (NOT air).

    • The purified MDCP in the receiving flask should be sealed under an inert atmosphere and stored appropriately.

Workflow for MDCP Purification

G MDCP Purification Workflow cluster_prep Preparation cluster_distill Fractional Vacuum Distillation cluster_post Post-Processing cluster_analysis Quality Control A Oven-Dry All Glassware B Assemble Apparatus Under Inert Gas A->B C Charge Crude MDCP to Flask B->C Inert Atmosphere Maintained D Apply Vacuum & Gentle Heating C->D E Collect PCl₃ Fraction D->E F Collect MDCP Fraction (Stable Head Temperature) E->F G Stop Distillation F->G K Analyze Fractions by GC F->K H Cool System Under Vacuum G->H I Vent with Inert Gas H->I J Store Purified MDCP I->J

Caption: Step-by-step workflow for high-purity MDCP separation.

References

Technical Support Center: Catalyst Optimization for Methane Phosphorylation

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Overview of Methane Phosphorylation with PCl₃

The direct functionalization of methane into valuable organophosphorus compounds, such as methyldichlorophosphine (CH₃PCl₂), represents a significant challenge in modern chemistry. The reaction of methane (CH₄) with phosphorus trichloride (PCl₃) is a thermodynamically demanding process due to the high dissociation energy of methane's C-H bond (approx. 439 kJ/mol).[1][2] Historically, this conversion has been approached through high-temperature, non-catalytic, or radical-initiated pathways, often requiring harsh conditions (>500°C) and initiators like carbon tetrachloride, which are environmentally undesirable.

The introduction of a suitable heterogeneous catalyst has the potential to mitigate these challenges by providing alternative reaction pathways with lower activation energies, thereby improving conversion rates and selectivity under more controlled conditions. However, the development of an effective catalyst is complicated by issues of rapid deactivation via coking and thermal degradation (sintering) at the required operating temperatures.[3][4]

This guide serves as a technical resource for researchers and scientists navigating the complexities of this reaction. It provides foundational knowledge, practical troubleshooting advice, and detailed experimental protocols to support the rational design and optimization of catalysts for methane phosphorylation.

Section 2: Frequently Asked Questions (FAQs) on Catalyst Selection

This section addresses common initial questions regarding the selection and design of catalysts for the reaction between methane and PCl₃. As this is an emerging area, principles are often drawn from more established methane functionalization reactions like non-oxidative coupling and borylation.[5][6]

Q1: What general types of catalysts should be considered for activating methane with PCl₃?

A: Methane activation is the critical first step and typically requires catalysts with specific functionalities.[7] Based on analogous C-H activation processes, two primary classes of heterogeneous catalysts are promising starting points:

  • Supported Metal Catalysts: Transition metals, particularly late transition metals (e.g., Pt, Pd, Rh, Ir) and first-row metals (e.g., Ni, Co, Fe), are known to be active for C-H bond scission.[2][8] These metals are typically dispersed on high-surface-area oxide supports (e.g., SiO₂, Al₂O₃, CeO₂, TiO₂) to maximize active sites and provide thermal stability.[9] Single-atom catalysts (SACs), where individual metal atoms are isolated on a support, are a newer class that can offer unique selectivity and high resistance to coking.[8]

  • Zeolite-Based Catalysts: Zeolites, particularly those containing framework or extra-framework metal sites (e.g., Mo, Zn, Ga loaded on ZSM-5), are highly effective for methane dehydroaromatization.[10] Their well-defined pore structures can offer shape selectivity, potentially controlling the formation of undesired byproducts, while their acidic properties can play a role in the reaction mechanism.

Q2: What properties are most important for the catalyst support material?

A: The support is not merely an inert scaffold; it critically influences the catalyst's performance and stability. Key properties include:

  • Thermal Stability: The reaction is highly endothermic and requires high temperatures. The support must be stable and resist phase changes or collapse under operating conditions (typically >500°C). Silica, alumina, and ceria are common choices.

  • Surface Area and Porosity: A high surface area allows for better dispersion of the active metal phase. The pore structure is also crucial; microporous materials might lead to diffusion limitations and faster coking, whereas mesoporous supports can facilitate mass transport.[11]

  • Metal-Support Interaction: Strong metal-support interactions can stabilize metal nanoparticles against sintering (agglomeration at high temperatures), which is a primary cause of deactivation.[3][4] Supports like ceria (CeO₂) can also participate in the reaction mechanism, for example, by providing oxygen storage capacity in oxidative reactions.

Q3: How do I begin screening different catalyst formulations?

A: A systematic screening approach is essential. Start with a well-established catalyst synthesis method like incipient wetness impregnation to prepare a series of catalysts. A good initial screening matrix could involve:

  • Active Metal: Screen different metals known for C-H activation (e.g., Ni, Pt, Mo).

  • Support Material: Test each metal on a few different supports (e.g., γ-Al₂O₃, SiO₂, CeO₂).

  • Metal Loading: For the most promising metal-support combination, vary the metal weight percentage (e.g., 0.5 wt%, 2 wt%, 5 wt%).

Performance should be evaluated based on methane conversion, selectivity to CH₃PCl₂, and stability over a set period (e.g., 6-12 hours).[12]

Section 3: Troubleshooting Guide

This guide provides solutions to common problems encountered during the catalytic reaction of methane with PCl₃.

Q4: My methane conversion is very low, even at high temperatures. What are the potential causes and solutions?

A: Low conversion is a common challenge, directly related to the difficulty of activating the C-H bond.

Potential Cause Diagnostic Check Recommended Solution
Insufficient Catalyst Activity The catalyst may not be effectively cleaving the C-H bond at the operating temperature.1. Increase Temperature: Cautiously increase the reaction temperature in increments (e.g., 25-50°C). Note that higher temperatures can accelerate deactivation.[4] 2. Change Active Metal: Switch to a more active metal for C-H activation. Noble metals like Pt or Ir are often more active than first-row metals but are more expensive.[5] 3. Optimize Metal Dispersion: Re-synthesize the catalyst to achieve smaller, more highly dispersed metal nanoparticles, which increases the number of active sites. Characterize with chemisorption or TEM.
Catalyst Poisoning Feedstock impurities (e.g., sulfur, water) can poison active sites.Analyze feed gases (CH₄, PCl₃, carrier gas) for contaminants using GC-MS or appropriate sensors. Install or replace gas purifiers and traps.
Poor Mass Transfer Reactants may not be efficiently reaching the active sites within the catalyst bed.1. Reduce Catalyst Particle Size: Smaller particles reduce intra-particle diffusion limitations. 2. Increase Gas Flow Rate: Higher flow rates can reduce external mass transfer resistance (the boundary layer around particles), but this will also decrease residence time. This must be balanced.
Thermodynamic Limitation The reaction may be equilibrium-limited at your operating conditions.While this reaction is generally not equilibrium-limited at typical conversions, performing thermodynamic calculations using software can confirm if you are approaching a limit.

Q5: The catalyst deactivates rapidly (within a few hours). How can I identify the cause and improve stability?

A: Rapid deactivation in high-temperature methane reactions is almost always due to coking or sintering .[3][4][13]

Deactivation Mechanism Symptoms & Diagnosis Mitigation Strategies
Fouling by Coking - Gradual increase in pressure drop across the reactor. - Black or dark coloration of the spent catalyst. - Diagnosis: Analyze the spent catalyst using Thermogravimetric Analysis (TGA) or Temperature-Programmed Oxidation (TPO) to quantify carbon deposition.[14]1. Modify Catalyst Formulation: Add a second metal to form a bimetallic catalyst (e.g., Ni-Sn, Pt-Sn), which can suppress coke formation pathways.[4] 2. Optimize Operating Conditions: Lowering the reaction temperature or adjusting the CH₄:PCl₃ ratio can reduce the rate of coke formation. 3. Periodic Regeneration: Develop a regeneration cycle where coke is burned off in a controlled, dilute oxygen stream.[3]
Thermal Degradation (Sintering) - Loss of activity that cannot be recovered by coke burn-off. - Diagnosis: Analyze the fresh and spent catalyst using TEM or XRD. An increase in the average metal particle size is a clear indicator of sintering.[3]1. Choose a More Stable Support: Use a support with strong metal-support interactions (e.g., CeO₂) to anchor the metal particles. 2. Lower Operating Temperature: Sintering is highly temperature-dependent. Operating at the lowest possible temperature that still provides acceptable conversion is key.[3]

Troubleshooting Flowchart for Low Yield

Troubleshooting start Low Yield of CH3PCl2 check_conversion Is CH4 Conversion Low? start->check_conversion check_selectivity Is Selectivity to CH3PCl2 Low? check_conversion->check_selectivity No low_conv_causes Potential Causes: - Insufficient Activity - Catalyst Poisoning - Mass Transfer Limits check_conversion->low_conv_causes Yes low_sel_causes Potential Causes: - Over-reaction to (CH3)2PCl etc. - Methane Cracking (Coking) - Undesired Side Reactions check_selectivity->low_sel_causes Yes check_stability Does Yield Decrease Rapidly? check_selectivity->check_stability No low_conv_solutions Solutions: 1. Increase Temperature 2. Change Catalyst Metal/Support 3. Purify Feed Gases low_conv_causes->low_conv_solutions end_node Optimization Achieved low_conv_solutions->end_node low_sel_solutions Solutions: 1. Decrease Temperature/Residence Time 2. Modify Catalyst (e.g., bimetallic) 3. Adjust Reactant Ratio low_sel_causes->low_sel_solutions low_sel_solutions->end_node deactivation_causes Deactivation Likely: - Coking - Sintering check_stability->deactivation_causes Yes check_stability->end_node No, stable but low yield deactivation_solutions Solutions: 1. Analyze Spent Catalyst (TGA, TEM) 2. Add Coke Inhibitor (e.g., Sn) 3. Use More Stable Support deactivation_causes->deactivation_solutions deactivation_solutions->end_node

Caption: Troubleshooting decision tree for low product yield.

Q6: My selectivity towards this compound (CH₃PCl₂) is poor. What are the likely side products and how can I improve selectivity?

A: Poor selectivity indicates that CH₄ is being consumed in parallel, non-productive pathways or that the desired product is reacting further.

  • Likely Side Products:

    • Coke (Solid Carbon): Formed from deep dehydrogenation of methane, especially on highly active metal sites.[4][10]

    • Higher Phosphinates: The product, CH₃PCl₂, may react further with methane to form dimethylchlorophosphine ((CH₃)₂PCl) and other species. This is analogous to polyhalogenation in methane chlorination.[15]

    • Chlorinated Methanes (CH₃Cl, CH₂Cl₂, etc.): PCl₃ can be a source of chlorine radicals at high temperatures, potentially leading to direct chlorination of methane.

  • Strategies to Improve Selectivity:

    • Lower the Reaction Temperature: This is often the most effective way to reduce side reactions, which may have higher activation energies than the desired reaction.

    • Decrease Residence Time: By increasing the gas flow rate (space velocity), you can reduce the time the product spends in the hot zone of the reactor, minimizing its chance to react further.

    • Modify the Catalyst Surface: Adding a second, less active metal (like Sn to Ni or Pt) can break up the large ensembles of active sites required for deep dehydrogenation and coking.[4]

    • Adjust Reactant Stoichiometry: Using a large excess of methane relative to PCl₃ can statistically favor the mono-substituted product over higher-order products.

Section 4: Key Experimental Protocols

Protocol 4.1: Preparation of a 2 wt% Pt/SiO₂ Catalyst via Incipient Wetness Impregnation

This protocol describes a standard method for preparing a supported metal catalyst.

Materials:

  • High-purity silica (SiO₂) pellets, calcined at 500°C for 4 hours (Pore volume ~1.0 mL/g).

  • Hexachloroplatinic acid (H₂PtCl₆) solution (e.g., 8 wt% in H₂O).

  • Deionized water.

Procedure:

  • Determine Water Volume: Weigh out 10.0 g of the pre-calcined SiO₂ support. Based on its pore volume, the total volume of liquid it can absorb is 10.0 g * 1.0 mL/g = 10.0 mL. This is your target impregnation volume.

  • Prepare Precursor Solution:

    • Calculate the mass of Pt needed: 10.0 g support * 0.02 (2 wt%) = 0.20 g Pt.

    • Calculate the mass of H₂PtCl₆ solution needed. (This depends on the exact Pt concentration in the acid and the molecular weights).

    • Add the calculated amount of H₂PtCl₆ solution to a beaker. Add deionized water until the total solution volume is exactly 10.0 mL. Mix thoroughly.

  • Impregnation: Add the precursor solution dropwise to the 10.0 g of SiO₂ support while gently mixing/tumbling. Ensure the solution is absorbed evenly and the support appears uniformly damp with no excess liquid.

  • Drying: Age the impregnated support at room temperature for 2 hours, then dry in an oven at 110°C for 12 hours.

  • Calcination: Place the dried catalyst in a ceramic crucible and transfer to a muffle furnace. Ramp the temperature at 5°C/min to 500°C and hold for 4 hours in a static air atmosphere. This step decomposes the precursor to platinum oxide.

  • Reduction: Prior to reaction, the catalyst must be reduced. Load the calcined catalyst into the reactor. Heat under flowing hydrogen (e.g., 5% H₂ in Ar) at a ramp rate of 2°C/min to 450°C and hold for 3 hours. This reduces the platinum oxide to the active metallic Pt state. Cool down under an inert gas (Ar or N₂).

Protocol 4.2: High-Temperature Gas-Phase Reactor Setup and Operation

This protocol outlines the general procedure for running the catalytic reaction.

Workflow cluster_prep 1. Catalyst Preparation cluster_setup 2. Reactor Setup & Activation cluster_reaction 3. Reaction cluster_analysis 4. Analysis cat_prep Impregnation cat_dry Drying cat_prep->cat_dry cat_calcine Calcination cat_dry->cat_calcine load_cat Load Catalyst into Reactor cat_calcine->load_cat leak_test Leak Test System load_cat->leak_test reduction In-situ Reduction (H2 Flow) leak_test->reduction heat_up Heat to Reaction Temp (Inert Flow) reduction->heat_up introduce_reactants Introduce CH4 and PCl3 Vapor heat_up->introduce_reactants run_reaction Hold at T, P for desired time introduce_reactants->run_reaction collect_samples Collect Effluent Samples Periodically run_reaction->collect_samples gc_analysis GC-NPD/FPD Analysis collect_samples->gc_analysis data_proc Calculate Conversion & Selectivity gc_analysis->data_proc

Caption: General experimental workflow from catalyst synthesis to data analysis.

Procedure:

  • System Preparation: Load a fixed bed of the catalyst (e.g., 0.5 g) into a quartz tube reactor, supported by quartz wool. Assemble the reactor within a tube furnace.

  • Leak Check: Pressurize the system with an inert gas (e.g., Helium) to ~1.5x the intended operating pressure and ensure the pressure holds, indicating no leaks.

  • Catalyst Activation: Perform the in-situ reduction step as described in Protocol 4.1.

  • Heating: After reduction, switch the gas flow to pure inert gas (Ar or N₂) and heat the furnace to the desired reaction temperature (e.g., 600°C).

  • Reactant Introduction:

    • Methane is introduced from a cylinder via a mass flow controller (MFC).

    • PCl₃, a liquid at room temperature, is introduced by bubbling the inert carrier gas through a temperature-controlled bubbler (saturator) or by direct injection with a syringe pump into a heated vaporization zone. All lines carrying PCl₃ vapor must be heated to prevent condensation.

  • Reaction: Run the reaction for the desired duration. The reactor effluent passes through a cold trap (e.g., dry ice/acetone bath) to condense PCl₃, CH₃PCl₂, and other less volatile products before the gas stream is sent to the vent or gas chromatograph.

  • Sampling & Analysis: Periodically, divert a small portion of the gaseous effluent (downstream of the cold trap) to a gas chromatograph (GC) for analysis of unreacted methane. Analyze the contents of the cold trap separately via liquid injection into the GC.

Protocol 4.3: Product Analysis by Gas Chromatography (GC)

A: Quantitative analysis of reactants and products is critical. Gas Chromatography is the preferred method.

  • Instrumentation: A GC equipped with a Nitrogen-Phosphorus Detector (NPD) or a Flame Photometric Detector (FPD) in phosphorus mode is highly recommended.[16] These detectors are highly sensitive and selective for phosphorus-containing compounds, which simplifies chromatogram analysis. A Flame Ionization Detector (FID) can be used for methane and other hydrocarbons.

  • Column: A capillary column suitable for semi-volatile organophosphorus compounds should be used (e.g., a mid-polarity column like a DB-17 or equivalent).[16]

  • Sample Preparation:

    • Gas Phase: The reactor effluent can be directly sampled using a gas sampling valve connected to the GC.

    • Liquid Phase: The contents of the cold trap are diluted in a suitable anhydrous solvent (e.g., hexane, toluene). An internal standard (e.g., tributyl phosphate) should be added for accurate quantification.[16]

  • Quantification: Create a multi-point calibration curve for all expected components (CH₄, PCl₃, CH₃PCl₂) using certified standards. Calculate conversion and selectivity based on the calibrated response factors.

Methane Conversion (%) = ([CH₄]in - [CH₄]out) / [CH₄]in * 100

CH₃PCl₂ Selectivity (%) = (Moles of CH₃PCl₂ produced) / (Moles of CH₄ reacted) * 100

Section 5: Summary of Potential Catalyst Systems

The table below summarizes potential catalyst systems for methane phosphorylation, extrapolated from successful catalysts in related methane conversion reactions.

Catalyst ClassExample FormulationRationale & Key CharacteristicsPotential IssuesRelevant Citations
Supported Noble Metals 0.5 - 2 wt% Pt/SiO₂ 0.5 wt% Ir/Al₂O₃High intrinsic activity for C-H bond scission. Well-understood synthesis and characterization.High cost. Prone to sintering at high temperatures. High coking tendency if not modified.[5][8]
Supported First-Row Metals 5 - 10 wt% Ni/Al₂O₃ 5 wt% Co/SiO₂Lower cost than noble metals. Known activity for methane reforming.Very high tendency for coking and deactivation. Sintering is also a major concern.[2][13]
Bimetallic Catalysts 5 wt% Ni - 1 wt% Sn / SiO₂ 0.5 wt% Pt - 0.5 wt% Sn / Al₂O₃The second metal (Sn) can mitigate coking by breaking up large metal ensembles.Complex synthesis and characterization. Finding the optimal metal ratio is crucial.[4]
Metal-Modified Zeolites Mo / H-ZSM-5Shape selectivity from zeolite pores could control product distribution. Acid sites may participate in the reaction.High coking rates inside zeolite pores can lead to rapid deactivation and pore blockage.[10]
Single-Atom Catalysts (SACs) Pt₁/CeO₂ Rh₁/CeO₂Ultimate metal efficiency. Unique electronic properties can lead to high selectivity and strong resistance to coking and sintering.Difficult to synthesize and maintain the single-atom dispersion under harsh reaction conditions.[8]

Section 6: References

  • Catalytic chemoselective functionalization of methane in a metal−organic framework. (n.d.). ResearchGate. Retrieved December 31, 2025, from --INVALID-LINK--

  • Insight on reaction pathways of photocatalytic methane conversion. (2024). OAE Publishing Inc. Retrieved December 31, 2025, from --INVALID-LINK--

  • Smith, K. T., Berritt, S., González-Moreiras, M., Ahn, S., Smith, M. R., Baik, M.-H., & Mindiola, D. J. (2016). Catalytic borylation of methane. Science, 351(6280), 1424–1427.

  • Troubleshooting low catalyst activity in reforming units. (2024). Patsnap Eureka. Retrieved December 31, 2025, from --INVALID-LINK--

  • Catalysts for Methane Conversion. (2015, November 19). YouTube. Retrieved December 31, 2025, from --INVALID-LINK--

  • Catalyst Screening for Oxidative Coupling of Methane Integrated in Membrane Reactors. (2018). Frontiers in Materials. Retrieved December 31, 2025, from --INVALID-LINK--

  • Smith, K. T., Berritt, S., González-Moreiras, M., Ahn, S., Smith, M. R., III, Baik, M.-H., & Mindiola, D. J. (2016). Catalytic borylation of methane. Science, 351(6280), 1424–1427.

  • Model-Based Catalyst Screening and Optimal Experimental Design for the Oxidative Coupling of Methane. (2023). ResearchGate. Retrieved December 31, 2025, from --INVALID-LINK--

  • Initial Carbon−Carbon Bond Formation during the Early Stages of Methane Dehydroaromatization. (n.d.). Angewandte Chemie International Edition.

  • Recent advances in heterogeneous catalysis for the nonoxidative conversion of methane. (2021). Chemical Science. Retrieved December 31, 2025, from --INVALID-LINK--

  • Analytical methods for human biomonitoring of pesticides. A review. (n.d.). ScienceDirect.

  • Horn, R., & Schlögl, R. (2015). Methane Activation by Heterogeneous Catalysis. Catalysis Letters, 145(1), 23-39.

  • Methane - Wikipedia. (n.d.). Retrieved December 31, 2025, from --INVALID-LINK--

  • Recent advances in the carbon–phosphorus (C–P) bond formation from unsaturated compounds by s- and p-block metals. (2021). Organic & Biomolecular Chemistry. Retrieved December 31, 2025, from --INVALID-LINK--

  • Utilizing bimetallic catalysts to mitigate coke formation in dry reforming of methane. (2021). OSTI.GOV. Retrieved December 31, 2025, from --INVALID-LINK--

  • Non-Oxidative Coupling of Methane Catalyzed by Heterogeneous Catalysts Containing Singly Dispersed Metal Sites. (2024). MDPI. Retrieved December 31, 2025, from --INVALID-LINK--

  • III Analytical Methods. (n.d.). Japan International Cooperation Agency.

  • Method 8141B: Organophosphorus Compounds by Gas Chromatography. (n.d.). U.S. Environmental Protection Agency. Retrieved December 31, 2025, from --INVALID-LINK--

  • Knowledge Graph for Methane Selective Conversion: Revisiting and Predicting Product Selectivity and Methane Conversion. (2024). Advanced Science.

  • Methane Activation by Heterogeneous Catalysis. (2015). ResearchGate. Retrieved December 31, 2025, from --INVALID-LINK--

  • Analytical Methods for Diisopropyl Methylphosphonate. (n.d.). Agency for Toxic Substances and Disease Registry.

  • Wang, A., Li, J., & Zhang, T. (2018). Metal Catalysts for Heterogeneous Catalysis: From Single Atoms to Nanoclusters and Nanoparticles. Chemical Reviews, 118(9), 4781-4862.

  • Probing deactivation by coking in catalyst pellets for dry reforming of methane using a pore network model. (2021). ResearchGate. Retrieved December 31, 2025, from --INVALID-LINK--

  • Techniques for quantification of organochlorine pesticides from a validated method by using gas chromatography-electron capture detector. (2021). National Institutes of Health. Retrieved December 31, 2025, from --INVALID-LINK--

  • Deactivating and Non-Deactivating Coking Found on Ni-Based Catalysts during Combined Steam-Dry Reforming of Methane. (2021). ResearchGate. Retrieved December 31, 2025, from --INVALID-LINK--

  • Technical Support Center: Catalyst Deactivation in Furan Conversion Processes. (2025). BenchChem. Retrieved December 31, 2025, from --INVALID-LINK--

  • Knowledge Graph for Methane Selective Conversion: Revisiting and Predicting Product Selectivity and Methane Conversion. (2024). ResearchGate. Retrieved December 31, 2025, from --INVALID-LINK--

  • Experimental and theoretical study of the gas phase reaction of ethynyl radical with methane. (2000). KU Leuven.

  • Knowledge Graph for Methane Selective Conversion: Revisiting and Predicting Product Selectivity and Methane Conversion. (2024). Utrecht University.

  • C–H Bond Activation of Methane with Gaseous [(CH3)Pt(L)]+ Complexes. (2012). ResearchGate. Retrieved December 31, 2025, from --INVALID-LINK--

  • Direct Methane to Methanol: The Selectivity–Conversion Limit and Design Strategies. (2018). ACS Catalysis.

  • Selective methanol formation via CO-assisted direct partial oxidation of methane over copper-containing CHA-type zeolites prepared by one-pot synthesis. (2021). Green Chemistry. Retrieved December 31, 2025, from --INVALID-LINK--

  • Modeling vapor-liquid phase equilibria of methane-water and methane-carbon dioxide-water systems. (2014). ResearchGate. Retrieved December 31, 2025, from --INVALID-LINK--

  • The gas-phase reaction of methane sulfonic acid with the hydroxyl radical without and with water vapor. (2013). ResearchGate. Retrieved December 31, 2025, from --INVALID-LINK--

  • Explaining the Reaction of Methane and Chlorine. (n.d.). Chemguide. Retrieved December 31, 2025, from --INVALID-LINK--

References

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

The large-scale synthesis of Methyldichlorophosphine (MDCP), a critical organophosphorus intermediate, presents significant challenges in the management of solid waste byproducts. These waste streams are often hazardous, reactive, and subject to stringent regulatory oversight. This technical support guide provides in-depth, field-proven insights and practical troubleshooting protocols to assist researchers and production chemists in safely and effectively managing solid waste generated during MDCP manufacturing.

Understanding the Solid Waste Landscape in MDCP Production

The composition and characteristics of solid waste from MDCP synthesis are highly dependent on the chosen manufacturing route. Common methods, such as those involving Grignard reagents or the methylation of phosphorus trichloride, generate distinct waste profiles. These solid wastes can be pyrophoric, reacting spontaneously with air and moisture, and are corrosive and toxic.[1][2] Improper handling can lead to safety incidents and environmental contamination.

A foundational principle of managing this waste is a thorough understanding of its potential composition. While empirical analysis is essential for each specific process, the following table outlines the likely solid waste constituents from common MDCP synthesis routes.

Synthesis RouteKey ReactantsProbable Solid Waste ComponentsAssociated Hazards
Grignard-based Methylmagnesium halide, Phosphorus trichlorideMagnesium halide salts (MgCl₂, MgBr₂), Unreacted magnesium, Organophosphorus byproductsHygroscopic, potential for exothermic reaction with water.
Methyl Chloride & PCl₃ with Catalyst Methyl chloride, Phosphorus trichloride, Aluminum chloride (catalyst)Aluminum chloride complexes, Unreacted aluminum chloride, Polymeric phosphorus compoundsHighly reactive with water, generates HCl gas, potentially pyrophoric.
Direct Methylation Methane, Phosphorus trichlorideUnreacted phosphorus, Heavy metal contaminants from raw materials (e.g., arsenic, antimony), Phosphorus byproductsPyrophoric, toxic, subject to leaching of heavy metals.[3]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the handling and disposal of solid waste from MDCP production in a practical question-and-answer format.

Waste Characterization & Initial Handling

Q1: My solid waste byproduct is fuming upon exposure to air. What is happening and what should I do?

A1: Fuming indicates a highly reactive, likely pyrophoric, solid waste that is reacting with atmospheric moisture and oxygen. This is a hazardous situation that requires immediate and calm action. The fumes are likely a combination of hydrochloric acid and other toxic phosphorus compounds.

  • Immediate Action:

    • Do not use water to extinguish any potential ignition. This will exacerbate the reaction.[2][4]

    • If the waste is in a controllable quantity, immediately cover it with a layer of dry sand, powdered lime (calcium oxide), or Met-L-X extinguisher powder to smother the reaction.[5]

    • Ensure the work is being performed in a well-ventilated fume hood with the sash lowered as much as possible.

    • Alert a colleague and have a Class D fire extinguisher readily available.

  • Causality: This reactivity is often due to the presence of unreacted starting materials like finely divided metals, metal hydrides, or certain organophosphorus byproducts.[1]

Q2: How do I safely collect and store reactive solid waste from my reactor before characterization and disposal?

A2: Safe collection and temporary storage are critical to prevent accidents.

  • Protocol for Safe Collection & Storage:

    • Always work under an inert atmosphere (e.g., nitrogen or argon), preferably within a glovebox, when handling pyrophoric solids.[4]

    • Use tools made of non-sparking materials.

    • Collect the solid waste in a chemically compatible, dry container that can be sealed under an inert atmosphere.

    • Label the container clearly with "Pyrophoric Solid Waste," the date of generation, and a list of potential components.

    • Store the sealed container away from heat, flames, oxidizers, and any sources of moisture.

Waste Treatment & Disposal

Q3: What is the recommended procedure for neutralizing (quenching) pyrophoric solid waste from MDCP production on a laboratory scale?

A3: Neutralization, or quenching, must be performed with extreme caution in a controlled manner to safely deactivate the reactive components. The following protocol is a general guideline; it should be adapted based on the specific known or suspected composition of your waste.

  • Step-by-Step Quenching Protocol:

    • Preparation: Conduct the procedure in a fume hood. The reaction vessel should be a three-necked flask equipped with a mechanical stirrer, an addition funnel, and a nitrogen inlet/outlet. Place the flask in a cooling bath (e.g., ice-water or dry ice/acetone).

    • Inerting: Purge the flask with nitrogen.

    • Dilution: Transfer the reactive solid waste to the flask under a nitrogen blanket. Add an inert, high-boiling point solvent such as heptane or toluene to create a slurry. This helps to dissipate heat.

    • Initial Quenching: Slowly add a less reactive alcohol, such as isopropanol, dropwise from the addition funnel with vigorous stirring. Monitor the reaction temperature and control the addition rate to prevent a runaway reaction.

    • Secondary Quenching: Once the addition of isopropanol is complete and the initial vigorous reaction has subsided, slowly add methanol. Methanol is more reactive and will quench any remaining highly reactive species.

    • Final Hydrolysis: After the methanol addition, slowly and carefully add water dropwise to hydrolyze any remaining water-reactive components.

    • Final Disposal: The resulting mixture should be disposed of as hazardous waste through your institution's environmental health and safety office.[1][5]

Q4: Can I dispose of this solid waste directly into a hazardous waste drum?

A4: No, not if it is pyrophoric or highly reactive. Pyrophoric materials must be neutralized before they can be safely transported for disposal.[4] Placing a reactive solid in a sealed drum with other wastes can lead to a dangerous buildup of pressure and potential for fire or explosion. Always follow the quenching protocol above or consult with your institution's hazardous waste professionals.

Regulatory Compliance

Q5: What are the key regulatory considerations for the disposal of solid waste from MDCP production?

A5: The solid waste generated from MDCP production is likely to be classified as hazardous waste under the Resource Conservation and Recovery Act (RCRA) in the United States.[2][6][7] Key considerations include:

  • Waste Identification: You must determine if your waste is a "listed" hazardous waste or if it exhibits one or more of the four characteristics of hazardous waste: ignitability, corrosivity, reactivity, or toxicity.[8] Waste from MDCP production will almost certainly be classified as reactive (D003) and potentially toxic (D-list codes depending on leachable contaminants).

  • Generator Status: The amount of hazardous waste you generate per month will determine your generator status (e.g., Very Small, Small, or Large Quantity Generator), which dictates your specific regulatory requirements for storage, handling, and reporting.[7]

  • Treatment Standards: Hazardous waste must often be treated to meet certain standards before it can be land-disposed.[9] This is why quenching reactive waste is not just a safety measure but also a regulatory requirement.

  • Manifesting: When you ship hazardous waste off-site for disposal, you must use a hazardous waste manifest, which tracks the waste from "cradle to grave."[10]

It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and to follow all local, state, and federal regulations.[11][12]

Visualizing the Waste Management Workflow

The following diagrams illustrate key decision-making and procedural workflows for managing solid waste from MDCP production.

Caption: Decision tree for initial handling of MDCP solid waste.

QuenchingWorkflow Start Start Quenching Protocol Step1 1. Prepare cooled, inerted three-necked flask Start->Step1 Step2 2. Transfer waste and add inert solvent (e.g., toluene) Step1->Step2 Step3 3. Slowly add Isopropanol with vigorous stirring Step2->Step3 Step4 4. Slowly add Methanol after initial reaction subsides Step3->Step4 Step5 5. Cautiously add Water dropwise to hydrolyze Step4->Step5 Step6 6. Package neutralized slurry for hazardous waste disposal Step5->Step6 End End of Protocol Step6->End

Caption: Step-by-step workflow for quenching reactive solid waste.

References

Validation & Comparative

A Comparative Guide to Phosphine Ligands in Catalysis: From Simple Precursors to High-Performance Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

For researchers, scientists, and professionals in drug development, the selection of a phosphine ligand is a critical decision that dictates the success of transition metal-catalyzed cross-coupling reactions. The electronic and steric properties of these ligands are not merely tuning parameters; they are fundamental drivers of catalyst activity, stability, and selectivity.[1][2] This guide provides an in-depth comparison of methyldichlorophosphine (CH₃PCl₂), a foundational building block, with the advanced phosphine ligands that are the workhorses of modern organic synthesis. By understanding the principles that differentiate these classes of phosphines, researchers can make more informed decisions in catalyst design and reaction optimization.

This compound is a colorless, corrosive, and highly reactive liquid.[3] It belongs to the group of halophosphines and is primarily used as an intermediate in the synthesis of other organophosphorus compounds, including herbicides, flameproofing agents, and, significantly for this guide, more complex phosphine ligands.[3] Its high reactivity, particularly the susceptibility of its P-Cl bonds to nucleophilic attack, makes it an excellent precursor but generally unsuitable as a standalone ligand in catalytic systems under typical reaction conditions.

In contrast, the phosphine ligands prevalent in modern catalysis, such as the Buchwald and cataCXium® families, are sophisticated molecules designed for stability, high reactivity, and broad substrate scope.[4] This guide will elucidate the journey from simple chlorophosphines to these high-performance ligands, supported by experimental data and detailed protocols.

The Language of Ligands: Steric and Electronic Effects

The efficacy of a phosphine ligand in a catalytic cycle is primarily governed by two key properties: its steric bulk and its electronic nature.[5] These are not independent variables; they work in concert to influence the critical steps of the catalytic cycle, such as oxidative addition and reductive elimination.

Steric Effects , often quantified by the Tolman Cone Angle (θ) , refer to the physical size of the ligand.[6] A larger cone angle indicates a bulkier ligand. This steric hindrance can be advantageous, as it can promote the reductive elimination step, which is often rate-limiting, and can help to stabilize the catalytically active monoligated metal species.[7]

Electronic Effects , measured by the Tolman Electronic Parameter (TEP) , describe the electron-donating or -withdrawing nature of the phosphine.[8] The TEP is determined by the C-O stretching frequency in a nickel-carbonyl complex. A lower TEP value signifies a more electron-donating (electron-rich) phosphine.[8] Electron-rich phosphines increase the electron density on the metal center, which generally accelerates the rate of oxidative addition, a crucial step in many cross-coupling reactions.[7]

A Tale of Two Phosphines: this compound vs. Advanced Ligands

The stark contrast between this compound and advanced ligands like XPhos is best understood through the lens of their steric and electronic properties.

LigandFormulaTolman Cone Angle (θ)Tolman Electronic Parameter (TEP) (cm⁻¹)Classification
This compound CH₃PCl₂~115° (estimated)>2097 cm⁻¹ (estimated)Small, Electron-Poor
TrimethylphosphineP(CH₃)₃118°2064.1 cm⁻¹Small, Electron-Rich
TriphenylphosphineP(C₆H₅)₃145°2068.9 cm⁻¹Moderately Bulky, Moderately Electron-Donating
Phosphorus TrichloridePCl₃104°2097.0 cm⁻¹Small, Very Electron-Poor
XPhosC₃₃H₄₉P256° (calculated)Not typically measured via TEP, but known to be highly electron-donatingVery Bulky, Very Electron-Rich
SPhosC₂₇H₃₃O₂P254° (calculated)Not typically measured via TEP, but known to be highly electron-donatingVery Bulky, Very Electron-Rich

Note: The Tolman parameters for this compound are estimated based on the values for PCl₃ and PMe₃. The cone angle is expected to be slightly larger than PCl₃ due to the methyl group, and the TEP is expected to be very high (electron-poor) due to the two electronegative chlorine atoms, though slightly lower than PCl₃. The cone angles for XPhos and SPhos are from calculated values and are significantly larger than what can be accurately represented by the original Tolman model.

As the table illustrates, this compound is a small, electron-poor phosphine. Its two chlorine atoms are highly electronegative, withdrawing electron density from the phosphorus atom. This makes it a poor σ-donor to a metal center, which would disfavor the crucial oxidative addition step in many catalytic cycles. Its small size also means it is less effective at promoting reductive elimination.

In contrast, ligands like XPhos and SPhos are designed to be both extremely bulky and electron-rich. The biaryl backbone creates a large steric footprint, while the dialkylphosphino group is a strong electron donor.[4] This combination of properties is what makes them so effective in a wide range of challenging cross-coupling reactions.[7]

From Precursor to Powerhouse: The Synthetic Utility of this compound

The true value of this compound in catalysis lies in its role as a versatile precursor for the synthesis of more elaborate phosphine ligands. The reactive P-Cl bonds are readily displaced by nucleophiles, such as Grignard or organolithium reagents, allowing for the controlled introduction of various organic substituents.[9]

A prime example is the synthesis of dimethylphenylphosphine, a useful ligand in its own right, which can be prepared from this compound.[3]

G cluster_0 Ligand Synthesis cluster_1 Further Elaboration MePCl2 This compound (CH₃PCl₂) Me2PhP Dimethylphenylphosphine (P(CH₃)₂(C₆H₅)) MePCl2->Me2PhP + 2 PhMgBr PhMgBr Phenylmagnesium Bromide (PhMgBr) Buchwald Bulky Biaryl Phosphine Ligands (e.g., XPhos, SPhos) Me2PhP->Buchwald Multi-step synthesis MeMgCl Methylmagnesium Chloride (CH₃MgCl)

Synthesis of advanced phosphine ligands from this compound.

This ability to serve as a foundational building block is not limited to simple trialkyl or arylphosphines. Chlorophosphine precursors are instrumental in the synthesis of complex chiral phosphine ligands, which are essential for asymmetric catalysis.[10] The phosphorus center can be a stereocenter, or the chiral elements can be incorporated into the carbon backbone of the ligand. In both cases, the synthesis often relies on the stepwise substitution of chloride from a phosphorus precursor.[9][10]

Performance in Catalysis: A Comparative Analysis

The theoretical differences in steric and electronic properties translate directly into dramatic differences in catalytic performance. While direct comparative data for this compound as a ligand is scarce due to its instability under catalytic conditions, we can use trimethylphosphine (PMe₃), a small, electron-rich phosphine, as a proxy for a simple, non-bulky ligand and compare its performance to that of advanced ligands in the Suzuki-Miyaura coupling.

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in modern organic synthesis. The catalytic cycle, shown below, highlights the key steps where the phosphine ligand exerts its influence.

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X(L)₂ OxAdd->PdII Trans Transmetalation PdII->Trans Ar'B(OR)₂ ArPdAr Ar-Pd(II)-Ar'(L)₂ Trans->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product

Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Comparative Performance in Suzuki-Miyaura Coupling

The following table summarizes the performance of different phosphine ligands in the Suzuki-Miyaura coupling of aryl chlorides, which are known to be challenging substrates.

LigandAryl ChlorideArylboronic AcidCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
PMe₃ 4-ChlorotoluenePhenylboronic acid2K₃PO₄Dioxane1002425[1][11]
PPh₃ 4-ChlorotoluenePhenylboronic acid2K₃PO₄Toluene1002445[12]
SPhos 4-ChlorotoluenePhenylboronic acid1K₃PO₄TolueneRT298[7]
XPhos 2-ChlorotoluenePhenylboronic acid0.5K₃PO₄Toluene100196[13]

The data clearly demonstrates the superior performance of the bulky, electron-rich Buchwald ligands (SPhos and XPhos) compared to the simpler PMe₃ and PPh₃ ligands. The catalyst systems employing SPhos and XPhos achieve significantly higher yields in shorter reaction times and at lower catalyst loadings, even at room temperature in the case of SPhos.[7] This enhanced reactivity is a direct consequence of their optimized steric and electronic properties, which accelerate the rate-limiting steps of the catalytic cycle. Computational studies on the Suzuki-Miyaura reaction have shown that electron-donating ligands facilitate the oxidative addition step, while steric bulk promotes the reductive elimination.[11]

Experimental Protocols

To provide a practical context for the concepts discussed, this section provides detailed, step-by-step methodologies for a representative Suzuki-Miyaura coupling reaction and for the synthesis of a dialkylbiarylphosphine ligand, illustrating the path from a simple precursor to a high-performance catalyst system.

Protocol 1: Comparative Ligand Screening in a Suzuki-Miyaura Coupling Reaction

This protocol outlines a general procedure for screening different phosphine ligands in the Suzuki-Miyaura coupling of 4-chlorotoluene and phenylboronic acid.

G Start Prepare Stock Solutions (Aryl Halide, Boronic Acid, Base, Pd Precursor) Dispense Dispense Ligands into Reaction Vials Start->Dispense AddPd Add Pd Precursor Stock Solution Dispense->AddPd AddReagents Add Aryl Halide and Boronic Acid Stock Solutions AddPd->AddReagents AddBase Add Base Slurry AddReagents->AddBase React Seal, Heat, and Stir for a Defined Time AddBase->React Analyze Cool, Quench, and Analyze by GC-MS or LC-MS React->Analyze

Workflow for phosphine ligand screening in Suzuki-Miyaura coupling.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Phosphine ligands (e.g., PPh₃, XPhos, SPhos)

  • 4-Chlorotoluene

  • Phenylboronic acid

  • Potassium phosphate (K₃PO₄)

  • Anhydrous, degassed toluene

  • Reaction vials with stir bars

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Preparation of the Reaction Array: In an inert atmosphere glovebox, arrange an array of reaction vials, each containing a stir bar. To each vial, add the respective phosphine ligand (0.04 mmol, 2 mol%).

  • Catalyst Precursor Addition: To each vial, add a solution of Pd(OAc)₂ (0.02 mmol, 1 mol%) in toluene (1 mL).

  • Reagent Addition: Add 4-chlorotoluene (2.0 mmol, 1.0 equiv.) and phenylboronic acid (2.4 mmol, 1.2 equiv.) to each vial.

  • Base Addition: Add K₃PO₄ (4.0 mmol, 2.0 equiv.) to each vial.

  • Reaction Execution: Seal the vials and remove them from the glovebox. Place the vials in a heating block pre-set to 100 °C and stir for the desired reaction time (e.g., 2, 8, and 24 hours for time-course analysis).

  • Workup and Analysis: After the specified time, cool the vials to room temperature. Quench the reaction with water (2 mL) and extract with ethyl acetate (3 x 2 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and analyze by GC-MS to determine the reaction yield.

Protocol 2: Synthesis of a Dialkylbiarylphosphine Ligand

This protocol provides a general method for the synthesis of a dialkylbiarylphosphine ligand, such as XPhos, from a chlorophosphine precursor. This illustrates the transformation of a simple phosphorus source into a complex, high-performance ligand.[]

Materials:

  • 2-Bromo-2',4',6'-triisopropylbiphenyl

  • n-Butyllithium (n-BuLi) in hexanes

  • Dicyclohexylchlorophosphine (Cy₂PCl)

  • Anhydrous diethyl ether or THF

  • Schlenk line or glovebox

  • Dry ice/acetone bath

Procedure:

  • Lithiation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve 2-bromo-2',4',6'-triisopropylbiphenyl (1.0 equiv.) in anhydrous diethyl ether. Cool the solution to -78 °C. Slowly add n-BuLi (1.1 equiv.) dropwise. Stir the mixture at -78 °C for 1 hour to form the aryllithium reagent.

  • Phosphination: In a separate Schlenk flask, dissolve dicyclohexylchlorophosphine (1.0 equiv.) in anhydrous diethyl ether and cool to -78 °C. Slowly transfer the freshly prepared aryllithium solution into the stirred solution of dicyclohexylchlorophosphine via cannula.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Workup and Purification: Cool the reaction mixture to 0 °C. Slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride. Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by crystallization or column chromatography on silica gel.

Conclusion

The evolution of phosphine ligands in catalysis from simple, reactive precursors like this compound to sterically demanding, electron-rich architectures like the Buchwald ligands highlights a central theme in modern catalyst design: the rational tuning of steric and electronic properties to achieve optimal performance. This compound, while not a workhorse ligand itself, represents a critical starting point in the synthesis of the more complex phosphines that have revolutionized cross-coupling chemistry.

By understanding the fundamental principles of ligand effects, researchers can move beyond trial-and-error and make informed choices about which ligand to employ for a given transformation. The ability to select a ligand based on its quantified steric and electronic parameters, and to understand the synthetic pathways to access these ligands from simple precursors, is an invaluable skill for any scientist working in the field of organic synthesis and drug development.

References

Interpreting the ³¹P NMR Chemical Shift of Methyldichlorophosphine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

Methyldichlorophosphine (CH₃PCl₂) is a highly reactive organophosphorus compound that serves as a critical intermediate in the synthesis of a diverse array of products, including flame retardants, herbicides like Glufosinate, and even chemical warfare agents. Given its significance and high reactivity, the unambiguous characterization of this compound is paramount for process control, quality assurance, and safety.

Among the suite of analytical techniques available, Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy stands out as an exceptionally powerful tool. Its high sensitivity, derived from the 100% natural abundance of the ³¹P isotope and its spin ½ nucleus, allows for direct and precise interrogation of the phosphorus atom's chemical environment.[1] This guide provides an in-depth analysis of the ³¹P NMR chemical shift of this compound, a comparative look at related phosphorus species, and a field-proven protocol for its accurate measurement.

Section 1: The Theoretical Basis of the ³¹P Chemical Shift in CH₃PCl₂

The ³¹P NMR spectrum of this compound is characterized by a single, sharp resonance in the far downfield region. The precise position of this signal, its chemical shift (δ), is dictated by the electronic environment surrounding the phosphorus nucleus.

Understanding the Downfield Shift:

Unlike ¹H NMR, where shifts are primarily governed by diamagnetic shielding, ³¹P NMR chemical shifts are dominated by the paramagnetic shielding tensor .[1] This term is highly sensitive to the nature of the substituents attached to the phosphorus atom. In this compound (a P(III) compound), the phosphorus atom is bonded to one electron-donating methyl group (-CH₃) and two strongly electron-withdrawing chlorine atoms (-Cl).

The high electronegativity of the two chlorine atoms induces a significant withdrawal of electron density from the phosphorus nucleus. This effect, known as deshielding , reduces the opposition to the applied magnetic field experienced by the nucleus. Consequently, the phosphorus nucleus in CH₃PCl₂ resonates at a much lower magnetic field (a higher frequency) compared to the reference standard (85% H₃PO₄), resulting in a large positive chemical shift.

The experimentally observed and widely reported ³¹P chemical shift for this compound is approximately +191 to +192 ppm .[2][3] This distinct downfield resonance is a hallmark of dichlorophosphines bearing an alkyl group.

Section 2: Comparative Analysis: CH₃PCl₂ vs. Related Phosphorus Compounds

In a real-world synthetic or process-monitoring scenario, a sample of this compound is rarely perfectly pure. It may contain starting materials, byproducts of side reactions, or degradation products. ³¹P NMR spectroscopy excels at identifying these phosphorus-containing impurities, as their chemical shifts are typically well-separated from the target compound's signal.

The causality behind this separation lies in the changes to the phosphorus atom's electronic environment. Substituting a chlorine atom for a methyl group, or changing the oxidation state of phosphorus from P(III) to P(V), dramatically alters the paramagnetic shielding and thus the chemical shift.

The following table provides a comparative summary of the ³¹P NMR chemical shifts for this compound and several relevant compounds.

Compound NameStructurePhosphorus Oxidation StateTypical ³¹P Chemical Shift (δ, ppm)
This compound CH₃PCl₂ III +192 [2]
Phosphorus TrichloridePCl₃III+219[3]
Methylphosphonic DichlorideCH₃P(O)Cl₂V+43[4]
Dimethylchlorophosphine(CH₃)₂PClIII+96.5[5]
Trimethylphosphine(CH₃)₃PIII-62[6]

Key Insights from the Comparison:

  • Effect of Chlorination: Comparing trimethylphosphine (-62 ppm), dimethylchlorophosphine (+96.5 ppm), and this compound (+192 ppm) clearly demonstrates the powerful deshielding effect of chlorine. Each successive replacement of an electron-donating methyl group with an electron-withdrawing chlorine atom results in a substantial downfield shift of approximately 100 ppm.

  • Starting Material vs. Product: A common synthesis for this compound involves phosphorus trichloride (PCl₃). The signal for PCl₃ appears at +219 ppm, which is nearly 30 ppm downfield from the product, allowing for easy monitoring of the reaction's conversion.

  • Oxidation State: Oxidation of the P(III) center in this compound to the P(V) center in methylphosphonic dichloride (CH₃P(O)Cl₂) causes a dramatic upfield shift of nearly 150 ppm to around +43 ppm. This makes ³¹P NMR an excellent tool for detecting sample degradation due to exposure to air or other oxidants.

Section 3: Visualizing Chemical Shift Ranges

To provide a clear visual comparison, the following diagram illustrates the distinct regions where this compound and its related compounds appear in a typical ³¹P NMR spectrum.

G cluster_0 ³¹P NMR Chemical Shift (ppm) Scale cluster_1 PCl3 PCl₃ MePCl2 CH₃PCl₂ Me2PCl (CH₃)₂PCl MePOCl2 CH₃P(O)Cl₂ PMe3 (CH₃)₃P axis 250        200        150        100         50          0          -50       -100

Caption: Relative ³¹P NMR chemical shifts of key phosphorus compounds.

Section 4: A Broader Analytical Perspective: Alternative Characterization Techniques

While ³¹P NMR is indispensable, a comprehensive analysis relies on orthogonal techniques. The choice of method is a balance between the required structural detail, sensitivity, and the physical properties of the analyte.

TechniquePrimary Application for CH₃PCl₂StrengthsLimitations
³¹P NMR Spectroscopy Structural confirmation, purity assessment of P-containing species, reaction monitoring.Highly specific to phosphorus, provides clear data on oxidation state and substituents.Does not provide information on non-phosphorus impurities.
GC-MS Purity assessment, identification of volatile impurities, molecular weight confirmation.Excellent separation for volatile compounds, provides definitive molecular weight and fragmentation data.[7][8]Can cause degradation of thermally labile compounds; requires derivatization for non-volatile species.
¹H and ¹³C NMR Confirmation of the methyl group's presence and connectivity.Provides information on the organic moiety of the molecule.Spectra can be complex; less direct information about the phosphorus center compared to ³¹P NMR.

In ¹H NMR, the protons of the methyl group in CH₃PCl₂ will appear as a doublet due to coupling with the phosphorus nucleus (a typical ²J(P,H) coupling constant is in the range of 10-20 Hz).[9][10] This provides complementary evidence for the P-CH₃ bond.

Section 5: Field-Proven Experimental Protocol for ³¹P NMR Analysis

This protocol is designed to yield a high-quality, proton-decoupled ³¹P NMR spectrum for the unambiguous identification and purity assessment of this compound.

Objective: To acquire a quantitative and high-resolution ³¹P{¹H} NMR spectrum of a this compound sample.

Safety: this compound is corrosive, flammable, and reacts violently with water, releasing HCl gas. All handling must be performed under a dry, inert atmosphere (e.g., in a nitrogen or argon-filled glovebox or using Schlenk line techniques). Appropriate personal protective equipment (gloves, safety glasses, lab coat) is mandatory.

Materials:

  • This compound sample

  • Anhydrous deuterated solvent (e.g., Chloroform-d, Benzene-d₆) in a sealed ampoule or stored over molecular sieves.

  • 5 mm NMR tubes, oven-dried and cooled under vacuum.

  • Gas-tight syringe and needles.

  • External standard: Coaxial insert containing 85% H₃PO₄ in D₂O.

Experimental Workflow Diagram:

References

Navigating the Acyl Chloride Landscape: A Comparative Guide to Methyldichlorophosphine and Phosgene Derivatives in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals seeking safer and more efficient synthetic methodologies, the choice of a carbonylating agent is a critical decision. The extreme toxicity of phosgene gas has driven the adoption of solid or liquid surrogates like triphosgene and diphosgene. However, these alternatives still present significant handling risks and can be sluggish in reactivity. This guide explores the potential of methyldichlorophosphine as an alternative, offering a detailed comparison of its reactivity, safety, and synthetic utility against traditional phosgene derivatives.

This in-depth technical guide provides a comprehensive analysis of this compound in the context of reactions typically performed with phosgene and its derivatives. By examining the fundamental differences in their reactivity and providing practical insights, this document aims to equip researchers with the knowledge to make informed decisions about reagent selection for the synthesis of key functional groups such as carbamates, ureas, and isocyanates.

The Enduring Challenge of Phosgene and its Surrogates

Phosgene (COCl₂) is a cornerstone reagent in industrial and laboratory synthesis, valued for its high reactivity in the formation of chloroformates, isocyanates, and carbonates.[1] However, its extreme toxicity, even at low concentrations, necessitates stringent safety protocols and has led to its classification as a Schedule 3 substance under the Chemical Weapons Convention.[1] This has spurred the widespread use of liquid diphosgene (trichloromethyl chloroformate) and solid triphosgene (bis(trichloromethyl) carbonate) as safer, manageable alternatives.[2]

Triphosgene, a stable crystalline solid, is often favored for its ease of handling and precise measurement.[3] Mechanistically, both diphosgene and triphosgene are not direct replacements but rather convenient in-situ sources of phosgene, typically generated through thermal decomposition or in the presence of a nucleophilic catalyst.[2][3] While this mitigates the risk of handling gaseous phosgene, the inherent toxicity remains, and reactions can sometimes be slow or require elevated temperatures, which can be detrimental to sensitive substrates.

This compound: A Shift in Electrophilic Center

This compound (CH₃PCl₂) presents a departure from the carbonyl-centered electrophilicity of phosgene. In this molecule, the phosphorus atom serves as the electrophilic center. It is a highly reactive, colorless liquid with a pungent odor, primarily used as an intermediate in the synthesis of organophosphorus compounds, including herbicides and flame retardants.[4][5] Its high reactivity stems from the labile phosphorus-chlorine bonds.

This fundamental difference in the reactive center dictates a divergent chemical behavior when compared to phosgene. While not a direct "carbonylating" agent in the traditional sense, its reactions with common nucleophiles like alcohols and amines offer a compelling basis for comparison and consideration in alternative synthetic strategies.

A Head-to-Head Comparison: Physical and Safety Properties

A clear understanding of the physical and safety profiles of these reagents is paramount for any researcher. The following table provides a side-by-side comparison of this compound, phosgene, and triphosgene.

PropertyThis compound (CH₃PCl₂)Phosgene (COCl₂)Triphosgene (C₃Cl₆O₃)
CAS Number 676-83-575-44-532315-10-9
Molecular Weight 116.91 g/mol 98.91 g/mol 296.75 g/mol
Physical State Colorless liquidColorless gasWhite crystalline solid
Boiling Point 81-82 °C8.3 °C203-206 °C (decomposes)
Melting Point -81.5 °C-118 °C79-83 °C
Key Hazards Highly reactive with water, corrosive, flammable, toxic by inhalation and contact.[4][5]Extremely toxic gas, corrosive.[1]Toxic solid, decomposes to phosgene.[3]
Handling Handle under inert atmosphere, avoid moisture.Requires specialized gas handling equipment and monitoring.[6]Handle in a well-ventilated fume hood, avoid dust inhalation.[3]

Reactivity and Mechanistic Pathways: A Tale of Two Electrophiles

The core of this comparison lies in the differing reaction mechanisms of this compound and phosgene derivatives with nucleophiles.

Phosgene and its Derivatives: The Carbonyl Attack

The reactivity of phosgene, and by extension its surrogates, is dominated by the electrophilic carbonyl carbon. Nucleophiles, such as alcohols and amines, readily attack this carbon, leading to the displacement of a chloride ion.

Reaction with Alcohols to form Chloroformates and Carbonates:

An alcohol's oxygen atom attacks the carbonyl carbon of phosgene to form an unstable intermediate, which then eliminates hydrogen chloride to yield a chloroformate.[1] If a second equivalent of the alcohol is present, it can react with the chloroformate to produce a carbonate.

G cluster_0 Phosgene Reaction with Alcohol Phosgene Cl-C(=O)-Cl Intermediate1 Cl-C(=O+H-R)-Cl Phosgene->Intermediate1 + R-OH Alcohol R-OH Chloroformate R-O-C(=O)-Cl Intermediate1->Chloroformate - HCl Carbonate R-O-C(=O)-O-R Chloroformate->Carbonate + R-OH HCl HCl Alcohol2 R-OH HCl2 HCl

Caption: Phosgene reacts with alcohols to form chloroformates and subsequently carbonates.

Reaction with Amines to form Carbamoyl Chlorides, Isocyanates, and Ureas:

Primary amines react with phosgene to initially form a carbamoyl chloride, which can then be dehydrochlorinated at higher temperatures to yield an isocyanate.[6][7] The isocyanate can then react with another equivalent of amine to form a urea. Secondary amines react with phosgene to produce stable carbamoyl chlorides.[2]

G cluster_1 Phosgene Reaction with Primary Amine Phosgene Cl-C(=O)-Cl CarbamoylChloride R-NH-C(=O)-Cl Phosgene->CarbamoylChloride + R-NH₂ Amine R-NH₂ Isocyanate R-N=C=O CarbamoylChloride->Isocyanate - HCl Urea R-NH-C(=O)-NH-R Isocyanate->Urea + R-NH₂ HCl HCl Amine2 R-NH₂

Caption: Phosgene's reaction with primary amines can lead to carbamoyl chlorides, isocyanates, and ureas.

This compound: The Phosphorus Attack

In contrast, the electrophilic center of this compound is the phosphorus atom. Nucleophiles attack the phosphorus, displacing one or both of the chloride ions. This leads to the formation of phosphorus-centered functional groups, rather than carbonyl derivatives.

Reaction with Alcohols to form Alkyl Methylphosphonites and Methylphosphonates:

The reaction of this compound with one equivalent of an alcohol yields a methylphosphonochloridite, and with two equivalents, a dialkyl methylphosphonite is formed. These P(III) species can be subsequently oxidized to the corresponding P(V) methylphosphonates. A direct synthesis of alkyl methylphosphonic acids can be achieved by reacting this compound with an alcohol followed by hydrolysis.[8][9]

G cluster_2 This compound Reaction with Alcohol MDCP CH₃-P(Cl)₂ Intermediate CH₃-P(Cl)(O-R) MDCP->Intermediate + R-OH Alcohol R-OH HCl HCl Phosphonite CH₃-P(O-R)₂ Intermediate->Phosphonite + R-OH Alcohol2 R-OH HCl2 HCl Phosphonate CH₃-P(=O)(O-R)₂ Phosphonite->Phosphonate Oxidation Oxidation [O]

Caption: this compound reacts with alcohols to form phosphonites, which can be oxidized to phosphonates.

Reaction with Amines to form Phosphonous Diamides:

Primary and secondary amines react with this compound to displace the chlorine atoms and form P,P-diamino-methylphosphines (methylphosphonous diamides). The reaction is typically driven by the formation of an ammonium chloride salt with the liberated HCl.

G cluster_3 This compound Reaction with Amine MDCP CH₃-P(Cl)₂ Diamide CH₃-P(NR₂)₂ MDCP->Diamide + 4 R₂NH Amine 2 R₂NH AmmoniumSalt 2 R₂NH₂⁺Cl⁻

Caption: Reaction of this compound with secondary amines yields methylphosphonous diamides.

Experimental Protocols: A Practical Comparison

To provide a tangible comparison, the following section details representative experimental protocols for the synthesis of a common functional group using both triphosgene and the analogous reaction with this compound.

Synthesis of a Carbamate using Triphosgene

Objective: To synthesize a carbamate from an alcohol and an amine using triphosgene.

Methodology: This is a two-step, one-pot procedure involving the initial formation of a chloroformate from an alcohol and triphosgene, followed by the addition of an amine to form the carbamate.[3]

Step-by-Step Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the alcohol (1.0 eq) and a non-nucleophilic base such as triethylamine (1.1 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Triphosgene Addition: Cool the solution to 0 °C in an ice bath. In a separate flask, prepare a solution of triphosgene (0.4 eq) in anhydrous DCM. Add the triphosgene solution dropwise to the alcohol solution over 30 minutes, maintaining the temperature at 0 °C.

  • Chloroformate Formation: Allow the reaction mixture to stir at 0 °C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) to confirm the consumption of the starting alcohol.

  • Amine Addition: In the dropping funnel, prepare a solution of the primary or secondary amine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C.

  • Carbamate Formation: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the completion of the reaction.

  • Work-up and Purification: Quench the reaction by the slow addition of water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Caption: Experimental workflow for carbamate synthesis using triphosgene.

Synthesis of an Alkyl Methylphosphonic Acid Ester using this compound

Objective: To synthesize an alkyl methylphosphonic acid via the reaction of an alcohol with this compound followed by hydrolysis.[8]

Methodology: This procedure demonstrates the reaction of an alcohol with this compound to form a phosphonochloridate intermediate, which is then hydrolyzed to the corresponding phosphonic acid.

Step-by-Step Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place a solution of this compound (1.0 eq) in anhydrous toluene under a nitrogen atmosphere.

  • Alcohol Addition: In the dropping funnel, place a solution of the alcohol (1.0 eq) in anhydrous toluene. Add the alcohol solution dropwise to the this compound solution at room temperature. An exothermic reaction may be observed.

  • Intermediate Formation: After the addition is complete, stir the reaction mixture at room temperature for 15 minutes.

  • Reflux: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2 hours.

  • Hydrolysis: Cool the reaction mixture to room temperature and slowly add water (2.0 eq). Stir vigorously for 30 minutes.

  • Work-up and Purification: Transfer the mixture to a separatory funnel. The product will be in the aqueous layer. Wash the aqueous layer with an organic solvent like chloroform to remove any unreacted starting materials or byproducts. The aqueous solution containing the alkyl methylphosphonic acid can be used directly or the product can be isolated by removal of water under reduced pressure.

Caption: Experimental workflow for alkyl methylphosphonic acid synthesis.

Discussion and Conclusion: Not a Substitute, but an Alternative Avenue

The comparative analysis reveals that this compound is not a direct, drop-in replacement for phosgene or its derivatives for the synthesis of carbonyl-containing compounds like carbamates and ureas. The fundamental difference in the electrophilic center—phosphorus versus carbon—leads to distinct product classes: organophosphorus compounds from this compound and carbonyl compounds from phosgene.

However, this does not diminish the potential utility of this compound in the broader context of synthetic chemistry. Its high reactivity and the unique properties of the resulting organophosphorus products open doors to alternative synthetic strategies. For instance, the phosphonate esters and phosphonic amides derived from this compound have applications in medicinal chemistry and materials science in their own right.

Key Takeaways:

  • Phosgene and its derivatives remain the reagents of choice for the direct synthesis of chloroformates, isocyanates, ureas, and carbonates due to their carbonyl-centered reactivity.

  • This compound reacts with alcohols and amines at the phosphorus center to yield phosphonites, phosphonates, and phosphonous amides.

  • Safety considerations are paramount for all these reagents. While triphosgene offers handling advantages over gaseous phosgene, this compound's high reactivity with water and air necessitates careful handling under inert conditions.

  • The choice of reagent should be guided by the desired final product. If the goal is a carbonyl-containing functional group, phosgene derivatives are the appropriate choice. If the synthesis of an organophosphorus compound is intended, this compound is a valuable and reactive precursor.

References

A Senior Application Scientist's Guide to the Spectroscopic Validation of Methyldichlorophosphine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of a Reactive Intermediate

Methyldichlorophosphine (CH₃PCl₂), also known as methylphosphonous dichloride, is a cornerstone intermediate in organophosphorus chemistry.[1] It serves as a vital precursor for a wide array of products, from agricultural herbicides like Glufosinate to flame retardants and ligands for catalysis.[1][2] Its utility stems from the high reactivity of its two P-Cl bonds, which allows for facile nucleophilic substitution.

However, this high reactivity also presents a significant analytical challenge. CH₃PCl₂ is a colorless, corrosive, and flammable liquid that is highly sensitive to air and moisture, readily hydrolyzing or oxidizing.[2][3] A common synthesis route involves the alkylation of phosphorus trichloride (PCl₃) followed by reduction.[2] A critical byproduct of this synthesis, or a product of subsequent degradation, is the oxidized form, methylphosphonyl dichloride (CH₃P(O)Cl₂).[4] Distinguishing the target compound from reactants and byproducts is paramount for ensuring reaction success and the purity of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Toolkit

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation and purity assessment of this compound. Its strength lies in its ability to probe the specific nuclear environments of phosphorus, hydrogen, and carbon. Due to the air and moisture sensitivity of CH₃PCl₂, all NMR samples must be prepared under an inert atmosphere (e.g., in a glovebox) using anhydrous deuterated solvents, such as chloroform-d (CDCl₃).

³¹P NMR: The Primary Identifier

Expertise & Causality: Phosphorus-31 NMR is the most direct and informative method for validating CH₃PCl₂ synthesis. The ³¹P nucleus has a spin of ½ and 100% natural abundance, making it highly sensitive. The chemical shift (δ) of the phosphorus nucleus is exquisitely sensitive to its oxidation state and the electronegativity of its substituents. For this compound, the phosphorus atom is in the +3 oxidation state, bonded to one carbon and two highly electronegative chlorine atoms. This electronic environment results in a characteristic and significantly deshielded signal.

Expected Result: The ³¹P NMR spectrum of pure this compound exhibits a sharp, single peak at approximately +191 ppm (relative to 85% H₃PO₄).[5] The presence of this signal is the primary confirmation of synthesis success.

Trustworthiness through Comparison: The true power of ³¹P NMR lies in its ability to distinguish the desired product from its most common impurity, methylphosphonyl dichloride (CH₃P(O)Cl₂). In this oxidized byproduct, the phosphorus atom is in the +5 oxidation state. This change in the coordination and electronic environment shifts the ³¹P signal significantly upfield to around +34 to +45 ppm .[6][7] Therefore, ³¹P NMR provides an immediate and quantitative assessment of product purity by comparing the integration of the product peak at +191 ppm to the impurity peak near +45 ppm.

Experimental Protocol: ³¹P NMR Analysis

  • Sample Preparation (Inert Atmosphere): In a glovebox, transfer ~50-100 µL of the crude or purified reaction product into a clean, dry NMR tube.

  • Solvent Addition: Add ~0.5 mL of anhydrous CDCl₃ to the NMR tube.

  • Sealing: Cap the NMR tube securely before removing it from the inert atmosphere. Parafilm may be used for extra security during transport.

  • Data Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum. A standard 400 MHz spectrometer is sufficient. Set the spectral window to encompass the expected range (e.g., -20 to +220 ppm).

  • Processing: Reference the spectrum to an external 85% H₃PO₄ standard (0 ppm).

Workflow Visualization: ³¹P NMR

G cluster_prep Sample Preparation (Inert) cluster_acq Data Acquisition cluster_analysis Spectral Analysis prep1 Aliquot CH₃PCl₂ prep2 Add Anhydrous CDCl₃ prep1->prep2 prep3 Seal NMR Tube prep2->prep3 acq1 Insert into Spectrometer prep3->acq1 acq2 Acquire ¹H-decoupled Spectrum acq1->acq2 proc1 Fourier Transform & Phasing acq2->proc1 proc2 Reference to H₃PO₄ proc1->proc2 anal1 Identify Signal at ~+191 ppm proc2->anal1 anal2 Check for Impurity at ~+45 ppm anal1->anal2 G prep Prepare Dilute Solution (e.g., in Hexane) gc Inject into GC-MS prep->gc sep GC Separation gc->sep ion Electron Ionization (EI) sep->ion detect Mass Detection ion->detect spec Generate Mass Spectrum detect->spec anal Analyze Isotopic Cluster (m/z 116, 118, 120) spec->anal

References

A Comparative Guide to the Electron-Donating Effects of Phosphine Ligands in Palladium-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the intricate art of organic synthesis, the palladium-catalyzed cross-coupling reaction is an indispensable tool. The subtle orchestration of this powerful transformation often hinges on the choice of a seemingly simple ancillary component: the phosphine ligand. The electronic properties of these ligands, specifically their ability to donate electron density to the palladium center, can dramatically influence the efficiency, scope, and even the mechanistic pathway of the catalytic cycle. This guide provides an in-depth, objective comparison of phosphine ligands based on their electron-donating effects, supported by experimental data and mechanistic insights, to empower you in the rational design of more effective catalytic systems.

The Crucial Role of Ligand Electronics in the Catalytic Cycle

The efficacy of a palladium catalyst in cross-coupling reactions is intimately tied to the rates of the three primary steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. Phosphine ligands, through their electronic and steric properties, play a pivotal role in modulating the energetics of these steps.

Electron-donating phosphine ligands increase the electron density on the palladium center. This enhanced nucleophilicity of the metal is particularly crucial for the oxidative addition of organic halides (Ar-X), which is frequently the rate-limiting step of the catalytic cycle, especially with less reactive substrates like aryl chlorides.[1][2][3] A more electron-rich palladium(0) center can more readily insert into the carbon-halogen bond. Conversely, the final, bond-forming reductive elimination step, where the new C-C or C-heteroatom bond is formed and the Pd(II) intermediate is reduced back to the active Pd(0) catalyst, can also be influenced by ligand electronics. While strong electron donation can sometimes slow reductive elimination from an electron-rich Pd(II) center, the overall catalytic turnover is often dominated by the acceleration of oxidative addition.[4][5]

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction, highlighting the influence of an electron-donating phosphine ligand (L).

Catalytic_Cycle Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative Addition->Ar-Pd(II)-X(L) Transmetalation Transmetalation Ar-Pd(II)-X(L)->Transmetalation R-B(OR)2 Ar-Pd(II)-R(L) Ar-Pd(II)-R(L) Transmetalation->Ar-Pd(II)-R(L) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L)->Reductive Elimination Reductive Elimination->Pd(0)L Ar-R Catalyst Catalyst Key Step Key Step Intermediate Intermediate

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Quantifying the Electron-Donating Ability of Phosphine Ligands

To move beyond qualitative descriptions, several experimental and computational methods have been developed to quantify the electron-donating properties of phosphine ligands.

The most widely recognized metric is the Tolman Electronic Parameter (TEP), which is determined experimentally from the A1 symmetric C-O stretching frequency (νCO) of a nickel-carbonyl complex, L-Ni(CO)₃.[6][7] The underlying principle is that more strongly electron-donating phosphines increase the electron density on the nickel center, which in turn leads to greater π-backbonding into the π* orbitals of the CO ligands. This increased backbonding weakens the C-O bond, resulting in a lower νCO stretching frequency.[7][8] Therefore, a lower TEP value corresponds to a more electron-donating phosphine.

While TEP is a valuable tool, other methods also provide insight into the electronic nature of phosphine ligands. The phosphorus-selenium coupling constant (¹J(P-Se)) in phosphine selenides is another experimental handle; a larger coupling constant generally indicates a more electron-donating phosphine.[9][10] Computationally, methods like Natural Bond Orbital (NBO) analysis can be used to calculate the charge on the phosphorus atom or the energy of the phosphorus lone pair orbital, providing a theoretical measure of donor strength.[11][12]

A Comparative Analysis of Common Phosphine Ligands

The vast landscape of phosphine ligands can be broadly categorized based on the substituents on the phosphorus atom. The following table provides a comparison of representative ligands, their Tolman Electronic Parameters, and their general performance characteristics in palladium-catalyzed cross-coupling reactions.

Ligand ClassRepresentative LigandStructureTolman Electronic Parameter (TEP, cm⁻¹)General Characteristics & Applications
Triarylphosphines Triphenylphosphine (PPh₃)P(C₆H₅)₃2068.9The archetypal phosphine ligand; moderately electron-donating. Often effective for reactive aryl bromides and iodides, but typically struggles with aryl chlorides.[13]
Trialkylphosphines Tricyclohexylphosphine (PCy₃)P(C₆H₁₁)₃2056.4Strongly electron-donating and sterically bulky. Effective for a range of cross-coupling reactions, including those with less reactive aryl chlorides.
Tri-tert-butylphosphine (P(t-Bu)₃)P(C(CH₃)₃)₃2056.1One of the most electron-donating and sterically demanding monodentate phosphines. Excellent for challenging couplings, including those involving hindered substrates.[14]
Dialkylbiarylphosphines (Buchwald Ligands) XPhosSee structureNot directly measured via Ni(CO)₃, but considered highly electron-donating and bulky.A highly versatile and effective ligand for a broad range of Suzuki-Miyaura, Buchwald-Hartwig, and other cross-coupling reactions, particularly with aryl chlorides and hindered substrates.[2][15]
SPhosSee structureNot directly measured via Ni(CO)₃, but considered highly electron-donating and bulky.Another highly successful Buchwald ligand, often showing complementary reactivity to XPhos. Particularly effective in Suzuki-Miyaura couplings.[15]
RuPhosSee structureNot directly measured via Ni(CO)₃, but considered highly electron-donating and bulky.Known for its efficacy in Buchwald-Hartwig amination reactions, especially with challenging substrates.[4]

Note: TEP values are from established literature. The structures for Buchwald ligands are complex and are best represented graphically in chemical drawing software.

The superior performance of bulky, electron-rich ligands like those from the Buchwald and Hartwig groups can be attributed to their ability to stabilize the highly reactive monoligated Pd(0) species, which is often the active catalyst in the oxidative addition step.[2][13]

Experimental Protocol: A Head-to-Head Comparison of Phosphine Ligands in a Suzuki-Miyaura Coupling

To objectively assess the impact of ligand electronics, a standardized experimental protocol for a high-throughput screening of phosphine ligands is invaluable. The following protocol outlines a general procedure for comparing the performance of different phosphine ligands in the Suzuki-Miyaura coupling of a challenging aryl chloride substrate.

  • Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Aryl chloride (e.g., 4-chlorotoluene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Base (e.g., K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., dioxane, toluene)

  • Library of phosphine ligands (e.g., PPh₃, PCy₃, XPhos, SPhos)

  • Internal standard for GC or HPLC analysis (e.g., dodecane)

  • Inert atmosphere glovebox or Schlenk line

  • Reaction vials or multi-well reaction block with stir bars

  • Heating/stirring plate

  • Preparation of Stock Solutions:

    • In an inert atmosphere glovebox, prepare stock solutions of the palladium precursor, aryl chloride, and arylboronic acid in the chosen anhydrous solvent.

    • Prepare a stock solution or slurry of the base in the same solvent.

  • Ligand Dosing:

    • Into separate, labeled reaction vials, add the desired amount of each phosphine ligand. A typical ligand-to-palladium ratio is 1:1 to 2:1 for monodentate ligands.

  • Reagent Addition:

    • To each vial, add the palladium precursor stock solution.

    • Add the aryl chloride stock solution.

    • Add the arylboronic acid stock solution.

    • Finally, add the base slurry/solution to initiate the reaction.

  • Reaction Execution:

    • Seal the reaction vials.

    • Place the vials on a heating and stirring plate set to the desired temperature (e.g., 80-100 °C).

    • Allow the reactions to stir for a set period (e.g., 12-24 hours).

  • Work-up and Analysis:

    • After the designated time, cool the reactions to room temperature.

    • Quench the reaction by adding a suitable solvent (e.g., ethyl acetate) and a known amount of the internal standard.

    • Filter the samples to remove insoluble materials.

    • Analyze the samples by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the yield of the desired product.

The following diagram illustrates the general workflow for this high-throughput ligand screening experiment.

Experimental_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction Setup cluster_analysis Analysis Stock_Solutions Prepare Stock Solutions (Pd Precursor, ArCl, ArB(OH)2, Base) Ligand_Dosing Dose Ligands into Vials Stock_Solutions->Ligand_Dosing Reagent_Addition Add Reagents to Vials Ligand_Dosing->Reagent_Addition Reaction Seal, Heat, and Stir Reagent_Addition->Reaction Workup Quench, Add Internal Standard, Filter Reaction->Workup Analysis GC or HPLC Analysis Workup->Analysis

Caption: A generalized workflow for high-throughput phosphine ligand screening.

Conclusion: Rational Ligand Selection for Optimal Catalysis

The electron-donating ability of a phosphine ligand is a critical parameter in the optimization of palladium-catalyzed cross-coupling reactions. By understanding the fundamental principles of how ligand electronics influence the catalytic cycle and by employing quantitative measures such as the Tolman Electronic Parameter, researchers can move from empirical screening to a more rational approach to ligand selection. While highly electron-donating, bulky ligands like the Buchwald-type phosphines have demonstrated broad utility for challenging transformations, a systematic comparison, as outlined in the experimental protocol, remains the most reliable method for identifying the optimal ligand for a specific synthetic problem. The continued development of novel phosphine ligands with finely-tuned electronic and steric properties will undoubtedly continue to push the boundaries of what is possible in modern organic synthesis.

References

Safety Operating Guide

A Researcher's Guide to the Safe Handling of Methyldichlorophosphine: Personal Protective Equipment, Operational Plans, and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

Methyldichlorophosphine (CH₃PCl₂), a highly reactive organophosphorus compound, is a critical intermediate in the synthesis of various materials, from agrochemicals to flame retardants.[1][2] However, its utility in the laboratory is matched by its significant and immediate hazards. This guide provides essential, field-proven safety and logistical information for researchers, scientists, and drug development professionals. Our aim is to build a foundation of trust by providing value that extends beyond the product itself, ensuring your work can proceed with the highest degree of safety and scientific integrity.

The Critical Importance of Understanding this compound's Reactivity

This compound is a colorless, corrosive, and flammable liquid with a pungent odor.[1][2] Its primary dangers stem from its pyrophoric and water-reactive nature.[3][4] This means it can spontaneously ignite in air and reacts violently with water, releasing toxic and corrosive gases such as hydrogen chloride.[4][5] Understanding these properties is paramount to establishing safe handling protocols.

Key Hazards at a Glance:
HazardDescriptionReferences
Pyrophoric Spontaneously ignites upon contact with air.[3][4]
Water-Reactive Reacts violently with water, releasing toxic and flammable gases.[5]
Corrosive Causes severe burns to skin and eyes upon contact.[2]
Toxic Harmful if inhaled or swallowed, potentially causing respiratory distress and other severe health effects.[5][6]
Flammable A flammable liquid and vapor that can be ignited by heat, sparks, or flames.[6]

Core Directive: A Multi-Layered Approach to Personal Protective Equipment (PPE)

Given the severe hazards of this compound, a comprehensive PPE strategy is non-negotiable. This is not merely a checklist but a system designed to protect you from multiple exposure routes.

Respiratory Protection: Your First Line of Defense

Due to its high volatility and toxicity, all work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood or a glovebox.[7][8] In the event of a potential breach of these engineering controls, or during certain high-risk procedures, respiratory protection is mandatory.

  • For routine operations within a fume hood: A full-facepiece respirator with organic vapor and acid gas cartridges is recommended.[8]

  • For emergency situations or where concentrations are unknown: A positive-pressure, self-contained breathing apparatus (SCBA) is required.[3][4]

Eye and Face Protection: Shielding from Corrosive Splashes

The corrosive nature of this compound necessitates robust eye and face protection.

  • Minimum Requirement: Chemical splash goggles that meet ANSI Z87 standards.[9]

  • Recommended: A full-face shield worn in conjunction with chemical splash goggles provides a higher level of protection, especially when handling larger quantities or during transfers.[8][10]

Hand Protection: The Critical Barrier

Selecting the appropriate gloves is crucial, as not all materials offer adequate protection.

  • Material: Butyl rubber or Viton™ gloves are recommended for their high resistance to this compound. Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times.

  • Double Gloving: Wearing two pairs of gloves is a prudent practice. This provides an extra layer of protection in case the outer glove is compromised.[11]

  • Inspection: Always inspect gloves for any signs of degradation or perforation before each use.

Protective Clothing: Full Body Coverage

To prevent skin contact, which can cause severe burns, comprehensive protective clothing is essential.[2]

  • Laboratory Coat: A flame-resistant lab coat is the minimum requirement.[9]

  • Apron: A chemically resistant apron, made of a material like butyl rubber, should be worn over the lab coat.

  • Full-Body Suit: For larger scale operations or in situations with a higher risk of splashing, a full-body chemical resistant suit (e.g., Tychem®) may be necessary.[4]

  • Footwear: Closed-toe shoes are mandatory. For enhanced protection, chemically resistant overshoes or boots are recommended.[11]

Operational Plan: A Step-by-Step Guide to Safe Handling

A well-defined operational plan is a self-validating system that ensures every step is conducted with safety as the priority.

Preparation and Pre-Handling Checklist:
  • Designate a Work Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood.[7]

  • Assemble All Materials: Before introducing the chemical, ensure all necessary equipment, including reaction vessels, syringes, and quenching materials, are present and in good condition.

  • Inert Atmosphere: For many reactions, an inert atmosphere (e.g., argon or nitrogen) is required to prevent ignition.[8] Ensure your inert gas setup is functioning correctly.

  • Emergency Equipment: Verify that a safety shower, eyewash station, and a Class D fire extinguisher (for combustible metal fires) are readily accessible.[7] Do not use water-based extinguishers.

  • Donning PPE: Put on all required PPE in the correct order: inner gloves, lab coat, outer gloves, and finally, your full-face respirator.

Handling Procedure (Small Scale):

This workflow is designed for handling small quantities of this compound for research purposes.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Verify Fume Hood Operation prep2 Assemble and Dry Glassware prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Establish Inert Atmosphere prep3->handle1 handle2 Transfer this compound via Syringe handle1->handle2 handle3 Conduct Reaction handle2->handle3 clean1 Quench Residual Reagent handle3->clean1 clean2 Rinse Glassware with Anhydrous Solvent clean1->clean2 clean3 Dispose of Waste clean2->clean3

Figure 1: A simplified workflow for the safe handling of this compound in a laboratory setting.

Disposal Plan: Responsible Deactivation and Waste Management

Proper disposal is a critical final step in the safe handling of this compound.

Quenching and Deactivation:

Never dispose of active this compound. It must be deactivated first.

  • Small Residues: Residual amounts in reaction vessels should be slowly and carefully quenched with a non-protic, high-boiling point solvent such as toluene or hexane under an inert atmosphere. The resulting mixture can then be slowly added to a solution of isopropanol.

  • Empty Containers: "Empty" containers of this compound are never truly empty and must be handled with care. They should be triple-rinsed with an inert, dry, and compatible solvent.[11] The rinsate must also be considered hazardous waste and quenched as described above.

Waste Disposal:
  • All quenched materials and contaminated items (gloves, absorbent pads, etc.) must be collected in a clearly labeled, sealed container.

  • Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office.[8] Do not mix with other waste streams.

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Spill: For a small spill, cover with a dry, inert material such as sand or soda ash.[3] Do not use water or combustible materials.[7] For a large spill, evacuate the area and contact your institution's emergency response team.

By adhering to these rigorous safety protocols, you can confidently and safely utilize this compound in your research endeavors. This guide serves as a foundational resource, but it is imperative to always consult your institution's specific safety guidelines and the most current Safety Data Sheet (SDS) for the chemical.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.